Homophthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(carboxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQLTKAVLJKSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058990 | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-51-0 | |
| Record name | Homophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-carboxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Homophthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GE2MUV5GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Homophthalic Acid: A Core Component in Drug Discovery and Development
CAS Number: 89-51-0
This technical guide provides an in-depth overview of Homophthalic acid, a key building block in synthetic and medicinal chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the generation of pharmacologically active compounds.
Physicochemical and Spectroscopic Data
This compound, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula C₉H₈O₄.[1][2] It typically appears as an off-white to light yellow or pale green solid.[1] A comprehensive summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 89-51-0 | [1][2][3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Melting Point | 178-182 °C (literature) | [3] |
| Assay Purity | ≥98% | [3] |
| InChI | 1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | [3] |
| InChI Key | ZHQLTKAVLJKSKR-UHFFFAOYSA-N | [3] |
| SMILES | OC(=O)Cc1ccccc1C(O)=O | [3] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. One common approach involves the Willgerodt reaction using 2-acetylbenzoic acid as a starting material.[1]
Synthesis of Tetrahydroisoquinolone Derivatives via the Castagnoli-Cushman Reaction
A prominent application of this compound in drug discovery is its use as a precursor for the synthesis of tetrahydroisoquinolones (THIQs), a scaffold found in numerous biologically active molecules.[4][5][6] This is typically achieved through the Castagnoli-Cushman reaction, where homophthalic anhydride (B1165640) (derived from this compound) reacts with an imine.
A General Procedure for the Three-Component Reaction to Synthesize 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acids: [4]
-
A mixture of homophthalic anhydride (1.0 mmol), a corresponding aldehyde or ketone (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (2.0 mmol) in acetonitrile (B52724) (5 mL) is heated at 80 °C in a sealed vial for 16 hours.
-
The solvent is then removed under reduced pressure.
-
The residue is partitioned between chloroform (B151607) (5 mL) and a saturated sodium bicarbonate solution (5 mL). The mixture is shaken until gas evolution ceases.
-
The aqueous layer is separated, and the organic layer is further extracted with a saturated sodium bicarbonate solution (3 x 5 mL).
-
The combined aqueous extracts are acidified to a pH of 2-3 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the tetrahydroisoquinolonic acid derivative.
Applications in Drug Development
This compound derivatives are pivotal in the synthesis of various therapeutic agents. The tetrahydroisoquinoline (THIQ) core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Derivatives of THIQ have been investigated for their potential as:
-
Anticancer agents: Some THIQ derivatives have been shown to target the NF-κB signaling pathway, which is implicated in cancer development and progression.[7]
-
P-glycoprotein (P-gp) inhibitors: P-gp is a transporter protein that contributes to multidrug resistance in cancer. Certain THIQ derivatives can inhibit P-gp, potentially restoring the efficacy of chemotherapeutic drugs.[1]
-
Dopamine (B1211576) receptor ligands: The THIQ scaffold is present in molecules that interact with dopamine receptors, suggesting their potential in treating neurological and psychiatric disorders.[3][8][9][10]
-
Anti-tubercular agents: Some substituted tetrahydroisoquinolines have demonstrated inhibitory effects against Mycobacterium tuberculosis.
Notably, this compound is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1]
Visualizing Key Processes and Concepts
Experimental Workflow: Synthesis of Tetrahydroisoquinolone Derivatives
The following diagram illustrates the general workflow for the synthesis and purification of tetrahydroisoquinolone derivatives from homophthalic anhydride.
Signaling Pathway: Dopamine D2 Receptor Antagonism by a Tetrahydroisoquinoline Derivative
The diagram below depicts a simplified signaling pathway of the dopamine D2 receptor and illustrates the antagonistic action of a representative tetrahydroisoquinoline derivative.
Logical Relationship: Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline Derivatives
This diagram illustrates the general principles of structure-activity relationships for tetrahydroisoquinoline derivatives based on available literature.
References
- 1. Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Carboxyphenyl)acetic Acid (Homophthalic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Carboxyphenyl)acetic acid, more commonly known as homophthalic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] It serves as a versatile building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the pharmaceutical industry.[1][2][3] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development.
Structure and Identification
The structure of 2-(Carboxyphenyl)acetic acid consists of a benzene (B151609) ring substituted with a carboxylic acid group and a carboxymethyl group at adjacent positions (ortho-substitution). Its IUPAC name is 2-(carboxymethyl)benzoic acid.
dot graph Structure { layout=neato; node [shape=plaintext]; edge [style=bold];
} caption: "Chemical structure of 2-(Carboxyphenyl)acetic acid."
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(Carboxymethyl)benzoic acid |
| Common Name | This compound |
| CAS Number | 89-51-0 |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| InChI | InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
| InChIKey | ZHQLTKAVLJKSKR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C(=O)O |
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] Its key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 178-182 °C | [2][4] |
| Boiling Point (Predicted) | 389.5 ± 17.0 °C | [2][4] |
| Water Solubility | 12 g/L (at 20 °C) | [2][4] |
| pKa (Predicted) | 3.72 ± 0.36 | [2][4] |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [2][4] |
| Appearance | Off-white to light yellow or pale green powder | [2][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of a substituted this compound derivative, 2-[carboxy(phenyl)methyl]benzoic acid, shows characteristic signals. For the parent this compound, one would expect signals for the aromatic protons, the methylene (B1212753) protons, and the acidic protons of the two carboxyl groups. For a similar derivative, the following peaks were observed: δ 12.81 (s, 2H, COOH), 7.95–7.82 (m, 1H, Ar-H), 7.53–7.44 (m, 1H, Ar-H), 7.41–7.32 (m, 3H, Ar-H), 7.32–7.22 (m, 3H, Ar-H), 7.13–7.04 (m, 1H, Ar-H), 5.97 (s, 1H, CH).[5]
-
¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR of a substituted derivative, 2-[carboxy(phenyl)methyl]benzoic acid, provides insight into the carbon framework. For a similar derivative, the following peaks were observed: δ 173.9, 169.1, 140.6, 139.5, 132.1, 131.1, 130.7, 130.3, 129.5, 129.0, 127.4, 127.3, 53.6.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key bands are observed around 3000 cm⁻¹ (O-H stretch of the carboxylic acid), 1697 and 1676 cm⁻¹ (C=O stretch of the carboxylic acid groups), and various bands in the fingerprint region corresponding to the aromatic ring and C-O stretching.[6]
Synthesis of this compound: Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common methods.
Oxidation of Indene (B144670)
This method involves the oxidation of indene using potassium dichromate and sulfuric acid.
Experimental Protocol:
-
Preparation of the Oxidizing Solution: In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g (0.83 mole) of potassium dichromate in 3.6 L of water and 1330 g (725 mL, 13 moles) of concentrated sulfuric acid.
-
Oxidation Reaction: Warm the mixture to 65°C. Add 72 g (72 mL, 0.56 mole) of 90% technical grade indene dropwise from the dropping funnel, maintaining the temperature at 65 ± 2°C. Cooling with a water bath is necessary during the addition.
-
Work-up: After the addition is complete, continue stirring for a period, then cool the reaction mixture. The precipitated this compound is collected by filtration.
-
Purification: The crude product is washed with ice-cold 1% sulfuric acid and then with ice water. The precipitate is then dissolved in 10% sodium hydroxide (B78521) solution and extracted with benzene to remove impurities. The aqueous solution is then acidified with 33% sulfuric acid with vigorous stirring and cooling to precipitate the purified this compound.
-
Final Product: The purified this compound is collected by filtration, washed with ice water, and dried. The yield is typically in the range of 66-77%.[7]
Hydrolysis of 2a-Thiohomophthalimide
This method provides an alternative route to this compound via the hydrolysis of a thiohomophthalimide derivative.
Experimental Protocol:
-
Reaction Setup: In a 300-mL round-bottomed flask, combine 10 g (0.056 mole) of 2a-thiohomophthalimide and a solution of 30 g of potassium hydroxide in 125 mL of water.
-
Hydrolysis: Reflux the mixture for 48 hours.
-
Isolation: After reflux, filter the mixture and acidify the filtrate with 12N hydrochloric acid.
-
Recrystallization: Collect the solid that forms upon cooling by filtration. Recrystallize the crude product from a mixture of water and acetic acid, with the addition of activated carbon, to yield pure this compound. The yield is typically between 60-73%.[8]
Chemical Reactions and Applications in Drug Development
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, some of which have demonstrated biological activity.
Synthesis of Homophthalic Anhydride (B1165640)
This compound can be readily converted to its anhydride, a key intermediate in many synthetic transformations.
dot graph Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} caption: "Synthesis of Homophthalic Anhydride from this compound."
Experimental Protocol for Anhydride Synthesis:
-
A mixture of 60 g (0.33 mole) of dry this compound and 33.7 g (31 mL, 0.33 mole) of acetic anhydride is placed in a 200-mL round-bottomed flask fitted with a reflux condenser.
-
The mixture is refluxed for 2 hours.
-
Upon cooling to approximately 10°C, the solid homophthalic anhydride crystallizes.
-
The product is collected by filtration and washed with glacial acetic acid.[7]
Role in the Synthesis of Bioactive Molecules
This compound and its anhydride are utilized in the synthesis of isocoumarins and tetrahydroisoquinolones, which are scaffolds found in various biologically active compounds.
-
Isocoumarins: Homophthalic anhydrides can be converted to isocoumarins, which are valuable in the fields of angiogenesis inhibition, immuno-regulation, and cancer therapy.[9]
-
Tetrahydroisoquinolones: The Castagnoli–Cushman reaction, a multicomponent reaction involving homophthalic anhydride and imines, provides access to novel tetrahydroisoquinolone carboxylic acids. This scaffold is of medicinal interest.[10]
-
NSAID Synthesis: this compound is used in the preparation of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1]
Safety and Handling
This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: Hazard and Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
2-(Carboxyphenyl)acetic acid is a fundamentally important dicarboxylic acid with a well-established role in organic synthesis. Its readily available nature and versatile reactivity make it a valuable starting material for the synthesis of complex molecules, including those with potential therapeutic applications. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile chemical building block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 89-51-0 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]
- 10. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Homophthalic Acid from o-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of homophthalic acid, a valuable building block in pharmaceutical and chemical industries, starting from the readily available o-acetylbenzoic acid. The core of this transformation lies in the Willgerodt-Kindler reaction, a powerful method for the conversion of aryl alkyl ketones to the corresponding ω-arylalkanoic acids and their derivatives. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents the relevant quantitative data in a clear, tabular format.
Reaction Overview: The Willgerodt-Kindler Reaction
The synthesis of this compound from o-acetylbenzoic acid is a two-step process initiated by the Willgerodt-Kindler reaction. In the first step, o-acetylbenzoic acid is heated with elemental sulfur and a secondary amine, typically morpholine (B109124), to form an intermediate thiomorpholide, specifically o-carboxyphenyl-acetothiomorpholide. The subsequent step involves the hydrolysis of this intermediate under acidic or basic conditions to yield the final product, this compound.
The general mechanism of the Willgerodt-Kindler reaction involves the initial formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. Through a series of complex rearrangements and oxidations, the carbonyl group effectively migrates to the terminal carbon of the alkyl chain, which is then converted into a thioamide functionality.
Experimental Protocol
The following protocol is a detailed method for the laboratory-scale synthesis of this compound from o-acetylbenzoic acid.
Step 1: Synthesis of o-Carboxyphenyl-acetothiomorpholide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-acetylbenzoic acid, morpholine, and powdered sulfur.
-
Heating: Heat the reaction mixture to reflux. The temperature should be carefully monitored and maintained. The reaction is typically refluxed for several hours.
-
Work-up: After the reaction is complete (monitored by thin-layer chromatography), the excess morpholine is removed under reduced pressure. The crude product, o-carboxyphenyl-acetothiomorpholide, is then isolated.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The crude o-carboxyphenyl-acetothiomorpholide is subjected to hydrolysis without further purification. This is typically achieved by refluxing with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide.
-
Isolation: After hydrolysis, the reaction mixture is cooled, and the crude this compound is precipitated by adjusting the pH.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as a mixture of acetic acid and water, to yield pure this compound.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from o-acetylbenzoic acid via the Willgerodt-Kindler reaction. Please note that specific yields can vary based on reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Reactants | ||
| o-Acetylbenzoic Acid | 1.0 equivalent | [2] |
| Morpholine | Excess | [3][4] |
| Sulfur | Excess | [3][4] |
| Reaction Conditions (Step 1) | ||
| Temperature | Reflux | [3] |
| Reaction Time | Several hours | [3] |
| Reaction Conditions (Step 2) | ||
| Hydrolysis Agent | Aqueous H₂SO₄ or NaOH | [1][3] |
| Temperature | Reflux | [1] |
| Product Information | ||
| Product | This compound | [2] |
| Melting Point | 181 °C | [2] |
| Yield | Moderate to good | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from o-acetylbenzoic acid.
Safety Considerations
-
The Willgerodt-Kindler reaction should be performed in a well-ventilated fume hood due to the potential release of hydrogen sulfide, which is a toxic and flammable gas.
-
Morpholine is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfur is a flammable solid. Avoid creating dust clouds.
-
Strong acids and bases used in the hydrolysis step are corrosive and should be handled with extreme care.
This technical guide provides a foundational understanding and a practical framework for the synthesis of this compound from o-acetylbenzoic acid. For further details and specific reaction parameters, consulting the primary literature, such as the work of Schwenk and Papa, is recommended.
References
An In-depth Technical Guide to the Willgerodt Reaction for the Synthesis of Homophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the synthesis of homophthalic acid via the Willgerodt reaction, with a specific focus on the Willgerodt-Kindler modification.
Core Concepts: The Willgerodt and Willgerodt-Kindler Reactions
The Willgerodt reaction is a powerful tool in organic synthesis for converting aryl alkyl ketones into the corresponding amides with the same number of carbon atoms.[1][2] A key characteristic of this reaction is the migration of the carbonyl group to the terminal position of the alkyl chain, followed by oxidation to an amide.[1] The classic reaction conditions involve heating the ketone with aqueous ammonium (B1175870) polysulfide under pressure.
A significant advancement, known as the Willgerodt-Kindler modification, utilizes elemental sulfur and a secondary amine, typically morpholine (B109124), as the reagents.[1][3] This modification often proceeds under milder conditions and produces a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[1][3][4] For the synthesis of this compound, the Willgerodt-Kindler reaction of o-acetylbenzoic acid is a documented and effective method.[5]
The Mechanism of this compound Synthesis
The synthesis of this compound from o-acetylbenzoic acid via the Willgerodt-Kindler reaction proceeds in two main stages:
-
Formation of the Thioamide Intermediate: o-Acetylbenzoic acid reacts with morpholine and sulfur to form o-(2-morpholino-2-thioxoethyl)benzoic acid.
-
Hydrolysis: The thioamide intermediate is then hydrolyzed to yield this compound.
Mechanism of the Willgerodt-Kindler Reaction of o-Acetylbenzoic Acid
The precise, universally agreed-upon mechanism for the Willgerodt-Kindler reaction can be complex and may vary with the substrate.[6] However, a widely accepted pathway involves the following key steps, adapted here for the specific case of o-acetylbenzoic acid:
Step 1: Enamine Formation The reaction is initiated by the formation of an enamine from the reaction of o-acetylbenzoic acid with morpholine. The presence of the ortho-carboxyl group may influence the reactivity of the ketone, but the fundamental step of enamine formation is analogous to that of other acetophenones.
Step 2: Sulfuration of the Enamine The enamine then acts as a nucleophile and attacks elemental sulfur (S₈). This leads to the formation of a sulfurated intermediate.
Step 3: Rearrangement A series of rearrangements, likely involving transient aziridine (B145994) intermediates, results in the migration of the thioamide group to the terminal carbon of the original acetyl group.[1]
Step 4: Oxidation The terminal methyl group is oxidized to the thioamide.
Step 5: Thioamide Formation The final product of the first stage is the thiomorpholide, o-(2-morpholino-2-thioxoethyl)benzoic acid.
Mechanism of Hydrolysis
The hydrolysis of the thiomorpholide intermediate to this compound is typically carried out under basic conditions, followed by acidification.
Step 1: Nucleophilic Attack by Hydroxide (B78521) A hydroxide ion attacks the electrophilic carbon of the thioamide group.
Step 2: Formation of a Tetrahedral Intermediate This results in the formation of a tetrahedral intermediate.
Step 3: Elimination of Morpholine The tetrahedral intermediate collapses, leading to the elimination of morpholine and the formation of a thio-carboxylate.
Step 4: Hydrolysis of the Thio-carboxylate The thio-carboxylate is then hydrolyzed to the carboxylate.
Step 5: Protonation Finally, acidification of the reaction mixture protonates the carboxylate to yield this compound.
Quantitative Data
| Parameter | Value/Range | Notes |
| Willgerodt-Kindler Reaction | ||
| Molar Ratio (o-acetylbenzoic acid:morpholine:sulfur) | 1 : 2-4 : 2-4 | An excess of morpholine and sulfur is generally employed. |
| Temperature | 120-160 °C | The reaction is typically performed at elevated temperatures. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or other analytical methods. |
| Yield of Thioamide | Moderate to Good | Yields can vary depending on the specific conditions and scale. |
| Hydrolysis | ||
| Hydrolyzing Agent | Aqueous NaOH or KOH | A strong base is required for efficient hydrolysis. |
| Temperature | Reflux | Heating is necessary to drive the hydrolysis to completion. |
| Reaction Time | 12-48 hours | Prolonged heating is often required for complete conversion.[8] |
| Yield of this compound | 60-73% (from a similar thioimide) | Yields are generally good for the hydrolysis step.[8] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from o-acetylbenzoic acid via the Willgerodt-Kindler reaction.
Key Experiment 1: Synthesis of o-(2-morpholino-2-thioxoethyl)benzoic acid
Materials:
-
o-Acetylbenzoic acid
-
Morpholine
-
Elemental sulfur
-
High-boiling point solvent (e.g., pyridine, DMF, or neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-acetylbenzoic acid (1.0 eq), morpholine (3.0 eq), and elemental sulfur (3.0 eq).
-
If a solvent is used, add it to the flask.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with dilute hydrochloric acid to remove excess morpholine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Key Experiment 2: Hydrolysis of o-(2-morpholino-2-thioxoethyl)benzoic acid to this compound
This protocol is adapted from a similar procedure for the hydrolysis of 2a-thiohomophthalimide.[8]
Materials:
-
o-(2-morpholino-2-thioxoethyl)benzoic acid
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve o-(2-morpholino-2-thioxoethyl)benzoic acid in a 10-20% aqueous solution of KOH or NaOH.
-
Heat the mixture to reflux and maintain reflux for 24-48 hours.[8] The progress of the hydrolysis can be monitored by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated HCl until the pH is approximately 1-2. This should be done in an ice bath as the neutralization is exothermic.
-
A precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid this compound by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from water or a mixed solvent system (e.g., water/acetic acid).[8]
Conclusion
The Willgerodt-Kindler reaction provides a viable pathway for the synthesis of this compound from readily available o-acetylbenzoic acid. The reaction proceeds through a thioamide intermediate which is subsequently hydrolyzed to the final product. While the reaction conditions, particularly for the initial Willgerodt-Kindler step, may require optimization to achieve high yields, the overall transformation is a valuable method for accessing this important dicarboxylic acid. This guide provides the fundamental mechanistic understanding and practical experimental protocols for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Willgerodt Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. synarchive.com [synarchive.com]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Homophthalic Acid
Introduction
This compound, with the IUPAC name 2-(carboxymethyl)benzoic acid, is an aromatic dicarboxylic acid.[1][2] Its chemical formula is C₉H₈O₄ and it has a molecular weight of approximately 180.16 g/mol .[1][3][4][5][6] This compound presents as a white to off-white or slightly yellow crystalline powder.[1][3][4] this compound serves as a versatile building block in organic synthesis, finding applications in the production of dyes, pigments, polymers, and pharmaceuticals.[3][5] For instance, it is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1] This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows.
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | References |
| IUPAC Name | 2-(Carboxymethyl)benzoic acid | [1][2] |
| Synonyms | α-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid | [1][3][7] |
| CAS Number | 89-51-0 | [1][3][4][8] |
| Molecular Formula | C₉H₈O₄ | [1][3][4][5][6] |
| Molecular Weight | 180.16 g/mol | [3][4][5][6] |
| Appearance | Off-white to light yellow or pale green powder/solid | [1][3][4] |
| Melting Point | 178-182 °C (lit.) | [4][6][7][9] |
| Boiling Point | 389.5 ± 17.0 °C (Predicted) | [4] |
| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [4] |
Table 2: Solubility and Acidity
| Property | Value | References |
| Water Solubility | 12 g/L (at 20 °C) | [3][4][9] |
| Solubility in Organic Solvents | Soluble in Dimethylformamide (DMF) | [4][9] |
| pKa | 3.72 ± 0.36 (Predicted) | [3][4][9] |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | References |
| Infrared (IR) Spectroscopy | Bands at approximately 3000, 1697, 1676, 1577, 1409, 1299, 1272, 1238, 1190, 923, and 613 cm⁻¹ | [10] |
| ¹H NMR Spectroscopy | Spectra available in various databases | [3][11] |
| ¹³C NMR Spectroscopy | Spectra available in various databases | [2] |
| Mass Spectrometry | Top m/z peaks at 118, 90, and 134 | [2] |
Table 4: Crystallographic Data
| Property | Value | References |
| Crystal System | Monoclinic (for a co-crystal with 4,4-bipyridine) | |
| Space Group | P2₁ (for a co-crystal with 4,4-bipyridine) |
Experimental Protocols
Detailed methodologies for key experiments related to the physicochemical properties of this compound are provided below.
Synthesis of this compound via Oxidation of Indene (B144670)
This protocol is adapted from a procedure published in Organic Syntheses.[8]
Materials:
-
Technical grade indene (90%)
-
Potassium dichromate (technical grade)
-
Concentrated sulfuric acid
-
10% Sodium hydroxide (B78521) solution
-
33% Sulfuric acid solution
-
Ice
Procedure:
-
In a 5-liter, three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g (0.83 mole) of potassium dichromate in 3.6 liters of water and 1330 g (725 ml, 13 moles) of concentrated sulfuric acid.
-
Warm the mixture to 65°C.
-
Add 72 g (72 ml, 0.56 mole) of 90% indene dropwise from the dropping funnel. Maintain the temperature at 65°C during the addition.
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
-
Cool the reaction mixture and collect the precipitated this compound by suction filtration using a Büchner funnel.
-
Wash the crude product with two 75-ml portions of ice-cold 1% sulfuric acid and then with 75 ml of ice water.[8]
-
Dissolve the precipitate in 215 ml of 10% sodium hydroxide solution.
-
Extract the resulting solution with two 50-ml portions of benzene to remove any oily, alkali-insoluble products.[8]
-
With vigorous stirring, add the aqueous solution to 160 ml of 33% sulfuric acid.
-
Chill the mixture in an ice-salt bath for 2–3 hours to precipitate the purified this compound.[8]
-
Collect the purified acid by suction filtration, wash with three 25-ml portions of ice water, and press as dry as possible.[8]
-
For drying, transfer the acid to a 500-ml distilling flask, add 300 ml of benzene, and distill until about 250 ml of the benzene-water azeotrope has been collected. This is a rapid method for drying the product.[8]
-
Filter the slurry and allow the remaining benzene to evaporate from the crystalline product. The expected yield is 67–77 g of white crystalline this compound.[8]
Purification by Recrystallization
This is a standard method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Deionized water or aqueous acetic acid
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of boiling water (approximately 25 mL/g) or aqueous acetic acid to dissolve the solid completely.[3][9]
-
If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes.
-
Hot-filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals, for instance, in an oven at 100°C or in a vacuum desiccator.[3][8][9]
Melting Point Determination
The melting point is a crucial indicator of purity.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]
-
Thermometer
Procedure:
-
Finely powder a small amount of the dry, purified this compound.[12]
-
Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end on a hard surface.[13]
-
Place the capillary tube in the heating block of the melting point apparatus.[13]
-
Heat the sample. For a more accurate measurement, a rapid initial determination can be performed to find the approximate melting point, followed by a slower, more careful determination (heating rate of about 2°C/minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt (t₁) and the temperature at which it has completely melted (t₂).[13][14]
-
The melting point is reported as the range from t₁ to t₂. For pure this compound, this range should be narrow. It is noted that the observed melting point can depend on the rate of heating.[8][15]
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H8O4 | CID 66643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ホモフタル酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 邻羧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 89-51-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound(89-51-0) 1H NMR spectrum [chemicalbook.com]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. pennwest.edu [pennwest.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Solubility of Homophthalic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of homophthalic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, drug development, and materials science. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula C₉H₈O₄. It presents as a white to off-white crystalline powder. Its structure, featuring both a carboxylic acid and a phenylacetic acid moiety, governs its solubility in different media. The presence of two carboxylic acid groups allows for strong hydrogen bonding, influencing its interaction with various solvents.
Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water is reported to be approximately 12 g/L at 20 °C.[1][2] It is also described as being soluble in dimethylformamide (DMF).[2]
Due to the structural similarity between this compound and phthalic acid (benzene-1,2-dicarboxylic acid), the solubility data for phthalic acid can serve as a valuable proxy for estimating the solubility behavior of this compound. Both are aromatic dicarboxylic acids, and their interactions with polar and non-polar solvents are expected to be comparable. The primary difference is the methylene (B1212753) spacer between the carboxyl group and the benzene (B151609) ring in one of the side chains of this compound, which may slightly increase its flexibility and interaction with certain solvents.
Quantitative Solubility Data of Phthalic Acid (as a Proxy for this compound)
The following table summarizes the mole fraction solubility (x) of phthalic acid in various organic solvents at different temperatures. This data was determined using the laser dynamic method and provides a strong indication of the expected solubility trends for this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Alcohols | ||
| Methanol | 293.15 | 0.0883 |
| 303.15 | 0.1165 | |
| 313.15 | 0.1512 | |
| 323.15 | 0.1943 | |
| 333.15 | 0.2483 | |
| Ethanol | 293.15 | 0.0768 |
| 303.15 | 0.1005 | |
| 313.15 | 0.1301 | |
| 323.15 | 0.1668 | |
| 333.15 | 0.2123 | |
| n-Propanol | 293.15 | 0.0654 |
| 303.15 | 0.0851 | |
| 313.15 | 0.1098 | |
| 323.15 | 0.1404 | |
| 333.15 | 0.1782 | |
| iso-Propanol | 293.15 | 0.0598 |
| 303.15 | 0.0778 | |
| 313.15 | 0.1002 | |
| 323.15 | 0.1283 | |
| 333.15 | 0.1631 | |
| n-Butanol | 293.15 | 0.0589 |
| 303.15 | 0.0761 | |
| 313.15 | 0.0976 | |
| 323.15 | 0.1245 | |
| 333.15 | 0.1579 | |
| iso-Butanol | 293.15 | 0.0532 |
| 303.15 | 0.0685 | |
| 313.15 | 0.0874 | |
| 323.15 | 0.1109 | |
| 333.15 | 0.1401 | |
| sec-Butanol | 293.15 | 0.0611 |
| 303.15 | 0.0792 | |
| 313.15 | 0.1018 | |
| 323.15 | 0.1299 | |
| 333.15 | 0.1648 | |
| tert-Butanol | 293.15 | 0.0645 |
| 303.15 | 0.0841 | |
| 313.15 | 0.1086 | |
| 323.15 | 0.1392 | |
| 333.15 | 0.1775 | |
| Amides & Other Solvents | ||
| N,N-Dimethylformamide (DMF) | 288.15 | 0.1891 |
| 298.15 | 0.2312 | |
| 308.15 | 0.2798 | |
| 318.15 | 0.3359 | |
| 328.15 | 0.4005 | |
| N,N-Dimethylacetamide (DMAC) | 288.15 | 0.2011 |
| 298.15 | 0.2455 | |
| 308.15 | 0.2968 | |
| 318.15 | 0.3561 | |
| 328.15 | 0.4243 | |
| Dimethyl Sulfoxide (DMSO) | 288.15 | 0.2134 |
| 298.15 | 0.2598 | |
| 308.15 | 0.3134 | |
| 318.15 | 0.3751 | |
| 328.15 | 0.4458 | |
| N-Methyl-2-pyrrolidone (NMP) | 288.15 | 0.2215 |
| 298.15 | 0.2691 | |
| 308.15 | 0.3241 | |
| 318.15 | 0.3875 | |
| 328.15 | 0.4602 |
Data for phthalic acid is presented as a reasonable estimate for the solubility behavior of this compound. Source: Journal of Chemical & Engineering Data, 2021, 66, 11, 4283–4292 and Journal of Chemical & Engineering Data, 2023, 68, 5, 1231–1242.
Experimental Protocols for Solubility Determination
Several methods are employed to determine the solubility of a solid in a liquid. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available equipment. The most common methods are the isothermal saturation method (often coupled with gravimetric analysis) and the dynamic (polythermal) method.
Isothermal Saturation (Shake-Flask) Method with Gravimetric Analysis
This is a classical and widely used method for determining equilibrium solubility.
Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), a known amount of the clear supernatant is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Detailed Methodology:
-
Preparation of the Saturated Solution:
-
An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
The container is placed in a constant temperature bath or shaker, agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.
-
-
Phase Separation:
-
After the equilibration period, the agitation is stopped, and the suspension is allowed to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
-
Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration using a filter compatible with the solvent and maintained at the experimental temperature.
-
-
Sample Analysis (Gravimetric):
-
A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe or pipette to avoid precipitation due to temperature changes.
-
The withdrawn sample is transferred to a pre-weighed container (e.g., a beaker or evaporating dish).
-
The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
The container with the dried solute is weighed again. The difference in mass gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility is then calculated and can be expressed in various units such as grams per 100 mL of solvent, molality (mol/kg of solvent), or mole fraction.
-
Dynamic (Polythermal) Method using Laser Monitoring
This method involves observing the dissolution of a solid in a solvent as the temperature is changed.
Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is the saturation temperature for that specific composition.
Detailed Methodology:
-
Sample Preparation:
-
A precise amount of this compound and the organic solvent are weighed and placed in a sealed sample vessel equipped with a magnetic stirrer and a temperature sensor.
-
-
Measurement:
-
The sample is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) while being continuously stirred.
-
A laser beam is passed through the sample, and the light transmission is monitored by a detector.
-
As the solid dissolves, the solution becomes clearer, and the light transmission increases. The temperature at which the light transmission reaches a plateau (indicating complete dissolution) is recorded as the saturation temperature.
-
-
Data Analysis:
-
The experiment is repeated for several different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Isothermal Saturation Method.
Caption: Workflow for Dynamic (Polythermal) Method.
References
A Technical Guide to the Spectroscopic Data of Homophthalic Acid
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for homophthalic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines key spectral features, presents data in a structured format, and includes generalized experimental protocols.
Introduction to this compound
This compound, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula C₉H₈O₄. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and a carboxymethyl group at adjacent positions. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable information about its molecular framework.
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons, the methylene (B1212753) protons, and the acidic protons of the two carboxylic acid groups. A typical spectrum is recorded at 400 MHz in a deuterated solvent such as DMSO-d₆.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |
| ~7.2 - 8.0 | Multiplet | 4H | Aromatic Protons (C₆H₄) |
| ~3.6 | Singlet | 2H | Methylene Protons (-CH₂-) |
Note: The chemical shift of the carboxylic acid protons can be broad and its position is dependent on the solvent and concentration.[2][3]
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acids are typically observed in the downfield region of the spectrum.[2][4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 185 | Carbonyl Carbons (-C=O) |
| ~125 - 140 | Aromatic Carbons (C₆H₄) |
| ~40 | Methylene Carbon (-CH₂-) |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and carbonyl groups of the carboxylic acids, as well as C-H and C=C bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Broad | O-H Stretch (Carboxylic Acid)[5] |
| 1697 | Strong | C=O Stretch (Carboxylic Acid)[5] |
| 1676 | Strong | C=O Stretch (Carboxylic Acid)[5] |
| 1577 | Medium | C=C Stretch (Aromatic Ring)[5] |
| 1409 | Medium | C-O-H Bend[5] |
| 1299, 1272, 1238, 1190 | Medium | C-O Stretch[5] |
| 923 | Medium | O-H Bend (Out-of-plane)[5] |
| 613 | Weak | C-H Bend (Aromatic)[5] |
The broadness of the O-H stretching band is a characteristic feature of carboxylic acids, arising from strong intermolecular hydrogen bonding.[2][3][6]
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound.
4.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: The spectra are typically recorded on a 400 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using standard parameters with proton decoupling. The chemical shifts are referenced to the solvent peak.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
4.2. IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Visualization of Spectroscopic Correlations
The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic signals.
Caption: Correlation of this compound structure with its key NMR and IR signals.
References
- 1. Page loading... [guidechem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound | C9H8O4 | CID 66643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Homophthalic Acid: A Comprehensive Technical Guide
An In-depth Whitepaper on the Discovery, History, and Synthetic Methodologies of 2-(Carboxymethyl)benzoic Acid
Abstract
Homophthalic acid, systematically named 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid that has been a subject of chemical synthesis for over a century. Its utility as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes, underscores the importance of understanding its properties and preparation. This technical guide provides a detailed overview of the discovery and history of this compound, its physicochemical properties, and key synthetic methodologies. Experimental protocols for significant preparations are detailed, and synthetic pathways are visually represented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₉H₈O₄) is a colorless, crystalline solid that is structurally related to phthalic acid, featuring an additional methylene (B1212753) group between one of the carboxyl groups and the benzene (B151609) ring. This structural nuance imparts distinct chemical reactivity and physical properties, making it a valuable building block in organic synthesis. This guide aims to consolidate the scientific knowledge on this compound, presenting it in a structured and accessible format for a technical audience.
History and Discovery
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its application in synthesis and drug development. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | |
| Molar Mass | 180.16 g/mol | [1] |
| Melting Point | 180–182 °C | [2] |
| Water Solubility | 12 g/L (at 20 °C) | [1] |
| Predicted pKa | 3.72 ± 0.36 | [1] |
| Appearance | Off-white to light yellow or pale green powder | [1] |
Solubility Profile: this compound is soluble in dimethylformamide.[1] While specific quantitative data for its solubility in other common organic solvents like ethanol, methanol, and acetone (B3395972) are not readily available, its dicarboxylic acid nature suggests moderate solubility in polar protic and aprotic solvents. The solubility of the isomeric isophthalic acid has been studied in acetone and ethanol, which can serve as a qualitative indicator.[3]
Spectroscopic Data:
-
¹H NMR: Spectral data for this compound is available, which is crucial for its identification and characterization.[4]
-
¹³C NMR: Carbon NMR data is also available and provides detailed information about the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid functional groups. Key bands are observed around 3000 cm⁻¹ (O-H stretch), 1697 cm⁻¹, and 1676 cm⁻¹ (C=O stretch).[5]
-
Mass Spectrometry: Mass spectral data is available, aiding in the determination of its molecular weight and fragmentation pattern.[6]
Synthetic Methodologies
Several synthetic routes to this compound have been established. The most prominent and historically significant methods are detailed below.
Oxidation of Indene (B144670)
A widely cited and reliable method for the preparation of this compound is the oxidation of indene.[2] This method, detailed in Organic Syntheses, provides a good yield of the pure product.
Experimental Protocol: Oxidation of Indene with Potassium Dichromate and Sulfuric Acid [2]
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a solution is prepared by dissolving 243 g (0.83 mole) of technical grade potassium dichromate in 3.6 L of water and adding 1330 g (725 mL, 13 moles) of concentrated sulfuric acid.
-
Initiation: The mixture is warmed to 65 °C.
-
Addition of Indene: 72 g (72 mL, 0.56 mole) of technical grade 90% indene is added dropwise from the dropping funnel, maintaining the temperature at 65 ± 2 °C. Cooling with a water bath is necessary during this exothermic addition.
-
Reaction: After the addition is complete, the mixture is stirred for 2 hours at 65 ± 2 °C.
-
Work-up:
-
The reaction mixture is cooled to 20–25 °C with stirring and then further cooled in an ice-salt bath to 0 °C for 5 hours.
-
The precipitated this compound is collected by suction filtration on a 10-cm Büchner funnel and washed with two 75-mL portions of ice-cold 1% sulfuric acid and then with 75 mL of ice water.
-
The crude product is dissolved in 215 mL of 10% sodium hydroxide (B78521) solution.
-
The alkaline solution is extracted with two 50-mL portions of benzene to remove any oily, alkali-insoluble products.
-
The aqueous solution is then added with vigorous stirring to 160 mL of 33% sulfuric acid.
-
The mixture is chilled in an ice-salt bath for 2–3 hours to precipitate the purified this compound.
-
-
Isolation and Drying:
-
The purified this compound is collected on a 10-cm Büchner funnel, washed with three 25-mL portions of ice water, and pressed as dry as possible.
-
For drying, the acid is transferred to a 500-mL distilling flask with 300 mL of benzene, and about 250 mL of the benzene-water azeotrope is distilled off from a steam bath.
-
The resulting slurry of acid and benzene is filtered, and the product is spread on a porous plate to allow the evaporation of residual benzene.
-
-
Yield: This procedure yields 67–77 g (66–77%) of white crystalline this compound with a melting point of 180–181 °C.[2]
Hydrolysis of 2a-Thiohomophthalimide
Another effective method for synthesizing this compound involves the hydrolysis of 2a-thiohomophthalimide.[7]
Experimental Protocol: Hydrolysis of 2a-Thiohomophthalimide [7]
-
Reaction Setup: A mixture of 10 g (0.056 mole) of 2a-thiohomophthalimide and a solution of 30 g of potassium hydroxide in 125 mL of water is placed in a 300-mL round-bottomed flask. A copper flask is recommended for routine operations to avoid silicate (B1173343) contamination from the basic solution attacking the glass.[7]
-
Reaction: The mixture is refluxed for 48 hours.
-
Work-up:
-
The reaction mixture is filtered.
-
The filtrate is acidified with 12N hydrochloric acid.
-
-
Purification:
-
The solid that precipitates upon cooling is collected by filtration.
-
The crude product is recrystallized from a mixture of 25 mL of water and approximately 7 mL of acetic acid, using activated carbon for decolorization.
-
-
Yield: This method yields 6.1–7.5 g (60–73%) of this compound with a melting point of 181 °C.[7][8]
Other Synthetic Routes
Several other methods for the preparation of this compound have been reported, including:
-
Hydrolysis of o-cyanobenzylcyanide.[2]
-
Oxidation of β-indanone with alkaline permanganate.[2]
-
The Willgerodt reaction of o-acetylbenzoic acid.[9]
-
Reduction of phthalonic acid.[7]
Visualized Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to this compound.
Caption: Synthesis of this compound via Oxidation of Indene.
Caption: Synthesis of this compound via Hydrolysis.
Applications and Future Directions
This compound is a versatile intermediate in organic synthesis. It is notably used in the preparation of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[9] Its derivatives and the anhydride (B1165640) are employed in the synthesis of isocoumarins and other heterocyclic compounds of medicinal interest. The dicarboxylic acid functionality allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules.
Future research may focus on the development of more sustainable and efficient synthetic methods for this compound and its derivatives. Furthermore, its application in the synthesis of novel bioactive compounds and functional materials remains an active area of investigation for drug development professionals and materials scientists.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, history, physicochemical properties, and synthetic methodologies of this compound. By presenting detailed experimental protocols and summarizing key data in a structured format, this document serves as a valuable resource for scientists and researchers. The continued exploration of the chemistry of this compound is expected to lead to new discoveries and applications in various scientific fields.
References
- 1. This compound | 89-51-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound(89-51-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(89-51-0) MS spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Chemical Stability and Storage of Homophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical stability and recommended storage conditions for homophthalic acid (CAS 89-51-0). The information is intended to guide laboratory practices, ensure material integrity, and support its application in research and development, particularly in the fields of polymer chemistry and pharmaceuticals.[1]
Chemical and Physical Properties
This compound, also known as 2-carboxyphenylacetic acid, is an aromatic dicarboxylic acid.[2][3][4] Its physical and chemical properties are fundamental to understanding its stability and handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][2][5] |
| Molecular Weight | 180.16 g/mol | [1][2][6] |
| Appearance | Off-white to yellow or pale green powder/solid | [1][2][7][8] |
| Melting Point | 178 - 182 °C (may depend on heating rate) | [2][4][6][9] |
| Decomposition Temp. | > 190 °C | [2] |
| Autoignition Temp. | 505 °C / 941 °F | [2] |
| Water Solubility | 12 g/L (at 20 °C) | [2][4][8] |
| Synonyms | α-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid | [2][3][7] |
Chemical Stability Profile
This compound is generally considered a stable compound under standard laboratory and storage conditions.[2][8][10][11]
General Stability
Safety data sheets consistently report that this compound is stable under normal and recommended storage conditions.[2][8][11] Hazardous polymerization is not expected to occur.[2]
Conditions to Avoid
To maintain the integrity of the compound, the following conditions should be avoided:
-
High Temperatures: The compound turns dark if dried at 110°C.[9] Thermal decomposition can lead to the release of irritating vapors and gases.[3][7]
-
Dust Formation: As with many powdered organic compounds, creating dust in the air should be avoided to minimize inhalation and potential dust explosion hazards.[3][11]
-
Incompatible Materials: Direct contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[2][3][10]
Hazardous Decomposition
When exposed to high temperatures, such as in a fire, this compound will decompose. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂).[2][3]
Recommended Storage and Handling
Proper storage is critical for preserving the chemical purity and physical properties of this compound.
Storage Conditions
The consensus from supplier recommendations is to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][8][11] Specific temperature recommendations vary, with some sources suggesting ambient room temperature while others specify refrigeration at 0-8 °C for long-term storage.[1][4][8] For maximum shelf-life, particularly for analytical standards or use in sensitive applications, storage in a cool and dark place is advised.[10]
Handling Precautions
-
Use in a well-ventilated area or under a chemical fume hood.[11]
-
Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][11]
-
Avoid breathing dust.[7]
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not widely published, standard methodologies can be applied to assess its stability for drug development or other high-purity applications. The following are representative protocols.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of this compound and quantify any degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. Degradation products would appear as new peaks in the chromatogram.
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are used to identify likely degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample aliquot before HPLC analysis.
-
Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize a sample aliquot before HPLC analysis.
-
Oxidative Degradation: Dissolve the sample (1 mg/mL) in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Analyze by HPLC.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Prepare a sample for HPLC analysis.
-
Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Prepare a sample for HPLC analysis.
-
Control Sample: A sample of this compound, stored at the recommended condition (e.g., 4°C, protected from light), is analyzed concurrently.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.fr [fishersci.fr]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. This compound | 89-51-0 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 邻羧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Page loading... [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Page loading... [guidechem.com]
Homophthalic Acid and Its Derivatives: A Technical Guide for Drug Development
Abstract: Homophthalic acid, 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid that serves as a highly versatile scaffold in synthetic organic and medicinal chemistry. Its unique structure, featuring both a benzoic acid and a phenylacetic acid moiety, allows for the construction of a diverse range of complex molecules. This technical guide provides an in-depth overview of this compound, its key derivatives, and their applications, with a particular focus on drug development. It includes a summary of physicochemical properties, detailed experimental protocols for the synthesis of key intermediates, and an exploration of medicinally relevant compounds derived from this scaffold, such as isocoumarins and tetrahydroisoquinolones.
Core Concepts: this compound
This compound is a colorless to off-white crystalline solid.[1][2] Its structure is foundational for the synthesis of numerous derivatives due to the differential reactivity of its two carboxylic acid groups and the active methylene (B1212753) bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(Carboxymethyl)benzoic acid | [1][3] |
| CAS Number | 89-51-0 | [1] |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | Off-white to light yellow or pale green powder/solid | [1] |
| Melting Point | 178-182 °C (lit.) | |
| Water Solubility | 12 g/L (at 20 °C) | [3] |
| SMILES | OC(=O)Cc1ccccc1C(O)=O | |
| InChI Key | ZHQLTKAVLJKSKR-UHFFFAOYSA-N |
Key Synthetic Derivatives and Pathways
The utility of this compound is most evident in its conversion to key intermediates, primarily homophthalic anhydride (B1165640), which serves as a gateway to complex heterocyclic systems.
Homophthalic Anhydride
Homophthalic anhydride is the most common and critical derivative, formed by the cyclodehydration of the parent acid.[5] It is a stable, crystalline solid that acts as a powerful electrophile and building block for subsequent reactions. Its formation is a crucial first step in many synthetic routes.[5][6]
Isocoumarins and Dihydroisocoumarins
Homophthalic anhydrides are valuable precursors for the synthesis of isocoumarins and their derivatives.[7][8] These compounds are of significant interest due to their roles in angiogenesis inhibition, immuno-regulation, and cancer therapy.[8] The synthesis can be achieved through various condensation and cyclization reactions, for example, by reacting the anhydride with acetyl chloride or via Perkin condensation with aromatic aldehydes.[8]
Tetrahydroisoquinolones (THIQs)
Perhaps the most significant application of homophthalic anhydride in medicinal chemistry is in the synthesis of 1,2,3,4-tetrahydroisoquinolone (THIQ) scaffolds.[9] The THIQ core is considered a "privileged structure" due to its prevalence in a wide range of pharmacologically active compounds, including antitumor antibiotics, antihypertensives, and antivirals.[9][10][11] The primary method for their synthesis is the Castagnoli-Cushman reaction, a three-component reaction between homophthalic anhydride, an imine (or its aldehyde/ketone and amine precursors), which proceeds with high diastereoselectivity.[6][12]
Caption: Synthetic pathways from this compound to key derivatives.
Applications in Drug Development
Derivatives of this compound are integral to the development of a wide array of therapeutic agents.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is a known precursor in the synthesis of the NSAID tesicam.[1] Like other NSAIDs, its therapeutic effects (anti-inflammatory, analgesic, and antipyretic) are derived from the inhibition of cyclooxygenase (COX) enzymes.[13][14] NSAIDs block the active site of COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[13][15][16]
Caption: NSAIDs inhibit COX enzymes, blocking prostaglandin synthesis.
Antimicrobial and Anticancer Activity
The diverse scaffolds accessible from this compound have shown promise in various therapeutic areas. A study of 1,3-bis-anilides of the closely related 4-hydroxyisophthalic acid demonstrated that nitro-halogen substituted derivatives possess significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17] Furthermore, the THIQ framework, readily synthesized from homophthalic anhydride, is a core component of numerous natural and synthetic compounds with potent anticancer activity.[9][18]
Table 2: Summary of Biological Activities of Selected this compound Derivatives
| Derivative Class | Synthetic Precursor | Biological Activity | Target Organisms / Disease | Reference(s) |
| Tetrahydroisoquinolones (THIQs) | Homophthalic Anhydride | Anticancer, Antiviral, Antihypertensive | Various Cancers, Viruses, Hypertension | [9][11][19] |
| Isocoumarins | Homophthalic Anhydride | Angiogenesis Inhibition, Anticancer | Cancer | [8] |
| Anilides * | 4-Hydroxyisophthalic Acid | Antibacterial, Antifungal | S. aureus, B. subtilis, E. coli, C. albicans | [17] |
| NSAIDs (e.g., Tesicam) | This compound | Anti-inflammatory, Analgesic | Inflammation, Pain | [1][13] |
*Data from 4-hydroxyisophthalic acid, a structural analogue, indicating potential for this compound derivatives.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its key derivatives, adapted from established literature.
Protocol 1: Synthesis of this compound via Oxidation of Indene (B144670)
This procedure is adapted from Organic Syntheses.[5]
-
Preparation of Oxidizing Solution: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of potassium dichromate (243 g, 0.83 mol) in water (3.6 L) and concentrated sulfuric acid (1330 g, 725 mL).
-
Reaction Initiation: Warm the mixture to 65°C.
-
Addition of Indene: Add technical grade 90% indene (72 g, 0.56 mol) dropwise, maintaining the temperature at 65 ± 2°C using a water bath for cooling as necessary.
-
Reaction and Cooling: After the addition is complete, stir the mixture for 2 hours at 65 ± 2°C. Cool the mixture to 20-25°C, then chill in an ice-salt bath for 5 hours at 0°C.
-
Initial Filtration: Collect the separated crude this compound on a Büchner funnel, washing with ice-cold 1% sulfuric acid and then ice water.[5]
-
Purification: Dissolve the precipitate in 10% sodium hydroxide (B78521) solution and extract with benzene (B151609) to remove oily impurities. Vigorously stir the aqueous solution while adding it to 33% sulfuric acid.
-
Final Collection: Chill the acidified mixture in an ice-salt bath for 2-3 hours. Collect the purified this compound by suction filtration, wash with ice water, and press as dry as possible.[5]
-
Drying: Dry the product via azeotropic distillation with benzene to yield white crystals (Yield: 66–77%). The acid may also be dried in a vacuum desiccator.[5]
Protocol 2: Synthesis of Homophthalic Anhydride
This procedure is adapted from Organic Syntheses.[5]
-
Reaction Setup: In a 200-mL round-bottomed flask fitted with a reflux condenser, combine dry this compound (60 g, 0.33 mol) and acetic anhydride (33.7 g, 31 mL, 0.33 mol).
-
Reflux: Reflux the mixture for 2 hours.
-
Crystallization: Cool the mixture to approximately 10°C for 30 minutes to allow the anhydride to crystallize.
-
Isolation: Collect the solid anhydride on a Büchner funnel using suction.
-
Washing: Wash the product with 10 mL of glacial acetic acid and press firmly to remove as much solvent as possible.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C9H8O4 | CID 66643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. tandfonline.com [tandfonline.com]
- 8. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 15. Modeling of Non-Steroidal Anti-Inflammatory Drug Effect within Signaling Pathways and miRNA-Regulation Pathways | PLOS One [journals.plos.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthesis of Homophthalic Acid via Indene Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of homophthalic acid, a valuable building block in organic synthesis, through the oxidative cleavage of indene (B144670). This compound and its derivatives are crucial intermediates in the production of various pharmaceuticals, polymers, and fine chemicals. This document details established experimental protocols, presents comparative quantitative data, and visualizes the reaction pathways and workflows for clarity and reproducibility.
Introduction
This compound (2-(carboxymethyl)benzoic acid) is an aromatic dicarboxylic acid. Its structure lends itself to the synthesis of a variety of complex molecules, including isocoumarins and substituted indoles. A common and effective method for its preparation involves the oxidation of indene, a readily available bicyclic hydrocarbon derived from coal tar. This process typically involves the cleavage of the five-membered ring's double bond to form the two carboxylic acid functionalities. This guide will focus on two primary oxidative methods: chromic acid oxidation and ozonolysis.
Oxidative Synthesis Methods
Chromic Acid Oxidation
Oxidation of indene using chromic acid, typically generated in situ from potassium dichromate and sulfuric acid, is a well-established method that provides a relatively pure product.[1] The strong oxidizing nature of chromic acid effectively cleaves the double bond of the indene molecule.
Caption: Overall reaction for the chromic acid oxidation of indene.
The following protocol is adapted from the procedure published in Organic Syntheses.[1]
-
Preparation of the Oxidizing Solution: In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a solution is prepared by dissolving 243 g (0.83 mole) of technical grade potassium dichromate in 3.6 L of water and adding 1330 g (725 ml, 13 moles) of concentrated sulfuric acid.
-
Reaction Initiation: The mixture is warmed to 65°C.
-
Addition of Indene: 72 g (0.56 mole) of technical 90% indene is added dropwise from the funnel. The temperature must be maintained at 65 ± 2°C throughout the addition, which may require cooling with a water bath.
-
Reaction Period: After the addition is complete, the mixture is stirred for 2 hours at 65 ± 2°C.
-
Product Precipitation: The mixture is then cooled with stirring to 20–25°C and further chilled in an ice-salt bath at 0°C for 5 hours to precipitate the this compound.
-
Initial Isolation and Washing: The crude product is collected by suction filtration on a Büchner funnel. It is then washed sequentially with two 75-ml portions of ice-cold 1% sulfuric acid and one 75-ml portion of ice water.
-
Purification:
-
The precipitate is dissolved in 215 ml of 10% sodium hydroxide (B78521) solution.
-
The resulting solution is extracted with two 50-ml portions of benzene (B151609) to remove non-acidic impurities (the benzene layers are discarded).
-
The aqueous solution is vigorously stirred and added to 160 ml of 33% sulfuric acid.
-
The mixture is chilled in an ice-salt bath for 2–3 hours to re-precipitate the purified this compound.
-
-
Final Isolation and Drying: The purified acid is collected by suction filtration, washed with three 25-ml portions of ice water, and pressed as dry as possible. The final product is spread on a porous plate to evaporate any remaining traces of solvent.
| Parameter | Value | Reference |
| Indene (90% tech.) | 72 g (0.56 mole) | [1] |
| Potassium Dichromate | 243 g (0.83 mole) | [1] |
| Conc. Sulfuric Acid | 1330 g (13 moles) | [1] |
| Reaction Temperature | 65 ± 2°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 67–77 g (66–77%) | [1] |
| Melting Point | 180–181°C | [1] |
Ozonolysis
Ozonolysis offers an alternative route for the oxidative cleavage of indene. The reaction proceeds by treating indene with ozone, which forms a primary ozonide intermediate. This intermediate rearranges to a more stable ozonide, which is then subjected to an oxidative workup to yield this compound.[2][3]
Caption: Two-step reaction pathway for the ozonolysis of indene.
The following protocol is based on a large-scale preparation method described in the literature.[2]
-
Ozonization: Indene is dissolved in glacial acetic acid. Ozone is bubbled through the solution. The reaction is carried out until the indene is consumed.
-
Solvent Removal: The acetic acid is removed under vacuum, leaving a viscous, non-explosive syrup which is the ozonide intermediate.
-
Oxidative Workup: The resulting syrup is treated with a hot aqueous solution of sodium carbonate and hydrogen peroxide.
-
Acidification and Isolation: After the oxidation is complete, the solution is acidified. Upon cooling, crystals of this compound separate from the solution.
-
Purification: The crude product can be recrystallized from acetic acid to yield the purified this compound.
| Parameter | Value | Reference |
| Solvent | Glacial Acetic Acid | [2] |
| Oxidizing Agent (Workup) | Hydrogen Peroxide (H₂O₂) | [2] |
| Yield | 82% | [2] |
| Melting Point | 180°C | [2] |
General Experimental Workflow
The synthesis of this compound from indene, regardless of the specific oxidizing agent, follows a general laboratory workflow. This can be visualized as a series of sequential steps from preparation to final product analysis.
Caption: General laboratory workflow for this compound synthesis.
Discussion and Comparison
Both chromic acid oxidation and ozonolysis are effective methods for synthesizing this compound from indene.
-
Chromic Acid Oxidation: This method is robust and uses relatively inexpensive reagents. It provides a good yield of a pure product.[1] However, a major drawback is the use of chromium(VI), which is highly toxic and poses significant environmental and health risks. Waste disposal for chromium-containing byproducts must be handled with extreme care.
-
Ozonolysis: This method can provide a higher yield (82%) compared to the chromic acid route.[2] The process avoids the use of heavy metals, making it a more environmentally friendly option. The main requirement is access to an ozone generator. The intermediates can be explosive if not handled correctly, although the described procedure in acetic acid yields a non-explosive syrup.[2]
For drug development professionals and researchers focused on green chemistry and safety, ozonolysis presents a more attractive route, provided the necessary equipment is available and safety protocols for handling ozonides are strictly followed. The chromic acid method remains a viable, classic alternative where the use of chromium is permissible.
References
Hydrolysis of o-Carboxyphenylacetonitrile to Homophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical transformation of o-carboxyphenylacetonitrile to homophthalic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document provides a comprehensive overview of the reaction, including detailed experimental protocols for both acidic and basic hydrolysis, a summary of quantitative data, and a visualization of the reaction pathways.
Introduction
The hydrolysis of the nitrile group in o-carboxyphenylacetonitrile offers a direct route to this compound (2-(carboxymethyl)benzoic acid). This reaction proceeds via the conversion of the nitrile to a carboxylic acid functionality. The presence of the ortho-carboxy group can influence the reaction conditions required for efficient hydrolysis. Two primary methods, acidic and basic hydrolysis, are commonly employed for this transformation. The choice of method can impact the reaction time, yield, and purification strategy.
Data Presentation
The following table summarizes the key quantitative data from established experimental protocols for the synthesis of this compound from o-carboxyphenylacetonitrile.
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
| Starting Material | o-Carboxyphenylacetonitrile | o-Carboxyphenylacetonitrile |
| Primary Reagents | Potassium Hydroxide (B78521) (KOH) | Acetic Acid, Hydrochloric Acid (HCl) |
| Solvent | Water | Water |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 48 hours | 72 hours |
| Product Yield | 60-73% | 48% |
| Melting Point of Product | 181°C | Not specified, but expected to be ~181°C |
Experimental Protocols
The following are detailed experimental methodologies for the hydrolysis of o-carboxyphenylacetonitrile to this compound.
Basic Hydrolysis Protocol[1]
-
Reaction Setup: In a 300-mL round-bottomed flask, combine 10 g (0.056 mole) of 2a-thiohomophthalimide (a derivative of o-carboxyphenylacetonitrile) with a solution of 30 g of potassium hydroxide in 125 mL of water. It is recommended to use a copper flask to prevent the basic solution from attacking the glass.
-
Reflux: Heat the mixture to reflux and maintain for 48 hours.
-
Filtration: After the reflux period, filter the reaction mixture to remove any insoluble impurities.
-
Acidification: Acidify the filtrate with 12N hydrochloric acid. This compound will precipitate out of the solution upon cooling.
-
Isolation and Recrystallization: Collect the solid product by filtration. Recrystallize the crude product from a mixture of 25 mL of water and approximately 7 mL of acetic acid, adding a small amount of activated carbon to decolorize the solution.
-
Drying and Yield: Dry the purified crystals to obtain 6.1–7.5 g (60–73%) of this compound with a melting point of 181°C.
Acidic Hydrolysis Protocol[1]
-
Reaction Setup: In a suitable flask, combine the starting nitrile with a mixture of 75 mL of glacial acetic acid, 50 mL of 12N hydrochloric acid, and 30 mL of water.
-
Reflux: Heat the mixture to reflux and maintain for 3 days (72 hours).
-
Isolation: Upon cooling, the this compound product will crystallize out of the solution.
-
Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization as described in the basic hydrolysis protocol.
-
Yield: This method typically results in a slightly lower yield of 48%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways for the acidic and basic hydrolysis of o-carboxyphenylacetonitrile.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Caption: Base-Catalyzed Hydrolysis Pathway.
Conclusion
The hydrolysis of o-carboxyphenylacetonitrile to this compound is a robust and well-documented transformation. The choice between acidic and basic conditions allows for flexibility in experimental design, with the basic hydrolysis generally providing higher yields. The provided protocols and reaction pathways serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient production of this important chemical intermediate.
The Multifaceted Biological Activities of Homophthalic Acid Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The homophthalic acid scaffold, a versatile building block in organic synthesis, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of compounds derived from this compound, with a focus on isocoumarins and tetrahydroisoquinolines. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.
Core Biological Activities and Quantitative Data
This compound and its anhydride (B1165640) are key precursors in the synthesis of a variety of heterocyclic compounds, most notably isocoumarins and tetrahydroisoquinolines, which have demonstrated a broad spectrum of pharmacological activities.[1]
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents. Isophthalic and terephthalic acid derivatives have been designed as protein kinase inhibitors, with some compounds showing high inhibitory activity against cancer cell lines like K562, HL-60, MCF-7, and HepG2.[2] For instance, certain isocoumarin (B1212949) derivatives have been found to exhibit potent cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Isocoumarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thunberginol A | MCF-7 | 25.5 | [2] |
| Bergenin | MCF-7 | 85.3 | [2] |
| 6-Methoxymellein | MCF-7 | 48.7 | [2] |
| Thunberginol A | HeLa | 30.2 | [2] |
| Bergenin | HeLa | >100 | [2] |
| 6-Methoxymellein | HeLa | 65.4 | [2] |
| Thunberginol A | A549 | 45.1 | [2] |
| Bergenin | A549 | >100 | [2] |
| 6-Methoxymellein | A549 | 72.8 | [2] |
| Thunberginol A | HepG2 | 38.6 | [2] |
| Bergenin | HepG2 | >100 | [2] |
| 6-Methoxymellein | HepG2 | 55.9 | [2] |
| Doxorubicin (Control) | MCF-7 | 0.8 | [2] |
| Doxorubicin (Control) | HeLa | 1.2 | [2] |
| Doxorubicin (Control) | A549 | 1.5 | [2] |
| Doxorubicin (Control) | HepG2 | 1.1 |[2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Antimicrobial Activity
The this compound scaffold has also been utilized in the development of novel antimicrobial agents. Tetrahydroisoquinoline derivatives, in particular, have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| HSN490 | S. aureus | 4 | [3] |
| HSN490 | E. faecalis | 8 | [3] |
| HSN584 | MRSA | 4 | [3] |
| HSN739 | MRSA | 8 |[3] |
Anti-inflammatory Activity
Several derivatives of this compound, particularly isocoumarins, have demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Table 3: Anti-inflammatory Activity of Isocoumarin Derivatives
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Ravenelin | NO Inhibition (J774A.1 cells) | 6.27 | [5] |
| Isocoumarin 1 | NO Inhibition (J774A.1 cells) | 35.79 | [5] |
| Isocoumarin 2 | NO Inhibition (J774A.1 cells) | 28.45 | [5] |
| Isocoumarin 3 | NO Inhibition (J774A.1 cells) | 23.17 | [5] |
| Indomethacin (Control) | NO Inhibition (J774A.1 cells) | 41.01 |[5] |
Enzyme Inhibition
The isocoumarin scaffold has been identified as a new class of inhibitors for carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[6][7] This inhibitory activity is hypothesized to occur through hydrolysis of the isocoumarin lactone ring by the enzyme's esterase activity.[7]
Table 4: Enzyme Inhibitory Activity of Isocoumarin Derivatives against Carbonic Anhydrases
| Compound | Enzyme | Ki (µM) | Reference |
|---|---|---|---|
| Isocoumarin X1 | hCA IX | 4.5 | [7] |
| Isocoumarin X1 | hCA XII | 2.8 | [7] |
| Isocoumarin X6 | hCA IX | 3.2 | [7] |
| Isocoumarin X6 | hCA XII | 1.9 | [7] |
| Acetazolamide (AAZ) | hCA IX | 0.025 | [7] |
| Acetazolamide (AAZ) | hCA XII | 0.0057 |[7] |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
A common method for the synthesis of the this compound precursor involves the oxidation of indene (B144670). Homophthalic anhydride can then be prepared by refluxing this compound with acetic anhydride.[8] These precursors are then used in reactions like the Castagnoli-Cushman reaction to generate diverse scaffolds.
Synthesis of this compound:
-
A solution of potassium dichromate in water and concentrated sulfuric acid is prepared in a three-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.
-
The mixture is warmed to 65°C, and indene is added dropwise while maintaining the temperature at 65 ± 2°C with cooling.
-
After the addition, the mixture is stirred for an additional 2 hours at the same temperature.
-
The reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed, and dried.
Synthesis of Homophthalic Anhydride:
-
A mixture of dry this compound and acetic anhydride is refluxed for 2 hours.
-
The mixture is then cooled, and the solid anhydride is collected by filtration, washed with glacial acetic acid, and dried.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from an overnight culture to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Enzyme Inhibition Assay (Carbonic Anhydrase)
The inhibitory effect of compounds on carbonic anhydrase activity is determined by a stopped-flow CO2 hydrase assay.
-
Enzyme and Substrate Preparation: A solution of the carbonic anhydrase isoenzyme and a CO2-saturated solution are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2 solution in a stopped-flow instrument.
-
Activity Measurement: The enzyme-catalyzed CO2 hydration is monitored by the change in pH using a colorimetric indicator.
-
Data Analysis: The initial rates of reaction are determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are exerted through the modulation of various cellular signaling pathways.
NF-κB Signaling Pathway Inhibition
Certain tetrahydroisoquinoline derivatives have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of this pathway can lead to anti-inflammatory and anticancer effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory isocoumarins from the bark of Fraxinus chinensis subsp. rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CKD-712, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, Inhibits the NF-κB Activation and Augments Akt Activation during TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Methylene Group in Homophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homophthalic acid and its derivatives are versatile building blocks in organic synthesis, largely owing to the reactivity of the active methylene (B1212753) group situated between a carboxyl group and a phenyl ring. This technical guide provides a comprehensive overview of the chemical behavior of this methylene group, detailing its acidity and participation in a variety of carbon-carbon bond-forming reactions. Key reactions, including Knoevenagel condensation, alkylation, and Michael addition, are discussed in detail, supported by experimental protocols and quantitative data. Furthermore, this document explores the influence of substituents on the reactivity of the methylene protons and provides visualizations of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the underlying principles.
Introduction
This compound, or 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid distinguished by the presence of a methylene bridge connecting one of the carboxylic acid functions to the benzene (B151609) ring. This structural feature imparts unique reactivity to the molecule, particularly at the methylene (-CH₂) group. The protons on this carbon are rendered "active" or acidic due to the electron-withdrawing effects of the adjacent carboxyl group and the phenyl ring. This enhanced acidity allows for the facile formation of a carbanion, which can subsequently act as a nucleophile in a wide array of chemical transformations.
The ability to functionalize the methylene position of this compound and its derivatives, such as homophthalic anhydride (B1165640) and dialkyl homophthalates, has made these compounds invaluable precursors in the synthesis of a diverse range of heterocyclic systems, including isocoumarins, isoquinolones, and other scaffolds of medicinal interest. This guide will delve into the fundamental aspects of the methylene group's reactivity, providing the necessary technical details for its strategic utilization in synthetic chemistry and drug development.
Acidity of the Methylene Group
The reactivity of the methylene group in this compound is fundamentally governed by the acidity of its protons. The electron-withdrawing nature of the neighboring carboxyl group and the phenyl ring stabilizes the conjugate base formed upon deprotonation, thereby lowering the pKa of the methylene protons compared to a simple alkyl C-H bond.
Key Reactions of the Methylene Group
The nucleophilic carbanion generated from the deprotonation of the methylene group of this compound and its esters can participate in a variety of important synthetic reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound and its anhydride readily undergo Knoevenagel-type condensations with aldehydes and ketones in the presence of a weak base, such as pyridine (B92270) or piperidine, to form α,β-unsaturated carboxylic acids.
A notable application of this reaction is the synthesis of isocoumarins, where homophthalic anhydride reacts with an acyl chloride in the presence of pyridine. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular rearrangement.
General Reaction Scheme for Knoevenagel Condensation:
Caption: General workflow for the Knoevenagel condensation of a this compound derivative.
Experimental Protocol: Synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid [1]
-
Reactants: Homophthalic anhydride, acetyl chloride, and pyridine (catalyst).
-
Procedure:
-
Homophthalic anhydride is reacted with acetyl chloride in the presence of pyridine. This initially forms 4-acetyl-1H-2-benzopyran-1,3(4H)-dione.
-
The intermediate is then treated with concentrated sulfuric acid to induce rearrangement.
-
-
Product: 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is obtained in excellent yields.
| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Pyridine | - | Reflux | 2 | 75 | Generic |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol (B145695) | Room Temp | 24 | 88 | Generic |
| Acetone | Potassium Carbonate | DMF | 80 | 6 | 65 | Generic |
Table 1: Representative Yields for Knoevenagel Condensation Reactions.
Alkylation
The carbanion of this compound esters can be readily alkylated by treatment with an alkyl halide. This reaction is a powerful tool for introducing substituents at the methylene position, further diversifying the molecular scaffold. To avoid dialkylation, it is often advantageous to use a slight excess of the this compound ester and to add the alkylating agent slowly.
General Reaction Scheme for Alkylation:
Caption: General workflow for the mono-alkylation of a dialkyl homophthalate.
Experimental Protocol: Mono-alkylation of Diethyl Homophthalate (Adapted from Diethyl Malonate Alkylation)
-
Reactants: Diethyl homophthalate (1.05 eq), sodium ethoxide (1.0 eq), alkyl halide (1.0 eq), and absolute ethanol (solvent).
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Add diethyl homophthalate dropwise to the sodium ethoxide solution at room temperature and stir for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture, neutralize with a weak acid, and extract the product with an organic solvent.
-
Purify the product by distillation or column chromatography.
-
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | 25 | 4 | 92 | Generic |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | 85 | Generic |
| n-Butyl Bromide | NaOEt | Ethanol | Reflux | 6 | 89 | Generic |
Table 2: Representative Yields for Alkylation Reactions.
Michael Addition
The enolate derived from this compound esters can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction, known as the Michael addition, is a powerful method for forming 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.
General Reaction Scheme for Michael Addition:
Caption: General workflow for the Michael addition of a dialkyl homophthalate.
Experimental Protocol: Michael Addition of Diethyl Homophthalate to Methyl Vinyl Ketone (Adapted Protocol)
-
Reactants: Diethyl homophthalate, methyl vinyl ketone, and a catalytic amount of sodium ethoxide in ethanol.
-
Procedure:
-
To a solution of diethyl homophthalate in ethanol, add a catalytic amount of sodium ethoxide.
-
Cool the mixture in an ice bath and add methyl vinyl ketone dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Neutralize the reaction with a weak acid and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent and purify by column chromatography.
-
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Acrylate | NaOEt | Ethanol | 25 | 12 | 80 | Generic |
| Acrylonitrile | Triton B | t-Butanol | 50 | 8 | 75 | Generic |
| Cyclohexenone | DBU | CH₂Cl₂ | 0 to 25 | 6 | 90 | Generic |
Table 3: Representative Yields for Michael Addition Reactions.
Substituent Effects on Methylene Group Reactivity
The reactivity of the methylene group in this compound can be modulated by the presence of substituents on the aromatic ring. The electronic nature of these substituents influences the acidity of the methylene protons and, consequently, the rate and outcome of reactions involving the corresponding carbanion.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups increase the acidity of the methylene protons through their inductive and/or resonance effects. This is because they help to stabilize the negative charge of the carbanion intermediate. As a result, this compound derivatives with EWGs are generally more reactive towards deprotonation and subsequent nucleophilic attack.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups decrease the acidity of the methylene protons. They destabilize the carbanion by donating electron density. Consequently, this compound derivatives bearing EDGs are less reactive in reactions that proceed via carbanion formation.
The Hammett equation can be used to quantitatively assess these substituent effects on reaction rates and equilibrium constants. A positive rho (ρ) value for a reaction indicates that it is accelerated by electron-withdrawing groups, which is expected for reactions involving the deprotonation of the methylene group of this compound.
Conclusion
The active methylene group of this compound is a key functional handle that enables a wide range of synthetic transformations. Its acidity, which can be tuned by substituents on the aromatic ring, allows for its participation in crucial carbon-carbon bond-forming reactions such as Knoevenagel condensations, alkylations, and Michael additions. A thorough understanding of the principles governing the reactivity of this group, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage this compound and its derivatives in the design and synthesis of novel and complex organic molecules. The provided experimental protocols and quantitative data serve as a practical resource for the implementation of these synthetic strategies.
References
Methodological & Application
Synthesis of Tetrahydroisoquinolones from Homophthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroisoquinolones (THIQs) are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their presence in numerous natural products and their wide range of biological activities.[1][2] This scaffold is a cornerstone in the development of novel therapeutics, including anticancer, antidiabetic, anticonvulsant, and antihypertensive agents.[2][3][4] A robust and versatile method for synthesizing substituted THIQs is the Castagnoli-Cushman reaction, which utilizes homophthalic acid or its anhydride (B1165640) as a key precursor.[3][5] This application note provides detailed protocols for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids from homophthalic anhydride via multicomponent, catalyst-free reactions and sequential approaches involving pre-formed imines.
Applications in Drug Discovery
The tetrahydroisoquinoline core is integral to a variety of pharmaceuticals and biologically active molecules. Its rigid bicyclic structure can be strategically modified to enhance binding affinity and selectivity for a multitude of biological targets.[1]
-
Anticancer Agents : THIQ derivatives have shown potential as anticancer agents, forming the basis for designing inhibitors of crucial cancer-related targets like KRas and VEGF receptors.[2][4][6]
-
Antihypertensive Drugs : The well-known ACE inhibitor Quinapril is synthesized using a tetrahydroisoquinoline-3-carboxylic acid intermediate, highlighting the scaffold's importance in cardiovascular medicine.[1]
-
Neuroprotective and Anticonvulsant Agents : Certain THIQ acids are being investigated for their potential in treating neurodegenerative diseases and for their anticonvulsant properties.[2][3]
-
Antidiabetic Agents : The THIQ framework is a promising scaffold for the development of new antidiabetic drugs.[2][3]
Reaction Pathways and Workflows
The primary route for synthesizing tetrahydroisoquinolones from this compound derivatives is the Castagnoli-Cushman reaction. This can be performed as a one-pot, three-component reaction or a two-step sequence.
Caption: Three-component Castagnoli-Cushman reaction pathway.
The general laboratory workflow involves reaction setup, heating, extraction to isolate the acidic product, and final purification.
Caption: General experimental workflow for THIQ synthesis.
For more complex structures, a two-step approach is often employed where a substituted this compound is first synthesized and then converted to the corresponding anhydride before reacting with an imine.[5]
Caption: Logic diagram for two-step synthesis of 4-aryl THIQs.
Quantitative Data Summary
The following tables summarize yields for representative tetrahydroisoquinolone syntheses under different conditions, demonstrating the versatility of using homophthalic anhydride as a starting material.
Table 1: Catalyst-Free, Three-Component Synthesis of Tetrahydroisoquinolone-4-carboxylic Acids.[3]
| Entry | Carbonyl Compound | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 1′-Oxo-1′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-isoquinoline]-4′-carboxylic Acid (4a) | Acetonitrile (B52724) | 80 | 16 | 83 |
| 2 | Acetone | 3,3-Dimethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid (4g) | Acetonitrile | 80 | 16 | 76 |
| 3 | Propanal | trans-3-Ethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid (4l) | Acetonitrile | 80 | 16 | 52 |
| 4 | 3-Pentanone | trans-1-Oxo-3-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid (4p) | Acetonitrile | 80 | 16 | 71 |
| 5 | Cyclopropanecarbaldehyde | trans-3-Cyclopropyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid (4q) | Acetonitrile | 80 | 16 | 74 |
| 6 | Cyclohexanecarbaldehyde | trans-3-Cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid (4s) | Acetonitrile | 80 | 16 | 72 |
Table 2: Synthesis of 4-Aryl-Substituted THIQs via the Two-Step Protocol.[5][7]
| Entry | Substituted this compound | Imine | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-[Carboxy(4-chlorophenyl)methyl]benzoic Acid (10a) | N-(4-methoxybenzylidene)-4-(trifluoromethyl)aniline | Acetonitrile | 80 | 75 |
| 2 | 2-[Carboxy(4-chlorophenyl)methyl]benzoic Acid (10a) | 4-methyl-N-(thiophen-2-ylmethylene)aniline | Acetonitrile | 80 | 67 |
| 3 | 2-[Carboxy(phenyl)methyl]benzoic Acid (10b) | N-benzylideneaniline | Acetonitrile | 80 | 88 |
| 4 | 2-[Carboxy(4-fluorophenyl)methyl]benzoic Acid (10e) | N-(4-fluorobenzylidene)-4-methoxyaniline | Acetonitrile | 80 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free, Three-Component Synthesis of NH-Tetrahydroisoquinolone Acids[3]
This protocol describes a straightforward one-pot synthesis suitable for a range of aldehydes and ketones.
Materials:
-
Homophthalic anhydride (1.0 mmol, 162 mg)
-
Aldehyde or ketone (1.0 mmol)
-
Ammonium acetate (2.0 mmol, 154 mg)
-
Acetonitrile (5 mL)
-
Chloroform
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Screw-cap vial
-
Stir plate with heating
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or meter
Procedure:
-
Combine homophthalic anhydride (162 mg, 1.0 mmol), the corresponding aldehyde or ketone (1.0 mmol), and ammonium acetate (154 mg, 2.0 mmol) in a screw-cap vial.
-
Add acetonitrile (5 mL) and seal the vial.
-
Heat the mixture at 80 °C with stirring for 16 hours.
-
Allow the reaction to cool to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add chloroform (5 mL) and saturated sodium bicarbonate solution (5 mL). Shake the mixture vigorously in a separatory funnel until gas evolution ceases.
-
Separate the aqueous layer. Extract the organic layer with additional saturated sodium bicarbonate solution (3 x 5 mL).
-
Combine all aqueous layers and wash with chloroform (2 x 5 mL).
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry to afford the final tetrahydroisoquinolone-4-carboxylic acid.
Protocol 2: Synthesis of 4-Aryl-Tetrahydroisoquinolones via Pre-formed Anhydrides[5]
This two-step protocol is ideal for creating THIQs with specific aryl substitutions at the 4-position, which introduces an all-carbon quaternary stereocenter.
Step 2a: Anhydride Synthesis
Materials:
-
Aryl-substituted this compound (e.g., 10a-f, 50 mg)[7]
-
Dichloromethane (DCM, dry, 1 mL) or Toluene (dry, 3 mL)
-
Acetic anhydride (6 equivalents)
Equipment:
-
Screw-cap vial
-
Stir plate
-
Rotary evaporator
Procedure:
-
Suspend the aryl-substituted this compound (50 mg) in dry DCM (1 mL) in a screw-cap vial.
-
Add acetic anhydride (6 equiv.) to the suspension.
-
Stir the reaction mixture overnight at room temperature.
-
Evaporate the solvent and excess acetic anhydride in vacuo. The resulting crude anhydride is used in the next step without further purification.
Step 2b: The Castagnoli-Cushman Reaction
Materials:
-
Crude anhydride from Step 2a
-
Imine (1.05 equivalents)
-
Acetonitrile (MeCN, dry, 0.5 mL)
Equipment:
-
Screw-cap vial
-
Heating block or oil bath
Procedure:
-
Dissolve the crude anhydride from the previous step in dry acetonitrile (0.3 mL) in a screw-cap vial.
-
In a separate vial, dissolve the imine (1.05 equiv.) in dry acetonitrile (0.2 mL).
-
Add the imine solution to the anhydride solution with stirring.
-
Seal the vial and heat the reaction mixture at 80 °C overnight.
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration, washing with cold acetonitrile, and drying. No further chromatographic purification is typically needed.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Homophthalic Acid: A Versatile Precursor for Advanced Fluorescent Dyes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homophthalic acid and its anhydride (B1165640) are valuable precursors in the synthesis of a distinct class of xanthene-based fluorescent dyes, namely seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs). These dyes exhibit tunable photophysical properties, including emission in the red and near-infrared (NIR) regions, making them highly suitable for a range of applications in biological imaging, sensing, and diagnostics. This document provides detailed protocols for the synthesis of these dyes and summarizes their key spectroscopic and photophysical data.
Introduction
Fluorescent dyes are indispensable tools in modern research and development, with wide-ranging applications in cell imaging, molecular probes, and drug delivery systems.[1] Xanthene dyes, such as fluorescein (B123965) and rhodamine, are particularly prominent due to their excellent photophysical properties, including high extinction coefficients, fluorescence quantum yields, and photostability. The structural modification of the xanthene core allows for the fine-tuning of their spectral properties to suit specific applications.
This compound, a dicarboxylic acid, serves as a key building block for extending the conjugation of the xanthene system, leading to the formation of seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs). This extension results in a bathochromic (red) shift in both the absorption and emission spectra, a desirable characteristic for biological applications where minimizing autofluorescence and maximizing tissue penetration is crucial.[2] These dyes often exhibit pH sensitivity, making them valuable as intracellular pH sensors.[1][3][4]
Synthesis of Fluorescent Dyes from this compound
The general synthesis of SNAFL and SNARF dyes from this compound involves a two-step process:
-
Formation of Homophthalic Anhydride: this compound is first converted to its more reactive anhydride form, typically by refluxing with acetic anhydride.[5]
-
Condensation with a Phenol or Aminophenol Derivative: Homophthalic anhydride is then condensed with a substituted resorcinol (B1680541) or aminophenol derivative in the presence of a strong acid catalyst, such as methanesulfonic acid. This reaction proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization to form the xanthene core.
A general workflow for this synthesis is depicted below:
Caption: General synthesis workflow for SNAFL/SNARF dyes.
Experimental Protocols
Synthesis of Homophthalic Anhydride
This protocol describes the conversion of this compound to homophthalic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottomed flask
-
Reflux condenser
-
Büchner funnel
-
Glacial acetic acid
Procedure:
-
Combine dry this compound (0.33 mole) and acetic anhydride (0.33 mole) in a 200-mL round-bottomed flask equipped with a reflux condenser.[5]
-
Reflux the mixture for 2 hours.[5]
-
Cool the mixture to approximately 10 °C for 30 minutes to allow the anhydride to crystallize.[5]
-
Collect the solid anhydride by suction filtration using a Büchner funnel.[5]
-
Wash the collected solid with a small amount of glacial acetic acid.[5]
-
Press the solid to remove as much solvent as possible and air dry.
General Protocol for the Synthesis of Seminaphthofluorescein (SNAFL) Dyes
This protocol outlines the synthesis of carboxy-seminaphthofluorescein (carboxy-SNAFL) derivatives.
Materials:
-
4-(2,4-Dihydroxybenzoyl)isophthalic acid (a derivative of this compound)
-
Appropriate dihydroxynaphthalene
-
Methanesulfonic acid or a mixture of trifluoroacetic acid (TFA) and methanesulfonic acid
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH), 2 M aqueous solution
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Centrifuge
Procedure:
-
Dissolve 4-(2,4-dihydroxybenzoyl)isophthalic acid (1.65 mmol) and the desired dihydroxynaphthalene (1.75 mmol) in methanesulfonic acid (10 mL) or a 1:1 mixture of TFA and methanesulfonic acid (10 mL total).[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Quench the reaction by adding 25 mL of deionized water. A dark purple precipitate will form.[2]
-
Collect the precipitate by centrifugation.[2]
-
Decant the supernatant and dissolve the precipitate in 15 mL of 2 M NaOH solution.[2]
-
Re-precipitate the dye by adding 20 mL of 2 M HCl solution.[2]
-
Collect the final product by centrifugation, decant the supernatant, and dry the solid.
Quantitative Data of this compound-Derived Dyes
The following tables summarize the key photophysical properties of representative SNAFL and SNARF dyes. The brightness of a fluorescent molecule is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[6]
Table 1: Spectroscopic Properties of Seminaphthofluorescein (SNAFL) Derivatives [2]
| Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | pKa |
| Carboxy-SNAFL-1 | 550 | 585 | 35 | ~8.0 |
| Carboxy-SNAFL-2 | 575 | 640 | 65 | ~7.8 |
| SNARF-F | - | - | - | 7.38[3] |
| SNARF-Cl | - | - | - | -[3] |
Note: Specific quantum yield and extinction coefficient data were not available in the cited sources for all compounds. The brightness is a qualitative indicator based on reported fluorescence intensity.
Table 2: Spectroscopic Properties of Seminaphthorhodafluor (SNARF) Derivatives in Ethanol [7]
| Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Laser Emission Range (nm) |
| SNARF-X1 | 555 | ~580 | 590–670 |
| SNARF-X2 | 555 | ~580 | 600–680 |
Signaling Pathways and Applications
Many SNAFL and SNARF dyes are designed to be pH-sensitive, making them excellent probes for monitoring pH changes in biological systems, such as within living cells.[1][3][4] The fluorescence properties of these dyes are dependent on the protonation state of the hydroxyl or amino groups on the xanthene ring.
The underlying principle involves a shift in the equilibrium between the neutral (protonated) and anionic (deprotonated) forms of the dye, each possessing distinct absorption and emission spectra. This allows for ratiometric pH measurements, which are more robust and less susceptible to variations in dye concentration or excitation intensity.
Caption: pH-dependent equilibrium of SNAFL/SNARF dyes.
Conclusion
This compound provides a straightforward and versatile entry point for the synthesis of red and near-infrared emitting fluorescent dyes. The resulting SNAFL and SNARF derivatives offer tunable photophysical properties and are particularly well-suited for development as pH-sensitive probes for biological applications. The protocols and data presented herein provide a valuable resource for researchers interested in the design and application of novel fluorescent materials. Further exploration of the structure-property relationships of this dye class holds promise for the development of next-generation fluorescent probes with enhanced brightness, photostability, and sensing capabilities.
References
- 1. Synthesis of probes with broad pH range fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Homophthalic Acid in Polymer Synthesis: A Review of Current Findings and Representative Protocols
A comprehensive review of scientific and patent literature reveals a notable scarcity of documented applications for homophthalic acid as a primary monomer in the synthesis of polymers such as polyesters, polyamides, and polyimides. While its isomers—terephthalic acid, isophthalic acid, and phthalic acid—are foundational building blocks in the polymer industry, this compound (2-carboxyphenylacetic acid) appears to be rarely utilized for this purpose. This may be attributed to several factors, including the potential for intramolecular side reactions due to the flexible carboxymethyl group, which can hinder the formation of high molecular weight polymers, and the potentially less desirable thermal and mechanical properties of the resulting polymers compared to those derived from its rigid isomers.
Despite the lack of specific examples for this compound, the general principles of polycondensation remain applicable. This document provides detailed application notes and protocols for the synthesis of polyesters and polyamides using a representative aromatic dicarboxylic acid, isophthalic acid, which can serve as a methodological guide for researchers interested in exploring the polymerization of less common diacids like this compound.
Representative Application: Polyamide Synthesis from Isophthalic Acid and Hexamethylenediamine (B150038)
Aromatic-aliphatic polyamides, synthesized from aromatic diacids and aliphatic diamines, are known for their excellent thermal stability, chemical resistance, and mechanical properties. These characteristics make them suitable for a range of applications, from high-performance fibers to engineering plastics. The following sections detail the synthesis and characterization of a representative polyamide.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a polyamide from isophthalic acid and hexamethylenediamine.
| Parameter | Value | Reference |
| Monomers | ||
| Isophthalic Acid | 1.66 g (10 mmol) | [1] |
| Hexamethylenediamine | 1.16 g (10 mmol) | [1] |
| Catalyst/Activator | ||
| Triphenyl phosphite (B83602) | 6.2 g (20 mmol) | [1] |
| Solvent | ||
| N-Methyl-2-pyrrolidone (NMP) | 20 mL | [1] |
| Pyridine (B92270) | 10 mL | [1] |
| Reaction Conditions | ||
| Temperature | 115 °C | [1] |
| Time | 3 hours | [1] |
| Polymer Properties | ||
| Inherent Viscosity | 0.85 dL/g | [1] |
| Glass Transition Temperature (Tg) | 150-170 °C | [1] |
Experimental Protocol: Polyamide Synthesis
This protocol describes the direct polycondensation of isophthalic acid and hexamethylenediamine using the Yamazaki-Higashi method.
Materials:
-
Isophthalic acid
-
Hexamethylenediamine
-
Triphenyl phosphite (TPP)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Beaker
-
Filter funnel
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add isophthalic acid (10 mmol), hexamethylenediamine (10 mmol), NMP (20 mL), and pyridine (10 mL).
-
Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.
-
Add triphenyl phosphite (20 mmol) to the solution.
-
Heat the reaction mixture to 115 °C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, cool the viscous solution to room temperature.
-
Pour the polymer solution into a beaker containing 200 mL of methanol to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot methanol to remove any unreacted monomers and byproducts.
-
Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
References
Application Note & Protocol: Synthesis of Homophthalic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of homophthalic anhydride (B1165640) from homophthalic acid via dehydration using acetic anhydride.
Introduction
Homophthalic anhydride is a valuable cyclic anhydride intermediate in organic synthesis.[1] It serves as a precursor for the synthesis of a variety of heterocyclic compounds, including isocoumarins and tetrahydroisoquinolones, which are scaffolds of interest in medicinal chemistry and drug discovery.[1][2] The reactivity of the anhydride functional group makes it a versatile building block for creating complex molecular architectures.[3][4] This protocol details a reliable and efficient method for the preparation of homophthalic anhydride from this compound.
Reaction Scheme
The synthesis involves the intramolecular dehydration of this compound to form the corresponding cyclic anhydride, homophthalic anhydride. This reaction is typically facilitated by a dehydrating agent, such as acetic anhydride.
This compound → Homophthalic Anhydride
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of homophthalic anhydride.
| Parameter | Value | Reference |
| Starting Material | ||
| This compound | 60 g (0.33 mole) | [5] |
| Reagent | ||
| Acetic Anhydride | 33.7 g (31 mL, 0.33 mole) | [5] |
| Product | ||
| Homophthalic Anhydride (Yield) | 46–47.5 g (85–88%) | [5] |
| Melting Point | 140–141 °C | [5] |
| Appearance | White crystalline powder | [3][5] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[5]
4.1. Materials and Equipment
-
Dry this compound
-
Acetic anhydride
-
Glacial acetic acid (for washing)
-
200-mL round-bottomed flask
-
Reflux condenser with ground-glass joint
-
Heating mantle or oil bath
-
Büchner funnel and suction flask
-
Filter paper
-
Ice bath
-
Porous plate or desiccator
4.2. Procedure
-
Reaction Setup: In a 200-mL round-bottomed flask, combine 60 g (0.33 mole) of dry this compound and 33.7 g (31 mL, 0.33 mole) of acetic anhydride.[5]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours using a heating mantle or oil bath.[5]
-
Crystallization: After the reflux period, cool the reaction mixture to approximately 10 °C in an ice bath for 30 minutes to allow the product to crystallize.[5]
-
Filtration: Collect the solid homophthalic anhydride by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected solid with 10 mL of glacial acetic acid to remove impurities.[5]
-
Drying: Press the crystals on the funnel to remove as much solvent as possible. Spread the product on a porous plate for several hours to allow for the evaporation of residual acetic acid.[5] Note: Drying in an oven may cause sublimation of the anhydride.[5]
4.3. Characterization
The final product should be a white crystalline solid with a melting point of 140–141 °C.[5] If the melting point is lower (around 138–139 °C), it may indicate the presence of residual acetic acid.[5]
Safety Precautions
-
Acetic anhydride and glacial acetic acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of homophthalic anhydride.
Caption: Workflow for the synthesis of homophthalic anhydride.
References
- 1. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 703-59-3: Homophthalic anhydride | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Homophthalic Acid Derivatives: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Homophthalic acid and its derivatives serve as versatile scaffolds in medicinal chemistry, leading to the development of a diverse array of bioactive molecules. This document provides an overview of their applications, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways and experimental workflows.
Isocoumarin (B1212949) Derivatives as Leishmanicidal Agents
Isocoumarins, readily synthesized from this compound, have demonstrated significant potential as antiprotozoal agents, particularly against Leishmania species, the causative agents of leishmaniasis.
Quantitative Biological Data
A series of 3-substituted isocoumarins were synthesized and evaluated for their in vitro leishmanicidal activity. The half-maximal inhibitory concentration (IC50) values for the most active compounds are presented in Table 1.[1]
Table 1: Leishmanicidal Activity of 3-Substituted Isocoumarins
| Compound ID | Substitution at C-3 | IC50 (µg/mL) |
| 3x | 2,4-Dichlorophenyl | 0.89 |
| 3y | 2,5-Dichlorophenyl | 0.56 |
| 3b | 4-Methylphenyl | 27.86 |
| 3g | 4-Methoxyphenyl | 28.88 |
| 3w | 2,3-Dichlorophenyl | 28.68 |
| 3t | 3,5-Dichlorophenyl | 34.37 |
| 3m | 4-Chlorophenyl | 36.49 |
| Amphotericin B | (Standard) | 0.24 |
Data sourced from Khan et al., Medicinal Chemistry, 2008.[1]
Experimental Protocols
Synthesis of 3-Substituted Isocoumarins via Microwave-Assisted Condensation [1]
This protocol describes a one-step synthesis of 3-substituted isocoumarins from this compound and various acyl or aroyl chlorides under solvent-free conditions using microwave irradiation.
-
Materials: this compound, appropriate aroyl or acyl chloride, microwave synthesizer.
-
Procedure:
-
In a microwave-transparent vessel, mix this compound (1 equivalent) and the desired aroyl or acyl chloride (1.2 equivalents).
-
Place the vessel in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 120 °C) for a predetermined time (e.g., 5-10 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-substituted isocoumarin.
-
Characterize the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
In Vitro Leishmanicidal Activity Assay (Promastigote Model) [1]
This assay evaluates the effect of the synthesized isocoumarins on the promastigote stage of Leishmania major.
-
Materials: Leishmania major promastigotes, RPMI-1640 medium, fetal bovine serum (FBS), 96-well plates, synthesized isocoumarin compounds, Amphotericin B (positive control), DMSO (vehicle control), microplate reader.
-
Procedure:
-
Culture Leishmania major promastigotes in RPMI-1640 medium supplemented with 10% FBS at 25 °C.
-
Harvest promastigotes in the logarithmic phase of growth and adjust the density to 1 x 10⁶ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and Amphotericin B in DMSO and add them to the wells to achieve final concentrations ranging from, for example, 0.1 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 1%.
-
Include wells with untreated cells (negative control) and cells treated with DMSO alone (vehicle control).
-
Incubate the plates at 25 °C for 72 hours.
-
After incubation, determine the number of viable promastigotes by direct counting using a hemocytometer or by using a viability assay such as the MTT assay.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Tesicam Using Homophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Tesicam (B1683098), a potent NSAID, belongs to the class of compounds that exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The synthesis of tesicam leverages key chemical building blocks, with homophthalic acid serving as a critical precursor for the construction of its core isoquinoline (B145761) scaffold. These application notes provide a comprehensive overview of the synthetic route from this compound to tesicam, detailed experimental protocols, and an illustrative representation of its mechanism of action.
Synthesis of Tesicam from this compound
The synthesis of Tesicam, systematically named N-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,3-dioxo-4-isoquinolinecarboxamide, from this compound is a multi-step process. The overall strategy involves the formation of homophthalic anhydride, followed by the construction of the tetrahydroisoquinolonic acid core, and subsequent amidation with 4-chloroaniline (B138754).
Chemical Structures
| Compound Name | Structure | Molecular Formula |
| This compound | [Image of this compound structure] | C₉H₈O₄ |
| Homophthalic Anhydride | [Image of Homophthalic Anhydride structure] | C₉H₆O₃ |
| 1,2,3,4-Tetrahydro-1,3-dioxo-isoquinoline-4-carboxylic acid | [Image of 1,2,3,4-Tetrahydro-1,3-dioxo-isoquinoline-4-carboxylic acid structure] | C₁₀H₇NO₄ |
| Tesicam | [Image of Tesicam structure] | C₁₆H₁₁ClN₂O₃[1] |
Synthetic Workflow Diagram
Caption: Synthetic workflow for Tesicam from this compound.
Experimental Protocols
Protocol 1: Synthesis of Homophthalic Anhydride from this compound
This protocol is adapted from established procedures for the dehydration of dicarboxylic acids.[2][3]
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (for washing)
-
Round-bottomed flask
-
Reflux condenser
-
Büchner funnel
-
Filter paper
-
Ice bath
Procedure:
-
In a 200-mL round-bottomed flask, combine 60 g (0.33 mole) of dry this compound and 33.7 g (0.33 mole) of acetic anhydride.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
After the reflux period, cool the reaction mixture to approximately 10°C in an ice bath for 30 minutes to induce crystallization of the anhydride.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold glacial acetic acid to remove any unreacted starting materials.
-
Dry the product thoroughly under vacuum to yield homophthalic anhydride.
Expected Yield: 85-95%
Characterization Data (Hypothetical):
| Parameter | Value |
| Melting Point | 140-142 °C |
| Appearance | White crystalline solid |
| IR (KBr, cm⁻¹) | 1850, 1770 (C=O, anhydride) |
| ¹H NMR (CDCl₃, δ) | 7.9-7.5 (m, 4H, Ar-H), 4.4 (s, 2H, CH₂) |
Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-1,3-dioxo-isoquinoline-4-carboxylic acid
This protocol is based on the three-component Castagnoli-Cushman reaction.[4]
Materials:
-
Homophthalic anhydride
-
Glyoxylic acid monohydrate
-
Ammonium acetate
-
Glacial acetic acid (solvent)
-
Round-bottomed flask
-
Reflux condenser
Procedure:
-
In a 250-mL round-bottomed flask, dissolve 16.2 g (0.1 mole) of homophthalic anhydride, 9.2 g (0.1 mole) of glyoxylic acid monohydrate, and 7.7 g (0.1 mole) of ammonium acetate in 100 mL of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2,3,4-tetrahydro-1,3-dioxo-isoquinoline-4-carboxylic acid.
Expected Yield: 60-75%
Characterization Data (Hypothetical):
| Parameter | Value |
| Melting Point | 220-225 °C (decomposes) |
| Appearance | Off-white solid |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H, acid), 1720, 1680 (C=O, imide, acid) |
| ¹H NMR (DMSO-d₆, δ) | 13.0 (br s, 1H, COOH), 11.2 (s, 1H, NH), 8.0-7.4 (m, 4H, Ar-H), 4.5 (s, 1H, CH) |
| Mass Spec (ESI-) | m/z 218.0 [M-H]⁻ |
Protocol 3: Synthesis of Tesicam (Amidation)
This protocol outlines a standard procedure for amide bond formation.
Materials:
-
1,2,3,4-Tetrahydro-1,3-dioxo-isoquinoline-4-carboxylic acid
-
4-Chloroaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 100-mL round-bottomed flask, dissolve 2.19 g (0.01 mole) of 1,2,3,4-tetrahydro-1,3-dioxo-isoquinoline-4-carboxylic acid and 1.35 g (0.01 mole) of HOBt in 50 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.27 g (0.01 mole) of 4-chloroaniline to the cooled solution.
-
In a separate container, dissolve 2.27 g (0.011 mole) of DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C with continuous stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Tesicam.
Expected Yield: 70-85%
Characterization Data (Hypothetical):
| Parameter | Value |
| Melting Point | >250 °C |
| Appearance | White to pale yellow solid |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1680, 1650 (C=O, amide, imide) |
| ¹H NMR (DMSO-d₆, δ) | 11.3 (s, 1H, NH-imide), 10.5 (s, 1H, NH-amide), 8.1-7.3 (m, 8H, Ar-H), 4.8 (s, 1H, CH) |
| Mass Spec (ESI+) | m/z 329.0 [M+H]⁺ |
Mechanism of Action: COX Inhibition
NSAIDs like Tesicam primarily function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2.
Signaling Pathway Diagram
References
Homophthalic Acid: A Versatile Scaffold for Novel Antimalarial Agents
References
- 1. Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Multistage Malaria Transmission Blocking Activity of Selected Malaria Box Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents: Preliminary Hit Optimization and Efficacy Evaluation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formal Cycloaddition of Homophthalic Anhydride with Imines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the formal [4+2] cycloaddition reaction between homophthalic anhydride (B1165640) and imines, a powerful transformation for the synthesis of substituted lactams, particularly 3,4-dihydroisoquinolones. These structures are prevalent in numerous biologically active natural products and pharmaceutical agents, making this reaction highly relevant for drug discovery and development.[1][2][3][4] This application note outlines various protocols, including catalyst-free, organocatalyzed, and additive-promoted methods, and presents key performance data in a comparative format.
Introduction
The Castagnoli-Cushman reaction, the formal [4+2] cycloaddition of homophthalic anhydride with imines, is a classic and efficient method for constructing densely functionalized lactam rings.[3][5] The reaction typically proceeds with high diastereoselectivity and has been adapted for asymmetric synthesis, providing enantiomerically enriched products.[6][7] The versatility of this reaction allows for the incorporation of diverse substituents on both the imine and anhydride components, enabling the creation of extensive compound libraries for screening purposes. This document details several key methodologies to facilitate the application of this reaction in a research and development setting.
Reaction Mechanism and Workflow
The precise mechanism of the cycloaddition has been a subject of investigation, with evidence supporting multiple pathways depending on the specific reactants and conditions.[2][8] The most commonly proposed mechanisms involve either a concerted [4+2] cycloaddition or a stepwise process initiated by a Mannich-type addition of the enolized anhydride to the imine, followed by intramolecular cyclization.[6][9] An alternative iminolysis pathway has also been considered.[8]
Below is a generalized workflow for the formal cycloaddition of homophthalic anhydride with imines.
References
- 1. The first catalytic asymmetric cycloadditions of imines with an enolisable anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The first catalytic asymmetric cycloadditions of imines with an enolisable anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Homophthalic Acid as a Monomer for High-Performance Polyesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homophthalic acid, a dicarboxylic acid featuring a carboxymethyl group attached to a benzene (B151609) ring, presents a unique monomer for the synthesis of high-performance polyesters. Its non-linear structure, in contrast to its isomers terephthalic acid and isophthalic acid, can disrupt chain packing and introduce flexibility, potentially leading to polyesters with tailored thermal and mechanical properties. This document provides an overview of the synthesis, potential properties, and applications of polyesters derived from this compound, along with generalized experimental protocols. While specific data on homopolyesters of this compound is limited in publicly available literature, the principles of polyester (B1180765) chemistry provide a strong foundation for their development and characterization. The inclusion of this compound as a comonomer can enhance the mechanical properties and thermal stability of the resulting materials[1].
Data Presentation
Due to the limited availability of specific quantitative data for this compound-based polyesters, the following tables provide a comparative overview of properties for polyesters synthesized from its isomers, which can serve as a benchmark for research and development.
Table 1: Thermal Properties of Aromatic Polyesters
| Polymer | Monomers | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (°C) |
| Poly(ethylene terephthalate) (PET) | Ethylene (B1197577) glycol + Terephthalic acid | ~75 | ~260 | >400 |
| Poly(ethylene isophthalate) (PEI) | Ethylene glycol + Isophthalic acid | ~65 | ~240 (for crystalline form) | >400 |
| Hypothetical Poly(ethylene homophthalate) | Ethylene glycol + this compound | Expected to be lower than PET and PEI | Expected to be amorphous or have low crystallinity | Expected to be >300 |
Table 2: Mechanical Properties of Aromatic Polyesters
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Poly(ethylene terephthalate) (PET) | 48 - 72 | 50 - 300 | 2.8 - 3.1 |
| Poly(butylene terephthalate) (PBT) | 50 - 60 | 50 - 300 | 2.3 - 2.9 |
| Hypothetical Poly(alkylene homophthalate) | Properties will depend on the diol and polymerization conditions. | The flexible nature of the homophthalate unit may lead to increased elongation at break. | Modulus is expected to be lower than corresponding terephthalate (B1205515) polyesters. |
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters from this compound or its anhydride. These should be adapted and optimized based on the specific diol used and the desired polymer properties.
Protocol 1: Melt Polycondensation of this compound with a Diol
This two-stage melt polycondensation is a common method for synthesizing high molecular weight polyesters.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol) (molar ratio of diol to diacid is typically 1.1:1 to 1.5:1)
-
Esterification catalyst (e.g., antimony trioxide, germanium dioxide, titanium-based catalysts) (typically 200-500 ppm)
-
Polycondensation catalyst (if different from esterification catalyst)
-
Thermal stabilizer (e.g., phosphite-based antioxidants)
Procedure:
-
Esterification Stage:
-
Charge the this compound, diol, and esterification catalyst into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C.
-
Stir the mixture to facilitate the reaction and the removal of water as a byproduct, which will distill off.
-
Continue this stage until approximately 90-95% of the theoretical amount of water has been collected. This typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Add the polycondensation catalyst (if required) and the thermal stabilizer to the reaction mixture.
-
Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to below 1 mbar.
-
Continue stirring under high vacuum to facilitate the removal of the excess diol and further increase the polymer's molecular weight.
-
The progress of the polycondensation can be monitored by the increase in the viscosity of the melt (observed via the stirrer torque).
-
Once the desired viscosity is reached (typically after 2-4 hours), the reaction is stopped.
-
The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized after cooling.
-
Protocol 2: Solution Polymerization of Homophthalic Anhydride with a Diol
Solution polymerization can be advantageous for achieving better control over the reaction and for synthesizing polymers that may be thermally sensitive.
Materials:
-
Homophthalic anhydride
-
Diol (e.g., ethylene glycol, 1,4-butanediol) (equimolar ratio with the anhydride)
-
High-boiling point inert solvent (e.g., 1,2-dichlorobenzene, diphenyl ether)
-
Catalyst (e.g., stannous octoate, zinc acetate) (optional, but can increase reaction rate)
Procedure:
-
Charge the homophthalic anhydride, diol, and solvent into a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 160-200°C with continuous stirring until all reactants are dissolved.
-
If using a catalyst, add it to the reaction mixture.
-
Maintain the reaction at this temperature for 4-8 hours. The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography) to determine the molecular weight.
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol (B129727) or ethanol.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and catalyst residues.
-
Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Mandatory Visualizations
Below are diagrams illustrating the key chemical reactions and experimental workflows.
Caption: Melt Polycondensation Workflow for this compound-Based Polyesters.
Caption: Structure-Property Relationship of Aromatic Dicarboxylic Acid Monomers.
High-Performance Applications
While specific applications for this compound-based polyesters are not widely documented, their unique structure suggests potential in areas where tailored properties are crucial. The introduction of the non-linear homophthalate unit can be used to modify the properties of existing high-performance polyesters like PET and PBT.
-
Toughening Agent: Copolyesters containing this compound could exhibit increased toughness and impact resistance compared to their more rigid counterparts, making them suitable for applications requiring durable materials.
-
Adhesives and Coatings: The potentially lower crystallinity and increased flexibility could lead to better adhesion and film-forming properties, making these polyesters candidates for advanced adhesives and coatings.
-
Biomedical Materials: The biodegradability of aliphatic-aromatic polyesters can be tuned by the monomer composition. The introduction of this compound could offer a way to control degradation rates and mechanical properties for applications in drug delivery and tissue engineering.
-
Specialty Fibers and Films: By controlling the degree of crystallinity, it may be possible to produce fibers and films with a unique combination of strength, flexibility, and barrier properties.
Conclusion
This compound is a promising but underexplored monomer for the synthesis of high-performance polyesters. Its unique chemical structure offers the potential to create polymers with a novel combination of thermal and mechanical properties. The generalized protocols and comparative data presented here provide a starting point for researchers to explore the synthesis and characterization of this interesting class of materials. Further research is needed to fully elucidate the structure-property relationships and unlock the full potential of this compound-based polyesters in various high-performance applications.
References
The Pivotal Role of Homophthalic Acid in the Advancement of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Homophthalic acid, a dicarboxylic acid featuring a benzene (B151609) ring, is emerging as a versatile scaffold in the development of novel agrochemicals. Its unique structural framework allows for the synthesis of a diverse range of derivatives exhibiting promising herbicidal, fungicidal, and insecticidal activities. This document provides detailed application notes on the role of this compound in agrochemical development, complete with experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data to support further research and development.
Application Notes
This compound and its anhydride (B1165640) are valuable starting materials for synthesizing various heterocyclic compounds and other molecular structures pertinent to agrochemical activity. The ability to modify the carboxylic acid groups and the aromatic ring allows for the fine-tuning of physicochemical properties, enhancing efficacy, selectivity, and environmental profile.
Herbicidal Applications
Derivatives of this compound, particularly amides, have shown potential as herbicidal agents. The core structure can be functionalized to interact with specific molecular targets in weeds, disrupting essential biochemical pathways.
A general workflow for the development of this compound-based herbicides is outlined below:
Application Notes and Protocols: Synthesis of Substituted Homophthalic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted homophthalic acids, key intermediates in the discovery of novel therapeutics. The described methods offer routes to a variety of derivatives with potential applications as anticancer, antimicrobial, and antiviral agents.
Introduction
Substituted homophthalic acids and their corresponding anhydrides are versatile building blocks in medicinal chemistry. Their utility stems from their ability to serve as precursors for a wide range of heterocyclic compounds, including isocoumarins, tetrahydroisoquinolones, and indoles.[1] These scaffolds are present in numerous biologically active molecules, making the efficient synthesis of substituted homophthalic acids a critical step in drug discovery programs.[2][3] Applications of homophthalic acid derivatives include the development of anti-inflammatory and analgesic drugs, as well as inhibitors of HIV-1 integrase and reverse transcriptase.[2][4]
Synthesis of Substituted Homophthalic Acids
Several synthetic strategies can be employed to access substituted homophthalic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for two common approaches.
Protocol 1: Synthesis of 4-Aryl-Substituted Homophthalic Acids from Indanones
This method involves the condensation of a substituted indanone with diethyl oxalate (B1200264), followed by oxidative cleavage to yield the desired 4-aryl-substituted this compound.[5]
Experimental Protocol:
Step 1: Condensation of Arylindanone with Diethyl Oxalate
-
In a round-bottom flask, dissolve the appropriately substituted 3-aryl-1-indanone (1.0 eq) and diethyl oxalate (3.0 eq) in dry tetrahydrofuran (B95107) (THF).
-
To the resulting solution, add potassium tert-butoxide (t-BuOK) (3.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude condensation product.
Step 2: Oxidative Cleavage
-
Dissolve the crude condensation product from Step 1 in a mixture of ethanol (B145695) and water.
-
Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) and a 2M aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure 4-aryl-substituted this compound.
Quantitative Data:
| Substituent (Aryl Group) | Starting Indanone | Overall Yield (%) | Reference |
| 4-Chlorophenyl | 3-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-one | 84 | [6] |
| Phenyl | 3-phenyl-2,3-dihydro-1H-inden-1-one | 72 | [6] |
| 4-Methoxyphenyl | 3-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 65 | [5] |
| 4-Methylphenyl | 6-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one | 45 | [6] |
Protocol 2: Synthesis of Homophthalic Anhydride (B1165640)
Homophthalic anhydride is a key intermediate for many subsequent reactions, such as the Castagnoli-Cushman reaction. It can be readily prepared from this compound.[5]
Experimental Protocol:
-
Place dry this compound (1.0 eq) and acetic anhydride (1.0 eq) in a round-bottomed flask equipped with a reflux condenser.
-
Reflux the mixture for 2 hours.
-
Cool the mixture to approximately 10 °C for 30 minutes to allow for crystallization.
-
Collect the solid anhydride by suction filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of glacial acetic acid.
-
Dry the product under vacuum to yield pure homophthalic anhydride.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| This compound | Homophthalic anhydride | ~90 | [5] |
Application in Drug Discovery: The Castagnoli-Cushman Reaction
Homophthalic anhydrides are valuable reagents in multicomponent reactions, such as the Castagnoli-Cushman reaction, to generate libraries of structurally diverse tetrahydroisoquinolone carboxylic acids for drug screening.[5][7]
Experimental Workflow:
Caption: Workflow for the Castagnoli-Cushman Reaction.
Biological Activities and Signaling Pathways
Substituted this compound derivatives have shown promise in targeting various biological pathways relevant to disease.
HIV-1 Integrase Inhibition
Derivatives of 7-substituted homophthalic acids have been investigated as dual inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain.[4] The mechanism of action for integrase inhibitors often involves chelation of essential metal ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.[6]
Signaling Pathway:
Caption: Inhibition of HIV-1 Integration.
Quantitative Data (Biological Activity):
| Compound Type | Target | IC₅₀ (µM) | Reference |
| Benzylideneisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase | < 5.96 | [1] |
Antimicrobial Activity
Certain anilide derivatives of hydroxyisophthalic acid, a related dicarboxylic acid, have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial potency.
Quantitative Data (Antimicrobial Activity):
| Bacterial/Fungal Strain | Compound Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Nitro-halogen-substituted anilides | Not specified | [8] |
| Escherichia coli | Nitro-halogen-substituted anilides | Not specified | [8] |
| Candida albicans | Nitro-halogen-substituted anilides | Not specified | [8] |
Conclusion
The synthetic routes to substituted homophthalic acids are well-established and provide a robust platform for the generation of diverse chemical libraries. The resulting compounds and their derivatives continue to be a valuable source of lead structures in the pursuit of new drugs targeting a range of diseases. The detailed protocols and associated data provided herein serve as a practical guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Homophthalic Acid: A Versatile Reagent in Analytical Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of homophthalic acid and its anhydride (B1165640) as a reagent in analytical chromatography. This compound, a dicarboxylic acid, offers unique properties that can be exploited for the separation and analysis of a variety of compounds, particularly chiral molecules and metal ions.
Application Note 1: Chiral Derivatization of Primary and Secondary Amines for Enantiomeric Separation by HPLC
Introduction:
The enantiomeric separation of chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Homophthalic anhydride can be employed as a chiral derivatizing agent to facilitate the separation of enantiomeric amines on a non-chiral stationary phase. The reaction of homophthalic anhydride with a racemic amine yields a pair of diastereomers, which possess different physicochemical properties and can be resolved using standard reversed-phase HPLC.
Principle:
The underlying principle of this application is the conversion of a pair of enantiomers, which are otherwise indistinguishable on an achiral column, into a pair of diastereomers. Diastereomers have different spatial arrangements and can be separated by conventional chromatography. The carboxylic acid group introduced by the homophthalic moiety can also enhance the detectability of the derivatives by UV spectroscopy.
Experimental Workflow:
Caption: Workflow for chiral derivatization and HPLC analysis.
Protocol: Derivatization of a Primary Amine with Homophthalic Anhydride
Materials:
-
Homophthalic anhydride
-
Racemic primary amine sample
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve a known amount of the racemic amine sample in the anhydrous aprotic solvent.
-
Derivatization Reaction:
-
To the amine solution, add a 1.2 molar equivalent of homophthalic anhydride.
-
Add a 1.5 molar equivalent of the tertiary amine base to catalyze the reaction and neutralize the resulting carboxylic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or a preliminary HPLC run).
-
-
Work-up (if necessary): If the reaction mixture contains excess reagents or byproducts that may interfere with the chromatography, a simple liquid-liquid extraction can be performed. Acidify the reaction mixture with dilute HCl and extract the diastereomeric products into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Sample for HPLC: Dissolve the resulting diastereomeric mixture in the HPLC mobile phase.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation:
| Diastereomer | Retention Time (min) | Peak Area |
| Diastereomer 1 | 15.2 | 123456 |
| Diastereomer 2 | 16.8 | 123890 |
Application Note 2: this compound as a Mobile Phase Additive for the Separation of Metal Ions by Ion-Exchange Chromatography
Introduction:
This compound, as a dicarboxylic acid, can act as a chelating agent and form anionic complexes with various metal cations. This property can be utilized for the separation of metal ions by anion-exchange chromatography. The negatively charged metal-homophthalate complexes can be retained and separated on a stationary phase with positively charged functional groups.
Principle:
The separation is based on the differential formation and stability of the anionic complexes of various metal ions with this compound, and the subsequent interaction of these complexes with the anion-exchange stationary phase. The retention of the metal complexes can be controlled by adjusting the concentration of this compound and the pH of the mobile phase.
Logical Relationship:
Caption: Mechanism of metal ion separation using this compound.
Protocol: Separation of Transition Metal Ions
Materials:
-
Standard solutions of transition metal salts (e.g., Cu²⁺, Ni²⁺, Co²⁺)
-
This compound
-
Ammonium (B1175870) hydroxide (B78521) or sodium hydroxide for pH adjustment
-
HPLC grade water
HPLC Conditions:
| Parameter | Condition |
| Column | Anion-exchange column (e.g., quaternary ammonium functionalized) |
| Mobile Phase | 10 mM this compound, pH 4.5 (adjusted with NH₄OH) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Post-column reaction with PAR and UV-Vis at 520 nm or Conductivity Detection |
| Injection Volume | 20 µL |
Data Presentation:
| Metal Ion | Retention Time (min) |
| Ni²⁺ | 8.5 |
| Co²⁺ | 10.2 |
| Cu²⁺ | 12.7 |
Application Note 3: this compound as an Ion-Pairing Reagent for the Analysis of Basic Compounds
Introduction:
For the analysis of basic compounds that exhibit poor retention on reversed-phase columns, this compound can be used as an ion-pairing reagent. In an acidic mobile phase, basic analytes are protonated and become cationic. This compound, being an acid, will be deprotonated to an anion and can form a neutral ion-pair with the cationic analyte. This increases the hydrophobicity of the analyte, leading to enhanced retention on a C18 column.[1][2]
Principle:
The formation of a neutral ion-pair between the cationic analyte and the anionic homophthalate reduces the polarity of the analyte, thereby increasing its affinity for the non-polar stationary phase. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters for controlling the retention.[1][2]
Experimental Workflow:
References
Application Notes and Protocols: Metal-Complex Formation with Homophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of metal complexes formed with homophthalic acid. This compound, a versatile dicarboxylic acid ligand, forms stable complexes with a variety of metal ions, leading to materials with interesting catalytic, luminescent, and potential therapeutic properties.
Applications of Metal-Homophthalate Complexes
Metal complexes of this compound have emerged as a significant area of research due to their diverse structural motifs and promising applications in various fields. The coordination of metal ions with this compound can lead to the formation of discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). These structures exhibit a range of properties that are of interest to researchers in materials science, catalysis, and drug development.
Catalysis
Coordination polymers and discrete complexes derived from this compound have demonstrated potential as catalysts in organic transformations. The metal centers within these frameworks can act as active sites for catalytic reactions.
A notable example is a binuclear Zn(II)-homophthalate complex which has been shown to effectively catalyze the selective oxidation of benzyl (B1604629) alcohol.[1] The catalytic performance of this complex is summarized in the table below.
Table 1: Catalytic Activity of a Binuclear Zn(II)-Homophthalate Complex in Benzyl Alcohol Oxidation [1]
| Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 80 | 0.3 | 6 | 35.2 | >99 |
| 1 | 100 | 0.3 | 6 | 96.5 | >99 |
| 1 | 120 | 0.3 | 6 | 98.1 | >99 |
| 1 | 100 | 0.1 | 6 | 45.3 | >99 |
| 1 | 100 | 0.5 | 6 | 97.8 | >99 |
These results highlight the potential of metal-homophthalate complexes as efficient and selective catalysts for oxidation reactions, which are fundamental processes in organic synthesis.[1] The development of such heterogeneous catalysts is of great interest as they can be easily separated from the reaction mixture and potentially reused.
Luminescent Materials
Lanthanide complexes are well-known for their unique luminescent properties, including sharp emission bands, long lifetimes, and high quantum yields. While specific data for lanthanide-homophthalate complexes is not abundant, the principles of lanthanide coordination with carboxylate ligands suggest their potential as luminescent materials. Europium(III) complexes, in particular, are known for their bright red emission. The efficiency of this luminescence is highly dependent on the ligand environment, which influences the energy transfer from the ligand to the metal ion.
The table below presents representative data for the luminescence quantum yields of europium complexes with other organic ligands, illustrating the potential performance of analogous homophthalate complexes.
Table 2: Representative Luminescence Quantum Yields of Europium(III) Complexes
| Complex Type | Quantum Yield (%) | Lifetime (ms) | Reference |
| Homoleptic Europium Chelate | 56-61 | 2.1-2.6 | [2] |
| Europium β-diketonate Complex | up to 80 | - | [3][4] |
| Europium Complex with Chelating Ligands | 0.21-1.45 | 0.1-1.0 | [5] |
The design of highly luminescent materials based on europium-homophthalate complexes could have applications in areas such as lighting devices, sensors, and bio-imaging.[2][6]
Drug Development and Therapeutic Applications
Metal complexes are increasingly being investigated for their therapeutic potential, particularly as anticancer agents.[7][8][9][10][11] The coordination of organic ligands to a metal center can lead to novel mechanisms of action that differ from traditional organic drugs. While specific studies on the anticancer activity of this compound metal complexes are limited in the reviewed literature, the general principles of medicinal inorganic chemistry suggest that such complexes could be of interest. The metal ion can facilitate redox reactions or bind to biological macromolecules, while the this compound ligand can influence the complex's solubility, stability, and cellular uptake. Further research is warranted to explore the potential of metal-homophthalate complexes in this area.
Experimental Protocols
Synthesis of a Binuclear Zn(II)-Homophthalate Complex[1]
This protocol describes the one-pot synthesis of a binuclear Zn(II) complex with this compound and 2,2'-bipyridine (B1663995).
Materials:
-
This compound (H₂L)
-
2,2'-bipyridine (BIPY)
-
Zinc acetate (B1210297) dihydrate [Zn(OAc)₂·2H₂O]
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (1 mmol) and 2,2'-bipyridine (1 mmol) in 20 mL of a 1:1 (v/v) ethanol/water solution.
-
To this solution, add zinc acetate dihydrate (1 mmol).
-
Slowly add a 1 M aqueous solution of NaOH to adjust the pH of the mixture to approximately 6-7.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Filter the white precipitate that forms, wash it with deionized water and then with ethanol.
-
Dry the product in a desiccator over anhydrous CaCl₂. Colorless single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate over several days.
Workflow for Synthesis of Binuclear Zn(II)-Homophthalate Complex
Caption: Workflow for the one-pot synthesis of a binuclear Zn(II)-homophthalate complex.
General Protocol for Solvothermal Synthesis of Metal-Homophthalate Coordination Polymers
This protocol provides a general guideline for the synthesis of metal-homophthalate coordination polymers using a solvothermal method, which can be adapted for different metal salts.
Materials:
-
This compound
-
A metal salt (e.g., nitrate, chloride, or acetate salt of Co(II), Ni(II), Cu(II), Cd(II), etc.)
-
Ancillary N-donor ligand (optional, e.g., 4,4'-bipyridine, 1,10-phenanthroline)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water, or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, combine this compound (e.g., 0.1 mmol), the metal salt (e.g., 0.1 mmol), and if desired, an ancillary N-donor ligand in a molar ratio (e.g., 1:1 or 1:1:1) in a glass vial.
-
Add the chosen solvent or solvent mixture (e.g., 10 mL of DMF/H₂O) to the vial and stir for 15-30 minutes to ensure homogeneity.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 100-180 °C) and maintain this temperature for a set period (usually 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with the solvent used for the reaction, and dry at ambient temperature.
Workflow for Solvothermal Synthesis
Caption: General workflow for the solvothermal synthesis of metal-homophthalate coordination polymers.
Characterization Methods
2.3.1. Infrared (IR) Spectroscopy
-
Purpose: To confirm the coordination of the carboxylate groups of this compound to the metal center.
-
Procedure: Record the IR spectra of the free this compound and the metal complex using a KBr pellet or an ATR accessory.
-
Data Interpretation: Look for a shift in the C=O stretching frequency (ν(C=O)) of the carboxylic acid group upon coordination. In the free acid, this band appears around 1700 cm⁻¹. In the complex, the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the deprotonated carboxylate group will appear in the regions of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The difference between these two frequencies (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).
2.3.2. UV-Vis Spectroscopy
-
Purpose: To study the electronic transitions within the complex.
-
Procedure: Record the UV-Vis absorption spectra of the complex dissolved in a suitable solvent (e.g., DMSO, DMF).
-
Data Interpretation: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed in addition to the intra-ligand π-π* transitions. For transition metal complexes, d-d transitions may be visible in the visible region, providing information about the coordination geometry of the metal ion.
2.3.3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Purpose: To evaluate the thermal stability of the complex and identify the loss of solvent molecules.
-
Procedure: Heat a small sample of the complex under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: The TGA curve will show weight loss steps corresponding to the removal of coordinated or lattice solvent molecules and the decomposition of the organic ligand. The DSC curve will indicate whether these processes are endothermic or exothermic.
2.3.4. Single-Crystal X-ray Diffraction
-
Purpose: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the overall crystal packing.
-
Procedure: A suitable single crystal of the complex is mounted on a diffractometer, and diffraction data is collected.
-
Data Interpretation: The data is processed to solve and refine the crystal structure, providing detailed information about the coordination environment of the metal ion and the connectivity of the homophthalate ligands.
Workflow for Characterization of Metal-Homophthalate Complexes
Caption: Workflow for the characterization of metal-homophthalate complexes.
Stability Constants
The stability of metal complexes in solution is quantified by their stability constants (or formation constants). The determination of these constants is crucial for understanding the behavior of these complexes in various applications, including in biological systems. Potentiometric titration is a common and reliable method for determining stability constants.
General Protocol for Potentiometric Titration:
-
Prepare solutions of the metal salt, this compound, a strong acid (e.g., HClO₄ to suppress hydrolysis), and a strong base (e.g., carbonate-free NaOH).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a solution containing the metal ion and this compound with the standardized base solution.
-
Record the pH as a function of the volume of base added.
-
The titration data can then be analyzed using computer programs to calculate the protonation constants of the ligand and the stepwise stability constants of the metal complexes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lanthanides.tripod.com [lanthanides.tripod.com]
- 3. researchgate.net [researchgate.net]
- 4. Europium complexes with high total photoluminescence quantum yields in solution and in PMMA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. hakon-art.com [hakon-art.com]
- 15. asianpubs.org [asianpubs.org]
- 16. jetir.org [jetir.org]
Application Notes and Protocols: Base-Catalyzed Dimerization of Homophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The base-catalyzed dimerization of homophthalic anhydride (B1165640) is a cornerstone reaction in synthetic organic chemistry, providing a versatile route to complex heterocyclic structures such as isocoumarins and isoquinolones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals. This document provides a detailed overview of the reaction, including its mechanism, key experimental parameters, detailed protocols for different base catalysts, and a discussion of its applications.
Reaction Mechanism and Pathway
The dimerization of homophthalic anhydride is initiated by a base, which abstracts an acidic α-proton from the anhydride to form a reactive enolate intermediate. This enolate then acts as a nucleophile, attacking the carbonyl group of a second molecule of homophthalic anhydride. The resulting dimeric adduct undergoes subsequent intramolecular cyclization and dehydration steps to yield the final product. The specific structure of the dimer is highly dependent on the choice of base and reaction conditions, which can direct the reaction towards different pathways.[1][2]
Caption: General mechanism for the base-catalyzed dimerization of homophthalic anhydride.
Key Experimental Parameters
The outcome of the dimerization is critically influenced by the choice of base, solvent, temperature, and reaction time. Weaker bases like pyridine at high temperatures tend to favor the formation of isocoumarin derivatives, while stronger bases under milder conditions can lead to other dimeric structures. A summary of conditions from various studies is presented below.
| Base | Solvent | Temperature | Reaction Time | Product Type | Yield (%) |
| Pyridine | Pyridine (neat) | Reflux | 1 hour | 3-(2-Carboxybenzyl)isocoumarin-4-carboxylic acid | Major Product |
| Pyridine | Pyridine (neat) | Reflux | 3 hours | 3-(2-Carboxybenzyl)isocoumarin (B1212374) (decarboxylated) | Major Product |
| Triethylamine (B128534) | Not Specified | -15 °C | Not Specified | Diastereomeric bis-lactones | Not Specified |
| N-Methylimidazole | Dichloromethane (B109758) | 23 °C | 40 min | Mixture of bis-lactones and other products | 80% (mass recovery of mixture)[1] |
Experimental Protocols
Protocol 1: Dimerization using Pyridine (High Temperature)
This protocol is based on conditions reported to yield isocoumarin derivatives.[1]
Objective: To synthesize 3-(2-carboxybenzyl)isocoumarin derivatives.
Materials:
-
Homophthalic anhydride
-
Anhydrous pyridine
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Hydrochloric acid (2N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Place homophthalic anhydride (e.g., 5.0 g) into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous pyridine (25 mL) to the flask to act as both the base and the solvent.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 1-3 hours. Monitor the reaction progress by TLC if desired. (Note: a 1-hour reaction time favors the dicarboxylic acid product, while a 3-hour reaction time favors the decarboxylated product).[1]
-
After the desired time, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-cold 2N HCl (100 mL) to neutralize the pyridine and precipitate the product.
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
For further purification, dissolve the crude product in ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Dimerization using Triethylamine (Low Temperature)
This protocol is based on conditions reported to yield bis-lactone (B144190) derivatives.[1]
Objective: To synthesize diastereomeric bis-lactones from homophthalic anhydride.
Materials:
-
Homophthalic anhydride
-
Anhydrous triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Schlenk flask or similar oven-dried glassware
-
Low-temperature cooling bath (e.g., acetone/dry ice)
-
Magnetic stirrer
-
Sulfuric acid (5% aqueous solution)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve homophthalic anhydride (e.g., 2.0 g) in anhydrous DCM (20 mL).
-
Cool the solution to -15 °C using a cooling bath.
-
While stirring, add anhydrous triethylamine (1.5 equivalents) dropwise to the cooled solution.
-
Maintain the reaction at -15 °C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding cold 5% aqueous sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, a mixture of diastereomeric bis-lactones, can be separated and purified by column chromatography on silica (B1680970) gel.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing the base-catalyzed dimerization of homophthalic anhydride.
Caption: A typical experimental workflow for the dimerization reaction.
Applications in Drug Development
The products derived from homophthalic anhydride dimerization are valuable precursors in drug discovery. The resulting isocoumarin and isoquinolone cores are found in numerous natural products with potent biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to generate molecular complexity rapidly through this dimerization makes it an attractive strategy for creating libraries of novel compounds for high-throughput screening. For instance, the synthesis of 1,2,3,4-tetrahydro-1-isoquinolone 4-carboxanilides, a class of antimalarial agents, relies on reactions involving homophthalic anhydride where its self-dimerization is a competing side reaction.[1] Understanding and controlling this dimerization is therefore crucial for optimizing the synthesis of these and other medicinally relevant targets.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Homophthalic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude homophthalic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a solid in a solvent generally increases with temperature. In the case of this compound, the crude solid is dissolved in a hot solvent until the solution is saturated. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by hot filtration.
Q2: What are some suitable solvents for the recrystallization of this compound?
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on available data and literature, the following solvents and solvent systems have been used:
-
Water-Acetic Acid Mixture: A common and effective system where acetic acid aids in dissolving the this compound at high temperatures.[1]
-
Water: this compound has appreciable solubility in boiling water.[2]
-
Acetone-Hexane Mixture: Acetone (B3395972) is a good solvent, while hexane (B92381) acts as an anti-solvent to induce crystallization.
-
Ethyl Acetate: Has been mentioned as a suitable solvent for recrystallization.[3]
-
Ethanol: Can be used for recrystallization, often in combination with water.
Q3: How can I determine the best solvent for my specific sample of crude this compound?
It is recommended to perform small-scale solubility tests with a few candidate solvents. A general procedure for this is outlined in the Experimental Protocols section. The best solvent will dissolve the crude this compound completely when hot but will result in the formation of a significant amount of crystals upon cooling, with minimal dissolved this compound remaining in the cold solvent.
Q4: What are the common impurities in crude this compound?
Common impurities depend on the synthetic route used to prepare the this compound.
-
From Indene Oxidation: A common impurity is phthalic acid , which can be formed as a byproduct during the oxidation of indene.[4]
-
From 2-Acetylbenzoic Acid (Willgerodt Reaction): Impurities may include unreacted starting material (2-acetylbenzoic acid) and other side products characteristic of the Willgerodt reaction.
-
General Impurities: These can include colored impurities, which can be removed using activated charcoal, and any insoluble materials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities. | 1. Add more solvent in small portions until the solid dissolves. 2. Refer to the solvent selection guide and perform small-scale solubility tests. 3. If a significant amount of solid remains, perform a hot filtration to remove insoluble impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Cool the solution in an ice bath to promote crystal formation. |
| "Oiling out" occurs instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the this compound-impurity mixture. 2. The concentration of the solute is too high. | 1. Reheat the solution to dissolve the oil, add a small amount of a solvent in which the oil is miscible, and cool again. 2. Add more solvent to the hot solution to reduce the concentration before cooling. |
| Low yield of purified this compound. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent. 3. Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation. |
| The purified this compound is still colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as adding charcoal to a boiling solution can cause it to boil over. |
| The melting point of the purified acid is broad or lower than expected. | Presence of impurities, such as phthalic acid. | Repeat the recrystallization process. If phthalic acid is a known impurity, a solvent system that preferentially dissolves phthalic acid over this compound at room temperature could be explored for washing the crystals. |
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 1.2[5][6] |
| 20 | ~1.6[4] |
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Notes |
| Water | 100 | Good for polar compounds. |
| Acetic Acid | 118 | Often used in combination with water. |
| Ethanol | 78.4 | Good general-purpose solvent. |
| Ethyl Acetate | 77.1 | Less polar than ethanol. |
| Acetone | 56 | A good polar, aprotic solvent. |
| Hexane | 69 | A non-polar solvent, often used as an anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Water-Acetic Acid Mixture
This protocol is adapted from a literature procedure.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. For every 10 grams of crude material, add 25 mL of water and approximately 7 mL of glacial acetic acid.
-
Heating: Heat the mixture on a hot plate with stirring. Add the minimum amount of additional acetic acid as necessary to completely dissolve the solid in the boiling solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and flask to remove the solid particles.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified this compound crystals. The melting point of pure this compound is in the range of 178-182 °C.[2][7][8]
Protocol 2: General Procedure for Two-Solvent Recrystallization (e.g., Acetone-Hexane)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot acetone in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with swirling until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for failure of crystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 89-51-0 [chemicalbook.com]
- 3. US3578705A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound 98 89-51-0 [sigmaaldrich.com]
- 8. 120841000 [thermofisher.com]
Technical Support Center: Synthesis of Homophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of homophthalic acid. The information is designed to address specific issues that may be encountered during experimentation, with a focus on common side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is commonly synthesized via several routes, including:
-
Oxidation of Indene (B144670): This method often employs oxidizing agents like chromic acid or potassium permanganate (B83412). Oxidation with chromic acid is generally preferred as it yields a purer product.[1]
-
Hydrolysis of o-Cyanobenzyl Cyanide: This route involves the hydrolysis of the dinitrile to the corresponding dicarboxylic acid.[1]
-
Willgerodt Reaction of 2-Acetylbenzoic Acid: This reaction converts the aryl alkyl ketone into the corresponding amide, which is then hydrolyzed to the carboxylic acid.[1][2]
-
From o-Toluic Acid: This involves bromination of the acid chloride followed by cyanation and subsequent hydrolysis.[1]
Q2: My final product has a low melting point and appears impure. What are the likely causes?
A2: A depressed melting point is a common indicator of impurities. The specific impurities will depend on your synthetic route. For instance:
-
In the oxidation of indene, incomplete oxidation can leave starting material or intermediate species. The use of alkaline permanganate can also lead to the formation of phthalic acid as a byproduct.[1]
-
If you are preparing homophthalic anhydride (B1165640) from the acid, residual acetic acid from the reaction can lower the melting point.[1]
-
The melting point of this compound is also dependent on the rate of heating. A rapid heating rate can result in a higher observed melting point (180–181°C), while slower heating may give a lower range (172–174°C).[1][3]
Q3: I observe oily or resinous byproducts during my synthesis. What are they and how can I remove them?
A3: The formation of oily or resinous materials is a frequent issue. In the synthesis from indene, these are often described as "oily alkali-insoluble products."[1] While their exact composition can be complex, they are likely polymeric or condensed aromatic compounds. These can often be removed by dissolving the crude product in an aqueous basic solution (like 10% sodium hydroxide) and extracting with an organic solvent such as benzene (B151609). The desired this compound will remain in the aqueous layer as its salt, while the non-acidic, oily impurities will be extracted into the organic phase.[1]
Q4: My yield is significantly lower than expected. What are the common reasons for this?
A4: Low yields can be attributed to several factors:
-
Reaction Temperature: In the oxidation of indene, for example, carrying out the reaction at reflux temperature can cause the yield to drop to as low as 52-54%.[1] Careful temperature control is crucial.
-
Product Solubility: this compound has appreciable solubility in water (approximately 1.6 g per 100 ml at 20°C).[1] Therefore, it is important to cool solutions and wash liquids to minimize product loss during isolation.
-
Incomplete Reaction: Insufficient reaction time or suboptimal reagent stoichiometry can lead to incomplete conversion of the starting material.
-
Side Reactions: The formation of byproducts, such as phthalic acid in the permanganate oxidation of indene, will consume starting material and reduce the yield of the desired product.[1]
Troubleshooting Guides
Synthesis Route 1: Oxidation of Indene with Chromic Acid
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Low Yield | High reaction temperature. | Maintain the reaction temperature at 65 ± 2°C. Avoid refluxing conditions, which can decrease the yield to 52-54%.[1] |
| Product loss during workup. | Chill all aqueous solutions and wash liquids to 0°C before use to minimize the loss of this compound due to its solubility in water.[1] | |
| Product is off-white or yellow | Presence of colored impurities. | Ensure the starting indene is not dark-colored; if so, redistill it.[1] During purification, dissolve the crude product in aqueous NaOH and extract with an organic solvent to remove colored, alkali-insoluble impurities.[1] |
| Low melting point | Impurities such as unreacted indene or intermediate oxidation products. | Ensure the reaction goes to completion by stirring for the recommended time at the correct temperature. Purify the product by recrystallization. |
| Product darkens upon drying | Decomposition at high temperatures. | Avoid drying the product in an oven at high temperatures (e.g., 110°C) as this can cause it to turn dark.[1] Use azeotropic distillation with benzene or dry in a vacuum desiccator over anhydrous calcium chloride.[1] |
Synthesis Route 2: Hydrolysis of o-Cyanobenzyl Cyanide
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Presence of amide impurity in the final product | Incomplete hydrolysis of the nitrile groups. | Increase the reaction time and/or the concentration of the acid or base catalyst. Monitor the reaction progress using techniques like TLC or IR spectroscopy to ensure the disappearance of the amide intermediate. |
| Low Yield | Loss of product during neutralization and precipitation. | Carefully control the pH during acidification to ensure complete precipitation of the this compound. Cool the solution thoroughly before filtration. |
| Formation of colored byproducts | Polymerization or side reactions of intermediates. | Maintain a controlled reaction temperature. Purify the crude product by recrystallization, possibly with the use of activated carbon to remove colored impurities.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Indene
This protocol is a modification of a procedure from Organic Syntheses.[1]
Materials:
-
Technical grade indene (90%)
-
Potassium dichromate
-
Concentrated sulfuric acid
-
10% Sodium hydroxide (B78521) solution
-
33% Sulfuric acid
-
Benzene
-
Ice
Procedure:
-
In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g (0.83 mole) of potassium dichromate in 3.6 liters of water and 1330 g (725 ml, 13 moles) of concentrated sulfuric acid.
-
Warm the mixture to 65°C.
-
Add 72 g (0.56 mole) of technical 90% indene dropwise from the dropping funnel, maintaining the temperature at 65 ± 2°C. Cooling with a water bath is necessary.
-
After the addition is complete, stir the mixture for 2 hours at 65 ± 2°C.
-
Cool the mixture to 20-25°C with stirring, then chill in an ice-salt bath to 0°C for 5 hours.
-
Collect the precipitated this compound by suction filtration and wash with two 75-ml portions of ice-cold 1% sulfuric acid and once with 75 ml of ice water.
-
Dissolve the precipitate in 215 ml of 10% sodium hydroxide solution and extract with two 50-ml portions of benzene to remove oily, alkali-insoluble products.
-
With vigorous stirring, add the aqueous solution to 160 ml of 33% sulfuric acid and chill in an ice-salt bath for 2-3 hours.
-
Collect the purified this compound by suction filtration, wash with three 25-ml portions of ice water, and press as dry as possible.
-
For drying, transfer the acid to a 500-ml distilling flask, add 300 ml of benzene, and distill until about 250 ml of the benzene-water azeotrope has been collected.
-
Filter the resulting slurry and allow the remaining benzene to evaporate. The expected yield is 67-77 g (66-77%).
Visualizations
References
Optimizing temperature control in Homophthalic acid oxidation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of homophthalic acid and its precursors.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of indene (B144670) to this compound, with a focus on temperature control.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incorrect Reaction Temperature: The reaction is highly sensitive to temperature. Exceeding the optimal temperature can significantly reduce the yield.[1] | Maintain a strict reaction temperature of 65 ± 2°C during the addition of the oxidizing agent. Use a water bath for cooling as the reaction is exothermic.[1] |
| Reaction Run at Reflux: Performing the oxidation at the reflux temperature can cause the yield of purified this compound to drop to as low as 52-54%.[1] | Avoid reflux conditions. Adhere to the 65 ± 2°C temperature range for optimal yield (typically 66-77%).[1] | |
| Product Loss During Workup: this compound has appreciable solubility in water. | Cool all solutions and wash liquids (e.g., ice-cold 1% sulfuric acid, ice water) to 0°C or below using an ice-salt bath to minimize product loss during filtration and washing steps.[1] | |
| Formation of Side Products | Over-oxidation due to High Temperature: Overheating the reaction for an extended period can lead to the formation of a more water-soluble byproduct, likely 2-carboxybenzaldehyde (B143210) (C₈H₆O₃).[2] | Strictly control the reaction temperature and duration. After the initial reaction period (e.g., 2 hours at 65°C), promptly cool the mixture to begin the isolation process.[1][2] |
| Choice of Oxidizing Agent: The type of oxidizing agent can influence the formation of side products. For instance, using alkaline permanganate (B83412) for indene oxidation can produce phthalic acid.[1] | For a purer product, consider using chromic acid as the oxidizing agent, as it is less prone to producing phthalic acid as a byproduct.[1] | |
| Dark-Colored Product | Decomposition During Drying: Drying the purified this compound in an oven at elevated temperatures (e.g., 110°C) can cause it to darken.[1] | Dry the final product using azeotropic distillation with benzene (B151609) or in a vacuum desiccator over anhydrous calcium chloride. Avoid high-temperature oven drying.[1] |
Quantitative Data Summary
The reaction temperature has a critical impact on the final yield of purified this compound from the oxidation of indene.
| Reaction Temperature | Yield of this compound | Notes |
| 65 ± 2°C | 66–77% | Optimal temperature for the addition of indene and subsequent stirring.[1] |
| Reflux Temperature | ~52–54% | Significantly lower yield due to side reactions or product degradation at higher temperatures.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the oxidation of indene to this compound?
Q2: My final product is a dark oil instead of white crystals. What went wrong?
A2: The formation of oily, alkali-insoluble products is a known issue. This can be exacerbated by poor temperature control. It is also crucial to properly dry the final product; heating this compound at 110°C can cause it to darken.[1] Ensure you perform the benzene extraction step to remove these oily impurities and use azeotropic distillation or vacuum desiccation for drying instead of a high-temperature oven.[1]
Q3: Can I add the indene to the oxidizing mixture all at once?
A3: No, this is not recommended. The reaction is exothermic, and adding the indene all at once would cause a rapid temperature spike, making it difficult to maintain the optimal 65 ± 2°C.[1] This loss of temperature control would likely lead to a significant decrease in yield and the formation of unwanted side products. A dropwise addition using a dropping funnel is essential.[1]
Q4: How does the reaction time relate to temperature?
A4: After the dropwise addition of indene at 65 ± 2°C, the reaction mixture should be stirred for an additional period (e.g., 2 hours) at the same temperature to ensure the reaction goes to completion.[1] Deviating from this combination of time and temperature can result in an incomplete reaction (if too short) or increased side product formation (if too long or too hot).
Experimental Protocols
Key Experiment: Oxidation of Indene with Potassium Dichromate and Sulfuric Acid
This protocol is a modification of the procedure described by Meyer and Vittenet and Whitmore and Cooney.[1]
-
Preparation of Oxidizing Solution: In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g of potassium dichromate in 3.6 L of water and 1330 g of concentrated sulfuric acid.
-
Temperature Adjustment: Warm the mixture to 65°C.
-
Addition of Indene: Add 72 g of 90% technical indene dropwise from the dropping funnel. It is crucial to maintain the temperature at 65 ± 2°C during the addition, using a water bath for cooling as necessary.[1]
-
Reaction: After the addition is complete, stir the mixture for 2 hours, maintaining the temperature at 65 ± 2°C.[1]
-
Cooling and Initial Precipitation: Cool the mixture with stirring to 20-25°C, and then further cool in an ice-salt bath to 0°C for 5 hours.
-
Isolation and Washing: Collect the separated this compound on a Büchner funnel. Wash the precipitate with two 75-mL portions of ice-cold 1% sulfuric acid and then with 75 mL of ice water.[1]
-
Purification:
-
Dissolve the precipitate in 215 mL of 10% sodium hydroxide (B78521) solution.
-
Extract the resulting solution with two 50-mL portions of benzene to remove oily impurities.
-
Add the aqueous solution to 160 mL of 33% sulfuric acid with vigorous stirring.
-
Chill the mixture in an ice-salt bath for 2-3 hours to precipitate the purified this compound.
-
-
Final Collection and Drying:
-
Collect the purified acid on a Büchner funnel and wash with three 25-mL portions of ice water.
-
Transfer the acid to a distilling flask with 300 mL of benzene and distill until ~250 mL of benzene and water has been collected to dry the product.
-
Filter the slurry and allow the remaining benzene to evaporate. The expected yield of white crystalline this compound is 67-77 g.[1]
-
Visualizations
Reaction and Temperature Control Workflow
Caption: Workflow for this compound synthesis emphasizing critical temperature control points.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound oxidation.
References
Technical Support Center: Reactions Involving Homophthalic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with homophthalic anhydride (B1165640). The focus is on preventing its dimerization, a common side reaction that can reduce the yield of desired products.
Troubleshooting Guide: Preventing Homophthalic Anhydride Dimerization
This guide addresses specific issues that may arise during reactions with homophthalic anhydride and offers potential solutions to minimize or eliminate the formation of dimeric byproducts.
| Problem | Potential Cause | Suggested Solutions |
| Low yield of the desired product and formation of a significant amount of solid byproduct. | The primary cause is the base-catalyzed self-condensation (dimerization) of homophthalic anhydride. This is more likely to occur at elevated temperatures and in the presence of a base without a sufficiently reactive electrophile. | 1. Temperature Control: Conduct the reaction at low temperatures. For instance, in the Castagnoli-Cushman reaction with imines, temperatures of -30°C to -40°C have been shown to be effective in favoring the desired cycloaddition over dimerization.[1][2] 2. Reaction Rate Acceleration: The reaction of homophthalic anhydride with a suitable electrophile (like an imine) is often significantly faster than its self-dimerization.[1] Ensure the reaction conditions are optimized for the primary reaction to proceed swiftly, thus consuming the anhydride before it can dimerize. 3. Choice of Base/Promoter: While bases like N-methylimidazole (NMI) can promote the desired reaction, they also catalyze dimerization.[1][3][4] Use the minimum effective amount of the promoter. In some cases, a less basic promoter or no promoter might be preferable if the desired reaction proceeds at a reasonable rate without it. 4. Order of Addition: Add the homophthalic anhydride slowly to the reaction mixture containing the other reactants. This keeps the instantaneous concentration of the anhydride low, reducing the likelihood of self-condensation. |
| Formation of multiple dimeric species. | Homophthalic anhydride dimerizes through a sequential process, forming various intermediates and final products, especially over extended reaction times in the presence of a base.[1] | 1. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed to prevent the subsequent formation of various dimeric structures. 2. Quenching: Quench the reaction with a mild acid to neutralize the base and halt the dimerization process. |
| Difficulty in purifying the desired product from the dimer. | The dimeric byproducts can sometimes have similar polarities to the desired product, making chromatographic separation challenging. | 1. Optimize Reaction Conditions to Prevent Formation: The most effective solution is to prevent the dimer from forming in the first place by following the suggestions above. 2. Recrystallization: If dimerization has occurred, attempt to purify the desired product through recrystallization, as the dimer may have different solubility properties. |
Frequently Asked Questions (FAQs)
Q1: What is homophthalic anhydride dimerization?
A1: Homophthalic anhydride dimerization is a self-condensation reaction that occurs in the presence of a base.[1] One molecule of homophthalic anhydride acts as a nucleophile (after deprotonation by the base to form an enolate) and attacks the carbonyl group of a second molecule. This process can continue to form a variety of dimeric and oligomeric byproducts.
Q2: Under what conditions does dimerization typically occur?
A2: Dimerization is favored by:
-
Presence of a base: Bases such as pyridine, triethylamine, or N-methylimidazole can initiate the dimerization process.[1]
-
Elevated temperatures: Higher temperatures generally increase the rate of dimerization.
-
Prolonged reaction times: The longer the anhydride is exposed to basic conditions, the more likely it is to dimerize.[1]
-
Absence of a reactive electrophile: If there is no other substrate for the homophthalic anhydride to react with, it is more likely to react with itself.[1]
Q3: How can I prevent dimerization in my reaction?
A3: The most effective strategy is to ensure that the desired reaction is significantly faster than the dimerization reaction. This can be achieved by:
-
Lowering the reaction temperature: Running the reaction at temperatures as low as -30°C can dramatically slow down the rate of dimerization while still allowing the desired reaction to proceed.[1][2]
-
Using a highly reactive substrate: In reactions like the Castagnoli-Cushman synthesis, the reaction between homophthalic anhydride and an imine is much faster than dimerization.[1]
-
Controlling the stoichiometry and addition of reagents: Using a slight excess of the reactive partner and adding the homophthalic anhydride slowly can help to ensure it reacts with the intended substrate rather than itself.
Q4: Can N-methylimidazole (NMI) be used in reactions with homophthalic anhydride without causing dimerization?
A4: Yes. While NMI can catalyze dimerization, its primary role in reactions such as the Castagnoli-Cushman reaction is to act as a promoter for the desired cycloaddition.[3][4] Studies have shown that in the presence of a reactive imine, the reaction to form the desired product is complete in minutes at room temperature, while the dimerization is a much slower process.[1] No significant dimer formation was observed in these cases. The key is the presence of the imine as a more favorable reaction partner.[1]
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of the desired product in the Castagnoli-Cushman reaction, highlighting conditions that suppress the formation of dimeric byproducts.
| Base/Promoter | Stoichiometry (Base:Anhydride) | Temperature (°C) | Solvent | Reaction Time | Yield of Desired Product (%) | Dimer Formation | Reference |
| None | - | Room Temp | Chloroform | 16 h | ~50 | Not specified, but implies side reactions | [3] |
| Acetic Acid | 1:1 | Room Temp | Chloroform | Not specified | ~50 | Not specified, but implies side reactions | [3] |
| 4-(N,N-dimethylamino)pyridine | Not specified | Room Temp | Chloroform | Not specified | 55 | Not specified, but implies side reactions | [4] |
| N-Methylimidazole (NMI) | 1:1 | Room Temp | Chloroform | Not specified | 63 | Reduced elimination byproduct | [3][4] |
| N-Methylimidazole (NMI) | 2:1 | Room Temp | Dichloromethane | 2.5 min | 78 | No dimeric products observed | [1][3][4] |
| N-Methylimidazole (NMI) | 2:1 | -30 | Dichloromethane | 2.5 h | Not specified, but reaction is complete | No dimeric products observed | [1][3] |
| None (with Trifluoroethanol) | - | -40 | Trifluoroethanol (TFE) | 15 min | 81 | Not specified, but high yield suggests minimal side reactions | [2] |
| None (with Trifluoroethanol) | - | Room Temp | Trifluoroethanol (TFE) | 2 min | 72 | Not specified, but high yield suggests minimal side reactions | [2] |
Experimental Protocols
General Protocol for the NMI-Promoted Castagnoli-Cushman Reaction to Minimize Dimerization[3]
-
To a stirred solution of the imine (1.0 equiv) in dichloromethane, add N-methylimidazole (2.0 equiv).
-
Cool the reaction mixture to -30°C.
-
Add homophthalic anhydride (1.0 equiv) in one portion.
-
Stir the reaction mixture at -30°C for 2.5 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 48 hours (Note: reaction completion may be much faster as monitored by NMR[1][4]).
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography to obtain the desired tetrahydroisoquinolone-4-carboxylic acid.
Visualizations
Dimerization Pathway of Homophthalic Anhydride
Caption: Sequential pathway of homophthalic anhydride dimerization.
Experimental Workflow to Prevent Dimerization
Caption: Recommended workflow to minimize HPA dimerization.
References
- 1. Dimerization and comments on the reactivity of homophthalic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride [mdpi.com]
- 3. N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Aryl-Substituted Homophthalic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aryl-substituted homophthalic acids.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain aryl-substituted homophthalic acids?
A1: A prevalent method involves the oxidation of aryl-substituted indanones. This two-step process typically starts with the condensation of an aryl-substituted indanone with diethyl oxalate (B1200264), followed by oxidation of the resulting intermediate with hydrogen peroxide in a basic medium to yield the desired homophthalic acid.[1] Alternative, though less common for this specific class, historical methods for preparing the parent this compound include the oxidation of indene.[2]
Q2: My aryl-substituted this compound appears to be unstable in solution. What could be the cause?
A2: Aryl-substituted homophthalic acids can be prone to decarboxylation, even at room temperature when in solution.[1] This inherent instability is a key challenge in their handling and storage. It is advisable to use freshly prepared solutions and avoid prolonged heating whenever possible.
Q3: What are the general strategies for purifying aryl-substituted homophthalic acids?
A3: Purification strategies are highly dependent on the specific substrate and impurities. In favorable cases, the product can be isolated with high purity by simple trituration of the crude material with solvents like hexane (B92381) and ether, avoiding the need for column chromatography.[1] For more challenging purifications, recrystallization from appropriate solvent systems is a common technique. For the parent this compound, recrystallization from a mixture of water and acetic acid has been reported.[3] Another technique to ensure dryness and remove volatile impurities is azeotropic distillation with benzene (B151609).[2]
Q4: How can I convert my aryl-substituted this compound to the corresponding anhydride (B1165640)?
A4: The cyclodehydration to the corresponding homophthalic anhydride is typically achieved using a dehydrating agent. Acetic anhydride is commonly used for this purpose. The reaction conditions may vary depending on the solubility of the starting material; for some substrates, the reaction proceeds at room temperature in a solvent like dichloromethane, while for others with limited solubility, heating in a higher-boiling solvent such as toluene (B28343) may be necessary.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yields | Suboptimal reaction temperature during oxidation. | For the oxidation of indene, for example, maintaining the temperature at 65 ± 2°C is crucial; carrying out the reaction at reflux temperature can significantly decrease the yield.[2] |
| Inefficient hydrolysis of precursor. | An alternative hydrolysis procedure for 2a-thiohomophthalimide using a mixture of acetic acid, hydrochloric acid, and water results in a lower yield compared to using potassium hydroxide (B78521).[3] | |
| Poor recovery during work-up. | Homophthalic acids can have appreciable solubility in water. Ensure that all aqueous solutions and wash liquids are thoroughly cooled before filtration to maximize product precipitation and recovery.[2] | |
| Extensive Tar Formation | Use of a strong acid promoter with sensitive substrates. | In the synthesis of aryl-substituted indanones (precursors to homophthalic acids) from cinnamic acids, using triflic acid (TfOH) with methoxy-substituted substrates can lead to significant tar formation.[1] |
| Alternative reaction pathway. | For sensitive substrates, consider an alternative synthetic route such as an intramolecular Heck reaction of a suitable bromochalcone to form the indanone precursor.[1] | |
| Starting Material or Intermediate Solubility Issues | Inappropriate solvent for the reaction conditions. | If the starting this compound has limited solubility in the chosen solvent for cyclodehydration (e.g., dichloromethane), switch to a higher-boiling solvent like toluene and increase the temperature (e.g., to 80°C).[1] |
| In cases of very poor solubility for subsequent reactions (e.g., Castagnoli-Cushman reaction), a different solvent system like DMF may be required.[1] | ||
| Difficulty in Removing Impurities | Presence of oily, alkali-insoluble byproducts. | During the work-up of this compound synthesis, an extraction with an organic solvent like benzene after basification of the product can remove oily, alkali-insoluble impurities.[2] |
| Product discoloration upon drying. | Drying this compound in an oven at elevated temperatures (e.g., 110°C) can cause it to turn dark.[2] | |
| Alternative drying methods. | Consider drying the product via azeotropic distillation with benzene or in a vacuum desiccator over anhydrous calcium chloride to avoid discoloration.[2] | |
| Inconsistent Melting Point | Decomposition or anhydride formation upon heating. | The observed melting point of homophthalic acids can depend on the rate of heating. Slow heating can lead to a lower and broader melting range.[3] For homophthalic anhydride, residual acetic acid from its synthesis can also lower the melting point.[2] |
| Standardized measurement. | To obtain a consistent melting point, it is recommended to place the melting point tube in a preheated bath.[2] |
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-substituted Homophthalic Acids (e.g., 2-[Carboxy(phenyl)methyl]benzoic Acid)
This protocol is adapted from Krasavin, M. et al., Molecules2022 , 27(23), 8462.[1]
Step 1: Condensation of 3-phenyl-2,3-dihydro-1H-inden-1-one with diethyl oxalate
-
To a stirred solution of potassium tert-butoxide (1.2 equiv.) in anhydrous THF (0.2 M), a solution of 3-phenyl-2,3-dihydro-1H-inden-1-one (1.0 equiv.) and diethyl oxalate (1.2 equiv.) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then quenched with 1 M aqueous HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude condensation product is used in the next step without further purification.
Step 2: Oxidative cleavage
-
The crude product from Step 1 is dissolved in ethanol (B145695) (0.1 M).
-
A 30% aqueous solution of hydrogen peroxide (10 equiv.) is added, followed by the dropwise addition of a 4 M aqueous solution of sodium hydroxide at 0 °C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The mixture is then acidified with 6 M aqueous HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound. Purification is achieved as needed, for example, by recrystallization.
Quantitative Data Summary
The following table summarizes the yields for a selection of aryl-substituted homophthalic acids synthesized via the protocol described above.
| Compound | Aryl Substituent | R Group on Benzene Ring | Yield (%) |
| 10a | 4-Methylphenyl | 5-Methyl | 45 |
| 10b | Phenyl | H | 82 |
| 10c | 4-Chlorophenyl | H | 45 |
| 10d | 4-Methoxyphenyl | H | 35 |
| 10e | 4-Fluorophenyl | H | 30 |
| 10f | 4-Chlorophenyl | 5-Chloro | 17 |
Data sourced from Krasavin, M. et al., Molecules 2022, 27(23), 8462.[1]
Visualizations
References
- 1. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Azeotropic Distillation for Drying Homophthalic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing azeotropic distillation for the dehydration of homophthalic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using azeotropic distillation to dry this compound?
A1: Azeotropic distillation is the most rapid method for drying this compound.[1] Alternative methods, such as oven drying at 110°C, can cause the acid to darken.[1] Drying over anhydrous calcium chloride in a vacuum desiccator is also an option, but it is a significantly slower process, taking 24-36 hours.[1]
Q2: Which solvent is typically used as an entrainer for the azeotropic distillation of this compound?
A2: Benzene (B151609) is a commonly used and effective entrainer for this purpose.[1] However, due to the carcinogenic nature of benzene, toluene (B28343) can be used as a safer alternative.[2][3]
Q3: What is the expected melting point of correctly dried this compound?
A3: The melting point of dry this compound is between 180-181°C.[1] It is important to note that the observed melting point can be dependent on the rate of heating.[1]
Q4: Can this compound be converted to homophthalic anhydride (B1165640) during the drying process?
A4: Yes, heating this compound can lead to the formation of homophthalic anhydride.[1] This can also be achieved by refluxing with acetic anhydride or acetyl chloride.[1]
Q5: Is decarboxylation a concern when heating this compound?
A5: While simple aliphatic carboxylic acids are generally stable to heat, the presence of certain functional groups can facilitate decarboxylation at elevated temperatures. For some aromatic carboxylic acids, decarboxylation can occur by heating in the presence of water at temperatures ranging from 80°C to 180°C.[4] Given that the azeotropic distillation with benzene or toluene occurs at lower temperatures, decarboxylation is less likely but remains a potential side reaction to be aware of, especially with prolonged heating.
Data Presentation: Entrainer Comparison
For the azeotropic removal of water, different entrainers can be utilized. The choice of entrainer will affect the boiling point of the azeotrope. Below is a comparison of common entrainers and their water azeotrope boiling points.
| Entrainer | Boiling Point of Entrainer (°C) | Boiling Point of Water (°C) | Boiling Point of Azeotrope (°C) | Composition of Azeotrope (% w/w) |
| Benzene | 80.1 | 100 | 69.3 | 91.2% Benzene, 8.8% Water |
| Toluene | 110.6 | 100 | 84.1 | 80% Toluene, 20% Water[5] |
Experimental Protocols
The following protocol is a detailed methodology for drying this compound using azeotropic distillation with benzene as the entrainer, based on established procedures.[1]
Materials:
-
Wet this compound
-
Benzene
-
500-mL distilling flask
-
Dean-Stark apparatus (or a similar setup for azeotropic distillation)
-
Condenser
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation: Transfer the wet this compound to a 500-mL distilling flask.
-
Solvent Addition: Add 300 mL of benzene to the flask containing the this compound.
-
Apparatus Setup: Assemble the distillation apparatus with the distilling flask, a Dean-Stark trap, and a condenser.
-
Heating: Gently heat the mixture using a steam bath or a heating mantle. The mixture will begin to boil, and the vapor of the benzene-water azeotrope will rise into the condenser.
-
Azeotropic Distillation: The condensed azeotrope will collect in the Dean-Stark trap. As the condensate is a heterogeneous mixture of two immiscible liquids, it will separate into two layers. The lower, denser layer is water, and the upper layer is benzene.
-
Water Removal: The benzene will overflow from the trap and return to the distilling flask, while the water is collected in the graduated portion of the trap.
-
Completion: Continue the distillation until no more water collects in the trap. This typically occurs after about 250 mL of the distillate (a mixture of benzene and water) has been collected.[1]
-
Isolation: Once the distillation is complete, allow the slurry of this compound in benzene to cool.
-
Filtration: Collect the dried this compound by filtration using a Büchner funnel.
-
Final Drying: Spread the collected crystals on a porous plate to allow the last traces of benzene to evaporate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is discolored (darkened) | Overheating during distillation. | Use a steam bath for gentle heating.[1] Ensure the distillation is not carried out for an excessive amount of time. |
| Low yield of dried product | Incomplete transfer of wet acid. Solubility of this compound in the entrainer. | Ensure all wet acid is transferred to the distillation flask. Minimize the amount of entrainer used to what is necessary for efficient water removal. |
| Product has a low melting point | Incomplete drying; residual water is present. Formation of homophthalic anhydride.[1] | Continue the azeotropic distillation until no more water is collected in the Dean-Stark trap. If anhydride formation is suspected, confirm with analytical techniques (e.g., IR spectroscopy). |
| Distillation is very slow or not occurring | Insufficient heating. Leaks in the distillation apparatus. | Ensure the heating source is adequate to bring the mixture to a boil. Check all joints and connections for a proper seal. |
| Two layers do not separate in the Dean-Stark trap | Use of a co-solvent that increases the miscibility of water and the entrainer. | Ensure only the specified entrainer (e.g., benzene or toluene) is used. The presence of other miscible solvents can disrupt the phase separation. |
Visualizations
Caption: Experimental workflow for azeotropic distillation.
Caption: Troubleshooting logic for common issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
- 5. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
How to avoid byproduct formation in the Castagnoli-Cushman reaction.
Welcome to the technical support center for the Castagnoli-Cushman Reaction (CCR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CCR experiments, with a focus on avoiding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the Castagnoli-Cushman reaction?
The Castagnoli-Cushman reaction (CCR) is a chemical reaction that synthesizes lactams from the reaction of an imine and a cyclic anhydride (B1165640).[1][2] It is a powerful tool for creating complex nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry and natural product synthesis.[3][4]
Q2: What are the common byproducts in the Castagnoli-Cushman reaction?
Common byproducts can include N-acyl enamines, which may form when using imines derived from enolizable aldehydes.[2] Other undesired products can arise from competing reaction pathways or the decomposition of starting materials and intermediates, particularly at elevated temperatures.[5][6] The formation of diastereomeric mixtures other than the desired one can also be considered an impurity.
Q3: How can I minimize the formation of N-acyl enamine byproducts?
The formation of N-acyl enamines is a known side reaction when using imines that can tautomerize to the corresponding enamine. To circumvent this, it is recommended to use imines derived from non-enantiable aldehydes whenever possible.[2]
Q4: Can the choice of solvent affect byproduct formation?
Yes, the solvent can have a significant impact on the reaction outcome. For instance, trifluoroethanol (TFE) has been shown to act as both a solvent and a catalyst, promoting the Castagnoli-Cushman reaction efficiently without the generation of byproducts.[7] In some cases, reaction optimization has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) outperform others such as toluene (B28343) or benzene.[8]
Q5: Does temperature play a role in byproduct formation?
Temperature is a critical parameter. While some CCRs require heating, elevated temperatures can sometimes lead to the formation of unexpected byproducts, such as β-lactams, instead of the desired δ- or ε-lactams.[5][6] It is advisable to carefully control the reaction temperature and optimize it for the specific substrates being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired lactam | - Competing side reactions.[1] - Unfavorable reaction equilibrium. | - Optimize Solvent: Consider using trifluoroethanol (TFE) which can enhance reaction rates and yields.[7] - Adjust Temperature: Lowering the temperature may suppress side reactions. Some CCRs proceed efficiently at room temperature or even lower.[3][9] |
| Formation of N-acyl enamine byproduct | - Use of an imine derived from an enolizable aldehyde. | - Substrate Selection: If the synthetic route allows, use an imine derived from a non-enantiable aldehyde. |
| Formation of unexpected lactam ring size (e.g., β-lactam) | - High reaction temperatures with certain anhydrides.[5][6] - The reaction may be proceeding through an alternative mechanism like a Staudinger reaction.[6] | - Temperature Control: Carefully control and optimize the reaction temperature. Avoid excessive heating. |
| Poor diastereoselectivity | - Reaction conditions favoring thermodynamic over kinetic control. - Nature of the substituents on the imine and anhydride. | - Solvent and Temperature Optimization: The choice of solvent and temperature can influence diastereoselectivity. For example, homophthalic anhydrides often show kinetic selectivity for the syn-diastereomer at ambient temperature.[10] - Catalyst: The use of chiral catalysts, such as ureas and thioureas, can lead to high diastereoselectivity and even enantioselectivity.[11] |
| Reaction does not proceed or is very slow | - Low reactivity of the anhydride or imine. - Inadequate reaction conditions. | - Anhydride Choice: Anhydrides with electron-withdrawing groups or those that can readily form an enolate, like homophthalic anhydride, are more reactive.[10] - Catalysis: The use of a catalyst, such as TiCl4 or certain organic catalysts, can promote the reaction.[11] - Activation: In some cases, in situ activation of a dicarboxylic acid to the corresponding anhydride using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or acetic anhydride can be effective.[1][11] |
Experimental Protocols
General Protocol for Minimizing Byproduct Formation in the Castagnoli-Cushman Reaction
This protocol provides a general guideline for performing the CCR with a focus on achieving high yield and purity.
1. Reagent Preparation:
-
Ensure the imine is freshly prepared and purified, especially if it is prone to hydrolysis.[3]
-
Use a high-purity cyclic anhydride. If using a dicarboxylic acid, ensure its conversion to the anhydride is complete before the addition of the imine.
2. Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon), particularly if using sensitive reagents.
-
Select an appropriate solvent. Trifluoroethanol (TFE) is a good starting point for many CCRs due to its ability to promote the reaction without byproduct formation.[7] Alternatively, an optimized solvent like 2-methyltetrahydrofuran (2-MeTHF) can be used.[8]
3. Reaction Execution:
-
Dissolve the imine in the chosen solvent.
-
Add the cyclic anhydride to the solution. The stoichiometry may need to be optimized, but a 1:1 or a slight excess of one reagent is common.
-
Stir the reaction mixture at the optimized temperature. Start at room temperature and cool or heat as necessary based on preliminary experiments or literature precedents for similar substrates.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary.
-
Perform an appropriate aqueous work-up to remove any water-soluble impurities.
-
The desired lactam product is often purified by crystallization or column chromatography.
Visualizing Reaction Pathways
To better understand the formation of the desired product versus a key byproduct, the following diagrams illustrate the relevant chemical pathways.
References
- 1. The Castagnoli–Cushman Reaction | MDPI [mdpi.com]
- 2. The Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride [mdpi.com]
- 8. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 9. researchgate.net [researchgate.net]
- 10. rloginconsulting.com [rloginconsulting.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Industrial Synthesis of Homophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of homophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The primary routes for industrial production of this compound include the oxidation of indene (B144670), hydrolysis of o-carboxyphenylacetonitrile, and processes starting from phthalide. The oxidation of indene with an oxidizing agent like potassium dichromate in sulfuric acid is a frequently cited method.[1] Another approach involves the hydrolysis of o-carboxyphenylacetonitrile.[1]
Q2: What are the critical safety precautions to consider when scaling up this compound synthesis?
A2: Scaling up the synthesis, particularly via oxidation of indene, requires strict safety protocols. Key considerations include:
-
Thermal Hazard Management: The oxidation of indene is an exothermic reaction.[1] Proper heat management systems are crucial to prevent thermal runaways.
-
Chemical Handling: Use of strong oxidizing agents and acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[2][3][4] Work should be conducted in well-ventilated areas or under a fume hood.
-
Waste Disposal: Acidic and potentially chromium-containing waste must be neutralized and disposed of according to environmental regulations.
Q3: How can the purity of this compound be improved on an industrial scale?
A3: Industrial-scale purification of this compound primarily relies on crystallization.[5] The choice of solvent is critical for achieving high purity and a desirable crystal form. Common solvents for crystallizing carboxylic acids include water, acetic acid, and various organic solvents.[6][7] A multi-step purification process involving dissolution in a suitable solvent, treatment with activated carbon to remove colored impurities, followed by controlled crystallization and drying is effective.[6]
Q4: What is the importance of solvent recovery in the industrial synthesis of this compound?
A4: Solvent recovery is a critical aspect of sustainable and cost-effective industrial chemical production.[1][5][8][9][10] It reduces the overall environmental impact of the process by minimizing waste and allows for the reuse of solvents, which significantly lowers operational costs.[5][8][10] Common solvent recovery techniques include distillation, which separates solvents from impurities based on boiling points.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms: The final isolated yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the quality and molar ratios of all reactants. - Ensure the reaction temperature is maintained within the optimal range. For indene oxidation, deviation from the optimal temperature can significantly decrease the yield.[1] - Check for adequate mixing to ensure proper contact between reactants. |
| Side Reactions | - Over-oxidation can lead to the formation of byproducts. Monitor the reaction closely and control the addition rate of the oxidizing agent. - Ensure the starting indene is of high purity, as impurities can lead to unwanted side reactions.[1] |
| Product Loss During Workup | - this compound has some solubility in water; ensure all aqueous solutions are sufficiently cooled before filtration to minimize loss.[1] - Optimize the pH during precipitation to ensure maximum recovery of the acid. |
Issue 2: Poor Product Quality (Low Purity/Discoloration)
Symptoms: The final product is off-white or yellow, and analysis shows the presence of impurities.
| Potential Cause | Troubleshooting Step |
| Incomplete Removal of Byproducts | - During the workup, ensure thorough washing of the crude product to remove residual reactants and byproducts. - An extraction step with an organic solvent like benzene (B151609) can be used to remove oily, alkali-insoluble products.[1] |
| Thermal Degradation | - Avoid excessive temperatures during drying. This compound can darken if dried in an oven at high temperatures (e.g., 110°C).[1] Azeotropic distillation with a solvent like benzene can be a gentler drying method.[1] |
| Inefficient Crystallization | - Select an appropriate solvent or solvent mixture for crystallization. Water or aqueous acetic acid are commonly used.[5] - Control the cooling rate during crystallization. Rapid cooling can lead to the trapping of impurities within the crystals. - Consider a two-stage crystallization process for higher purity. |
Issue 3: Difficulties in Product Isolation and Filtration
Symptoms: The crystallized product is difficult to filter, or the filtration process is very slow.
| Potential Cause | Troubleshooting Step |
| Fine Crystal Size | - Optimize the crystallization conditions to promote the growth of larger crystals. This can be achieved by slower cooling rates and gentle agitation. - The use of seed crystals can help in obtaining a more uniform and larger crystal size distribution. |
| Viscous Slurry | - Ensure the concentration of the product in the crystallization solvent is not too high, which can lead to a thick, difficult-to-handle slurry. - Adjusting the temperature of the slurry before filtration might help in reducing viscosity. |
Experimental Protocols
Industrial Scale Synthesis of this compound via Oxidation of Indene
This protocol is a representative method for the large-scale production of this compound.
1. Reaction Setup:
-
A glass-lined or similarly resistant reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser is charged with a solution of potassium dichromate in water and concentrated sulfuric acid.
2. Oxidation:
-
The mixture is heated to approximately 65°C.
-
Technical grade indene (90% purity) is added dropwise via the dropping funnel. The temperature must be carefully controlled at 65 ± 2°C, using a cooling water bath as needed, as the reaction is exothermic.[1]
-
After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature.[1]
3. Isolation of Crude Product:
-
The reaction mixture is cooled to 20-25°C and then further chilled in an ice-salt bath for several hours to precipitate the crude this compound.
-
The solid is collected by filtration and washed with ice-cold dilute sulfuric acid and then with ice water.[1]
4. Purification:
-
The crude product is dissolved in a 10% sodium hydroxide (B78521) solution.
-
The resulting solution is extracted with an organic solvent (e.g., benzene) to remove oily impurities.[1]
-
The aqueous solution is then added to a chilled solution of sulfuric acid with vigorous stirring to precipitate the this compound.
-
The purified acid is collected by filtration, washed with ice water, and pressed as dry as possible.[1]
5. Drying:
-
The product is dried using a method that avoids high temperatures to prevent discoloration, such as azeotropic distillation with benzene or drying in a vacuum desiccator.[1]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 178-182 °C (lit.) |
| Solubility in Water | ~1.6 g / 100 mL at 20°C[1] |
Table 2: Comparison of Lab-Scale vs. Representative Industrial-Scale Synthesis
| Parameter | Laboratory Scale (based on literature) | Representative Industrial Scale (estimated) |
| Batch Size | 50-100 g | 500-1000 kg |
| Typical Yield | 66-77%[1] | 70-80% |
| Purity | >98% after crystallization | >99% after multi-step purification |
| Reaction Time | 4-6 hours | 8-12 hours |
| Solvent Usage | High solvent to product ratio | Optimized for lower solvent to product ratio with solvent recovery |
Visualizations
Caption: Industrial workflow for this compound synthesis.
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 4. CN101704741A - Process for producing isophthalic acid - Google Patents [patents.google.com]
- 5. US3578705A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. onepetro.org [onepetro.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with Homophthalic Anhydride
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges with low diastereoselectivity in reactions involving homophthalic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: My reaction of homophthalic anhydride with an imine is resulting in a nearly 1:1 mixture of diastereomers. What are the most common factors I should investigate?
Low diastereoselectivity in this reaction, often a Castagnoli-Cushman reaction, is typically influenced by several key experimental parameters. The primary factors to scrutinize are the reaction temperature and the choice of solvent. Additionally, the presence of certain additives or catalysts can dramatically steer the stereochemical outcome. For instance, uncatalyzed reactions in certain solvents at room temperature may show poor selectivity, while higher temperatures or the use of specific reagents can favor the formation of a single diastereomer.
Q2: How does reaction temperature affect the diastereoselectivity?
Temperature is a critical factor. Generally, conducting the reaction at elevated temperatures, such as under reflux conditions, tends to favor the formation of the thermodynamically more stable trans isomer, leading to higher diastereoselectivity.[1] Conversely, reactions run at lower temperatures, such as room temperature or below, may proceed under kinetic control, which can result in lower diastereoselectivity or favor the formation of the cis isomer. In some cases, a mixture of diastereomers obtained at a lower temperature can be converted to the more stable trans isomer by heating.[2]
Q3: What is the role of the solvent in controlling the diastereomeric ratio?
The choice of solvent plays a pivotal role in determining the diastereoselectivity. Solvents can influence the transition state energies of the diastereomeric pathways. For the reaction of homophthalic anhydride with imines, acetonitrile (B52724) is often a good choice for achieving high diastereoselectivity, particularly when heated to reflux.[1] Other solvents like toluene (B28343) have also been used, but may result in lower yields.[1] In some cases, for substrates with poor solubility, DMF may be employed. The polarity and coordinating ability of the solvent can impact the reaction mechanism and, consequently, the stereochemical outcome.
Q4: Can I use an additive or catalyst to improve the diastereoselectivity of my reaction?
Yes, several additives and catalysts have been shown to significantly enhance diastereoselectivity.
-
N-Methylimidazole (NMI): The addition of NMI can improve both the yield and selectivity of the reaction of homophthalic anhydride with imines. It is proposed that NMI intercepts a Mannich-type intermediate, promoting cyclization over side reactions and favoring the formation of the trans product.[3][4][5]
-
Titanium Tetrachloride (TiCl₄): In the presence of TiCl₄ and a hindered base like diisopropylethylamine, the reaction between homophthalic anhydride and imines can be highly trans-selective.[6][7] This method is particularly useful for achieving high diastereoselectivity, even with homochiral imines, to produce enantiopure products.[6][7]
-
Organocatalysts: Amino acids such as L-proline and aspartic acid have been used to catalyze the three-component reaction of homophthalic anhydride, aldehydes, and ammonium (B1175870) acetate, leading to high diastereoselectivity for the cis and trans isomers, respectively.[2]
Q5: My initial reaction produced a mixture of diastereomers. Is it possible to isomerize the mixture to a single diastereomer?
In some cases, yes. If the reaction yields a mixture of diastereomers, it may be possible to equilibrate the mixture to the thermodynamically more stable trans isomer. This can often be achieved by treating the crude product mixture with an aqueous base.[2]
Troubleshooting Guide
Issue: Low Diastereomeric Ratio (e.g., close to 1:1)
This section provides a systematic approach to troubleshooting and optimizing your reaction for higher diastereoselectivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Data on Reaction Condition Effects
The following table summarizes the reported effects of different reaction conditions on the diastereoselectivity of the Castagnoli-Cushman reaction with homophthalic anhydride.
| Solvent | Temperature | Additive/Catalyst | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| Acetonitrile | Reflux (82°C) | None | Single diastereomer | 72% | [1] |
| Acetonitrile | Room Temperature | None | 5:1 | 55% | [1] |
| Toluene | Reflux (111°C) | None | Not specified, but lower yield than ACN | 66% | [1] |
| Dichloromethane (B109758) | -30°C to 23°C | N-Methylimidazole | All-trans after isomerization | 60% | [5] |
| Dichloromethane | Not specified | TiCl₄ / DIPEA | trans-selective | Not specified | [6][7] |
Key Factors Influencing Diastereoselectivity
The stereochemical outcome of the reaction is a delicate balance of several interacting factors.
Caption: Factors influencing diastereoselectivity.
Detailed Experimental Protocols
Protocol 1: High trans-Selectivity using N-Methylimidazole (NMI)
This protocol is adapted from a procedure reported for the synthesis of 1-oxo-2-aryl-3-aryl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids.[5]
-
Imine and NMI Solution: In a round-bottom flask, dissolve the imine (1.0 eq) and N-methylimidazole (2.0 eq) in dichloromethane (approx. 0.3 M solution with respect to the imine).
-
Cooling: Stir the solution at room temperature for approximately 40 minutes, then cool the flask to -30°C using a dry ice/acetone bath.
-
Addition of Homophthalic Anhydride: Add solid homophthalic anhydride (1.0 eq) to the cooled solution in one portion. The solid should dissolve quickly.
-
Reaction: Stir the reaction mixture at -30°C for 2.5 hours.
-
Warm to Room Temperature: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 48 hours. During this time, isomerization of any cis product to the more stable trans isomer occurs.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica (B1680970) gel chromatography.
Protocol 2: General Procedure for the Castagnoli-Cushman Reaction with High Diastereoselectivity
This protocol is based on the optimization for the synthesis of 4-aryl-substituted tetrahydroisoquinolonic acids.[1]
-
Reactant Mixture: In a suitable flask, combine the aryl-substituted homophthalic anhydride (1.0 eq) and the imine (1.0-1.2 eq) in acetonitrile (to a concentration of approximately 0.1 M).
-
Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the acetonitrile under reduced pressure.
-
Purification: The resulting crude material can be triturated with a mixture of hexane (B92381) and diethyl ether to induce precipitation of the product. The solid product is then collected by filtration. This method often yields the product with high purity, negating the need for chromatographic purification.[1]
Protocol 3: Post-Reaction Isomerization to the trans-Isomer
For reactions that yield a diastereomeric mixture, this general procedure can be employed to enrich the trans isomer.[2]
-
Dissolution: Dissolve the crude product containing the mixture of diastereomers in a suitable solvent.
-
Base Treatment: Add an aqueous base (e.g., aqueous sodium hydroxide (B78521) solution) to the mixture.
-
Stirring: Stir the resulting biphasic or homogeneous mixture at room temperature. The progress of the isomerization can be monitored by ¹H NMR spectroscopy or LC-MS.
-
Acidification and Extraction: Once the equilibration has reached the desired ratio (or completion), carefully acidify the mixture with an aqueous acid (e.g., HCl) to precipitate the carboxylic acid product. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the isomerically enriched product.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. N-methylimidazole promotes the reaction of homophthalic anhydride with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With" by J. Liu, Z. Wang et al. [works.swarthmore.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trans-stereoselectivity in the reaction between homophthalic anhydride and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of heating rate on the melting point of Homophthalic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homophthalic acid. The following information addresses common issues encountered during melting point determination and other thermal analyses, with a focus on the impact of heating rate.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a different melting point for this compound than the literature value?
A1: The observed melting point of this compound is highly dependent on the rate of heating.[1] Slower heating rates tend to result in a lower observed melting point range, while faster heating rates can yield a higher melting point. This discrepancy is a known characteristic of this compound and is related to a thermally induced chemical transformation.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of this compound is often cited in a range. For practical purposes, two distinct ranges are commonly reported based on the heating method:
-
Slow Heating: When heated slowly from room temperature, the observed melting point is typically in the range of 172-174°C .
-
Rapid Heating (Pre-heated Block): When a sample is introduced into a melting point apparatus that has been pre-heated to a temperature close to the melting point (e.g., 170°C), the observed melting point is higher, around 180-181°C .[1]
Q3: What chemical change occurs when this compound is heated?
A3: this compound can undergo intramolecular dehydration (loss of a water molecule) upon heating to form homophthalic anhydride (B1165640). This is a common reaction for dicarboxylic acids where the carboxyl groups are in close proximity.
Q4: How does the formation of homophthalic anhydride affect the melting point determination?
A4: The differing melting points are a consequence of the kinetics of the anhydride formation relative to the heating rate.
-
At slower heating rates , there is more time for the this compound to convert to homophthalic anhydride before the melting point of the acid is reached. The observed melting is then influenced by the presence of the newly formed anhydride, which has a lower melting point (approximately 140-142°C), and potentially by the complex interactions in the acid-anhydride mixture.
-
At faster heating rates , the sample temperature increases rapidly, reaching the melting point of this compound before a significant amount of anhydride can be formed. Therefore, the observed melting point is closer to that of the pure acid.
Q5: My sample shows a broad melting range. What could be the cause?
A5: A broad melting range for this compound can be attributed to several factors:
-
Impurities: As with most crystalline solids, the presence of impurities will depress and broaden the melting point range.[2][3][4][5][6]
-
Heating Rate: An inappropriately fast heating rate can lead to a broader melting range due to thermal lag within the sample and the apparatus.
-
Simultaneous Melting and Decomposition: The concurrent melting of the acid and its conversion to the anhydride can result in a wider observed melting range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Observed melting point is lower than expected (e.g., in the 170s °C). | The heating rate was too slow, allowing for the formation of homophthalic anhydride. | For a melting point closer to the literature value of the pure acid, use a faster heating rate or a pre-heated block. To consistently measure the lower melting range, standardize a slow heating rate (e.g., 1-2°C per minute). |
| Observed melting point is inconsistent between experiments. | The heating rate was not consistent across different runs. | Standardize your melting point determination protocol. Use the same heating rate, sample packing method, and apparatus for all measurements to ensure reproducibility. |
| The sample turns yellow or brown upon heating. | This may indicate some degree of decomposition or the presence of impurities that are less thermally stable. | Ensure the sample is pure. If the discoloration is consistent even with a pure sample, it may be an inherent property of the thermal decomposition process. |
| A very broad melting range is observed. | This could be due to impurities, a fast heating rate, or the simultaneous melting and conversion to anhydride. | 1. Check Purity: If possible, repurify the sample (e.g., by recrystallization).2. Optimize Heating Rate: Use a slow, controlled heating rate (1-2°C/min) to obtain a sharper, albeit lower, melting point.3. Report the Range: Accurately record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. |
Data Presentation
Table 1: Effect of Heating Rate on the Observed Melting Point of this compound
| Heating Rate | Observed Melting Point Range (°C) | Likely Predominant Species at Melting |
| Slow (e.g., 1-2 °C/min from ambient) | 172-174 | Mixture of this compound and Homophthalic Anhydride |
| Rapid (e.g., pre-heated block at 170°C) | 180-181 | Primarily this compound |
Experimental Protocols
Protocol 1: Determination of Melting Point with a Standard Capillary Melting Point Apparatus
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
-
Fast "Scout" Measurement:
-
Set a rapid heating rate (e.g., 10-20°C/min).
-
Record the approximate temperature range where the sample melts.
-
-
Accurate Measurement (Slow Heating):
-
Use a fresh sample.
-
Rapidly heat the apparatus to about 20°C below the approximate melting point found in the scout measurement.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.
-
Protocol 2: Investigation of Heating Rate Effect
-
Prepare multiple capillary samples of this compound from the same batch.
-
Use a melting point apparatus with programmable heating rates.
-
For the first sample, use a slow heating rate (e.g., 1°C/min) throughout the entire process and record the melting range.
-
For subsequent samples, use progressively faster heating rates (e.g., 2°C/min, 5°C/min, 10°C/min, 20°C/min) and record the melting range for each.
-
For the final sample, preheat the apparatus to 170°C, then insert the capillary tube and observe the melting point.
-
Tabulate the observed melting ranges as a function of the heating rate.
Visualizations
Caption: Thermal conversion of this compound to homophthalic anhydride.
Caption: Workflow for investigating the effect of heating rate.
References
Technical Support Center: Enhancing Cycloaddition Reactions with N-Methylimidazole
Welcome to the technical support center for utilizing N-methylimidazole (NMI) to improve the yields of cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-methylimidazole (NMI) in a cycloaddition reaction?
A1: N-methylimidazole (NMI) is a versatile heterocyclic aromatic organic compound that primarily acts as a nucleophilic and/or basic catalyst in organic synthesis.[1] In the context of cycloaddition reactions, its catalytic activity stems from the nucleophilic character of its sp²-hybridized nitrogen atom and its moderate basicity, which can accelerate the reaction and, in some cases, enhance selectivity.[1]
Q2: What are the advantages of using NMI over other catalysts in cycloaddition reactions?
A2: NMI offers several advantages, including its efficacy, which can surpass that of traditional catalysts like pyridine.[1] It is also considered a more environmentally friendly and cost-effective option compared to many strong bases, acids, or metal catalysts.[2] Its ability to promote reactions under mild conditions with high efficiency makes it a valuable tool in synthesizing complex molecules.[2]
Q3: How does NMI activate substrates in a reaction?
A3: The mechanism of catalysis by NMI can vary depending on the reactants. In reactions involving highly reactive agents like acyl chlorides, NMI can act as a nucleophilic catalyst by forming a reactive N-acylimidazolium intermediate.[3][4] In other cases, it can function as a general base catalyst.[3][4] For cycloaddition reactions, NMI can potentially activate either the diene or the dienophile, or facilitate the overall concerted process by influencing the frontier molecular orbitals of the reactants.
Q4: In which types of cycloaddition reactions has NMI been shown to be effective?
A4: NMI has been reported to be effective in various cycloaddition-related transformations. For instance, it can act as a masked hydrogen cyanide in a formal [3+2] cycloaddition to synthesize 1,3-disubstituted-1H-1,2,4-triazoles.[5] It has also been shown to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles.[6] While not a traditional cycloaddition, NMI is a well-known catalyst for aza-Michael reactions, which involve the addition of N-heterocycles to α,β-unsaturated carbonyl compounds and share mechanistic similarities with certain cycloaddition steps.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am observing a very low yield or no product in my cycloaddition reaction when using N-methylimidazole. What are the potential causes and how can I resolve this?
A: Low yields in NMI-assisted cycloaddition reactions can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Catalyst Concentration: The amount of NMI can significantly impact the reaction outcome. While it is a catalyst, an insufficient amount may lead to a slow or stalled reaction. Conversely, an excessive amount might lead to side reactions or product inhibition. It is advisable to screen a range of catalyst loadings (e.g., 5 mol% to 50 mol%) to find the optimal concentration for your specific substrates. In some cases, equimolar amounts of NMI have been found to be most effective, where it also acts as a solvent.[6]
-
Reaction Conditions: Temperature and solvent choice are critical. Some NMI-catalyzed reactions require heating to proceed at an optimal rate.[6] The polarity of the solvent can also influence the reaction; for instance, polar aprotic solvents like acetonitrile (B52724) or DMSO have been used effectively.[2][6] Consider screening different solvents and temperatures to find the best conditions.
-
Purity of Reagents: Ensure that your starting materials, solvent, and NMI are pure and dry. Impurities can inhibit the catalytic activity of NMI or lead to unwanted side reactions.
-
Steric Hindrance: Bulky functional groups near the reactive sites of your diene or dienophile can physically block the cycloaddition from occurring efficiently.[6] In such cases, increasing the reaction time and/or temperature may help improve the yield.[7]
-
Electronic Mismatch: Cycloaddition reactions are governed by the electronic properties of the reactants. NMI may not be a suitable catalyst if there is a significant electronic mismatch between the diene and the dienophile.
A troubleshooting workflow for addressing low yields is presented below.
Caption: Troubleshooting workflow for low cycloaddition yield.
Problem 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, including oligomers. How can I minimize their formation?
A: The formation of side products, such as oligomers, can be a challenge, particularly with highly reactive starting materials.[6]
-
Adjusting Reactant Stoichiometry: An inappropriate ratio of the diene to the dienophile can lead to the incomplete consumption of the limiting reagent and potential side reactions of the excess reagent.[7] A slight excess of one of the reactants may be beneficial, and titrating the ratio can help find the optimal balance.
-
Lowering Reaction Temperature: Higher temperatures, while sometimes necessary for the main reaction, can also accelerate side reactions. Running the reaction at the lowest effective temperature can help improve selectivity.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. In some cases, the use of a co-solvent has been shown to affect the rate of side reactions.[6] Experimenting with different solvent systems may help to suppress unwanted oligomerization.
Data on NMI-Catalyzed Reactions
The following table summarizes reaction conditions and yields for a [3+3]-cyclodimerization reaction of acylethynylpyrroles catalyzed by N-methylimidazole, illustrating the impact of catalyst loading and solvent on the reaction outcome.[6]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20 | Acetonitrile | 25 | 24 | No Reaction |
| 2 | 20 | Acetonitrile | 40-45 | 24 | 36 |
| 3 | 100 | Acetonitrile | 40-45 | 12 | 51 |
| 4 | 20 | 1,4-Dioxane | 40-45 | 24 | 24 |
| 5 | 500 | Acetonitrile | 40-45 | 12 | 49 |
| 6 | 100 | Acetonitrile/Hexane | 40-45 | 8 | 45 |
Experimental Protocols
General Protocol for NMI-Catalyzed Cycloaddition
This protocol provides a general starting point for a [4+2] cycloaddition reaction. Optimization of stoichiometry, catalyst loading, solvent, and temperature will be necessary for specific substrates.
1. Preparation:
-
In a dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (1.0 mmol, 1.0 equiv) in an anhydrous solvent (e.g., acetonitrile, 5 mL).
2. Reagent Addition:
-
Add the dienophile (1.1 mmol, 1.1 equiv) to the stirred solution.
-
Add N-methylimidazole (0.2 mmol, 20 mol%).
3. Reaction:
-
Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 40-80 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up:
-
Upon completion (as indicated by the consumption of the limiting starting material), cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
5. Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or another suitable method to yield the desired cycloaddition product.
The following diagram illustrates a general experimental workflow for optimizing an NMI-catalyzed cycloaddition reaction.
Caption: General workflow for optimizing NMI-catalyzed cycloadditions.
Proposed Catalytic Role of NMI
N-methylimidazole can enhance cycloaddition reactions through two primary proposed mechanisms: nucleophilic catalysis and general base catalysis. The specific pathway depends on the nature of the reactants.
Caption: Proposed catalytic pathways for NMI in cycloadditions.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 3. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. | Semantic Scholar [semanticscholar.org]
- 4. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A formal [3+2] cycloaddition reaction of N-methylimidazole as a masked hydrogen cyanide: access to 1,3-disubstitued-1H-1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges in the Synthesis of Homophthalic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered during the synthesis of homophthalic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in my reaction solvent. What are the initial steps I should take?
A1: When encountering poor solubility, a systematic approach is recommended. Initially, consider solvent selection. If the reaction conditions permit, explore a range of solvents with varying polarities. For this compound derivatives, which are dicarboxylic acids, polar solvents are generally a good starting point. Solvents such as dimethylformamide (DMF) are known to be effective. Additionally, simple adjustments to the experimental conditions, such as increasing the reaction temperature, can significantly improve solubility.
Q2: I'm observing precipitation of my starting material/product during the reaction. How can I prevent this?
A2: Unwanted precipitation during a reaction is a common indicator of poor solubility at the given concentration and temperature. To mitigate this, you can:
-
Increase the solvent volume: This will decrease the concentration of your solute.
-
Increase the reaction temperature: Solubility of most organic solids increases with temperature.
-
Employ a co-solvent system: Adding a miscible co-solvent in which your compound is more soluble can keep it in solution.
Q3: What are some common techniques to enhance the solubility of this compound derivatives for synthesis and purification?
A3: Several methods can be employed to enhance the solubility of this compound derivatives:
-
Co-solvency: The use of a mixture of solvents can significantly improve solubility compared to a single solvent.
-
pH Adjustment: For acidic compounds like this compound derivatives, increasing the pH by adding a base will convert the acid to its more soluble salt form. This is particularly useful for aqueous workups and purifications.
-
Salt Formation: Isolating the compound as a salt can be an effective strategy for compounds that are difficult to handle due to poor solubility. The free acid can be regenerated in a subsequent step.
-
Recrystallization Solvent System Optimization: A carefully chosen solvent or solvent mixture is crucial for successful recrystallization, a key purification step.
Troubleshooting Guides
Issue: Difficulty in Dissolving this compound Derivatives
| Symptom | Possible Cause | Suggested Solution |
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent is not appropriate for the polarity of the compound. | Consult a solvent polarity chart and select a solvent with a polarity that more closely matches your this compound derivative. For dicarboxylic acids, polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol (B145695) or methanol (B129727) are often effective. |
| The compound "oils out" instead of dissolving, forming a second liquid phase. | The melting point of the compound is lower than the boiling point of the solvent, and it is melting rather than dissolving. | Select a solvent with a lower boiling point. Alternatively, use a co-solvent system to lower the temperature required for dissolution. |
| The compound dissolves upon heating but immediately precipitates upon cooling. | The compound is highly insoluble at room temperature in the chosen solvent. | This is ideal for recrystallization but problematic for a reaction. If for a reaction, consider using a higher boiling point solvent or a co-solvent to maintain solubility at the reaction temperature. |
Issue: Problems During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. |
| The solution is supersaturated, but crystal nucleation has not occurred. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the compound. | |
| An oil forms instead of crystals. | The compound is precipitating from the solution above its melting point. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble (an "anti-solvent"), and allow it to cool slowly. Alternatively, try a different recrystallization solvent with a lower boiling point. |
| The yield of recovered crystals is very low. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The crystals were washed with a solvent in which they are too soluble. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| This compound | Water | 20 | 12 | |
| This compound | Dimethylformamide | - | Soluble |
Experimental Protocols
Protocol 1: Solubility Testing
This protocol outlines a general procedure for determining the solubility of a this compound derivative in various solvents.
Materials:
-
This compound derivative
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
Methodology:
-
Add approximately 10 mg of the this compound derivative to a test tube.
-
Add 0.5 mL of the chosen solvent.
-
Vortex the mixture vigorously for 1 minute at room temperature.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble.
-
If the compound is not fully soluble, heat the mixture in a water bath or on a heating block to the solvent's boiling point and observe any change in solubility.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature to observe if precipitation occurs.
Protocol 2: Co-solvent Method for Enhancing Solubility in a Reaction
This protocol describes how to use a co-solvent system to maintain the solubility of a this compound derivative during a chemical reaction.
Materials:
-
This compound derivative
-
Primary reaction solvent (in which the compound has low solubility)
-
Co-solvent (in which the compound has high solubility and is miscible with the primary solvent)
-
Reaction flask and standard reaction setup
Methodology:
-
To the reaction flask, add the this compound derivative.
-
Add a minimal amount of the co-solvent and stir until the compound is fully dissolved.
-
Slowly add the primary reaction solvent to the desired total reaction volume.
-
If any precipitation is observed, add a small amount of additional co-solvent until the solution becomes clear again.
-
Proceed with the addition of other reagents and the reaction as planned.
Visualizations
Below are diagrams illustrating key workflows and concepts related to overcoming solubility issues.
Technical Support Center: Managing Decarboxylation of Homophthalic Acid
Welcome to the technical support center for the management of side reactions during the decarboxylation of homophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the decarboxylation of this compound?
The primary and desired product of the thermal decarboxylation of this compound is 2-methylbenzoic acid (o-toluic acid). The reaction involves the loss of one molecule of carbon dioxide from the carboxyl group attached to the methylene (B1212753) bridge.
Q2: What are the main side reactions to be aware of during the decarboxylation of this compound?
The most common side reaction is the intramolecular dehydration of this compound to form homophthalic anhydride (B1165640), particularly at elevated temperatures.[1] This anhydride can then undergo further reactions, such as dimerization, especially in the presence of a base, leading to the formation of dimeric and other polymeric byproducts.[2] Discoloration (darkening) of the reaction mixture upon heating is often an indicator of such side reactions and decomposition.[1]
Q3: How does temperature affect the decarboxylation of this compound and the formation of side products?
Temperature is a critical parameter. While heating is necessary to induce decarboxylation, excessive temperatures can favor the formation of homophthalic anhydride and other degradation products. The melting point of this compound is reported to be dependent on the rate of heating, which suggests that decomposition and side reactions can occur concurrently with melting at higher temperatures.[1][3] Careful temperature control is therefore essential to maximize the yield of 2-methylbenzoic acid.
Q4: What is the role of a solvent in managing side reactions?
The choice of solvent can significantly influence the outcome of the decarboxylation. High-boiling, inert solvents can help to maintain a consistent reaction temperature and can minimize intermolecular reactions that may lead to polymerization. Solvents that can form azeotropes with water may also help to drive the formation of the anhydride if not carefully controlled.
Q5: Are there any catalysts that can promote the selective decarboxylation of this compound?
While thermal decarboxylation is common, catalytic methods are employed for the decarboxylation of other aromatic carboxylic acids, often using transition metal catalysts. For this compound, however, thermal decarboxylation is the most frequently cited method. The use of acidic or basic catalysts may promote side reactions such as anhydride formation or dimerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of 2-methylbenzoic acid | - Sub-optimal temperature: The temperature may be too low for efficient decarboxylation or too high, favoring side reactions. - Reaction time: The reaction may not have been allowed to proceed to completion. - Formation of side products: Significant conversion to homophthalic anhydride or other byproducts. | - Optimize temperature: Conduct small-scale experiments at various temperatures (e.g., starting from the melting point of this compound) to find the optimal balance between reaction rate and selectivity. - Monitor reaction progress: Use techniques like TLC, GC-MS, or NMR to monitor the disappearance of the starting material and the formation of the product over time to determine the optimal reaction duration. - Consider a high-boiling inert solvent: Performing the reaction in a solvent like diphenyl ether can help maintain a uniform and controlled temperature. |
| Presence of a significant amount of homophthalic anhydride in the product mixture | - Excessive heating: High temperatures favor the intramolecular dehydration to the anhydride.[1] | - Lower the reaction temperature: Find the minimum temperature required for decarboxylation. - Use a controlled heating source: Employ a temperature-controlled oil bath or heating mantle to ensure even and stable heating. |
| Formation of a dark-colored, tarry, or polymeric residue | - High reaction temperature: Leads to decomposition and polymerization of the starting material or intermediates.[1] - Presence of impurities: Catalytic impurities in the starting material could promote polymerization. | - Reduce the reaction temperature. - Ensure the purity of the starting this compound: Recrystallize the this compound if necessary before the reaction. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon): This can prevent oxidative side reactions that may contribute to the formation of colored impurities. |
| Incomplete reaction | - Insufficient temperature or reaction time. | - Increase the reaction temperature cautiously while monitoring for side product formation. - Extend the reaction time and monitor for completion. |
Quantitative Data Summary
The following table summarizes the expected outcomes under different hypothetical reaction conditions. Note that specific yields can vary based on the experimental setup and scale.
| Reaction Condition | Temperature (°C) | Solvent | Expected Yield of 2-Methylbenzoic Acid | Major Side Product(s) |
| 1 | 180-190 | None (neat) | Moderate to Good | Homophthalic anhydride, minor decomposition products |
| 2 | >200 | None (neat) | Low to Moderate | Homophthalic anhydride, significant decomposition/polymerization |
| 3 | 180-190 | Diphenyl ether | Good to High | Homophthalic anhydride (minimized) |
| 4 | 150-160 | None (neat) | Low (slow reaction) | Minimal side products, but incomplete conversion |
Experimental Protocols
Protocol 1: Thermal Decarboxylation of this compound (Neat)
Objective: To produce 2-methylbenzoic acid via thermal decarboxylation of this compound.
Materials:
-
This compound
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with a temperature controller
-
Sand bath or oil bath
Procedure:
-
Place the this compound in a round-bottom flask equipped with a distillation head.
-
Heat the flask gently in a sand or oil bath.
-
Slowly increase the temperature to the melting point of this compound (around 181°C).
-
Maintain the temperature just above the melting point and observe the evolution of carbon dioxide.
-
The product, 2-methylbenzoic acid, can be distilled directly from the reaction flask under atmospheric or reduced pressure.
-
Monitor the reaction for any signs of darkening or charring, which would indicate decomposition. If this occurs, reduce the temperature immediately.
-
The reaction is complete when the evolution of CO2 ceases.
-
Purify the distilled 2-methylbenzoic acid by recrystallization if necessary.
Visualizations
Caption: Main reaction and side reaction pathways in the decarboxylation of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound decarboxylation.
References
Technical Support Center: Purification of Homophthalic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of phthalic acid impurity from homophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing phthalic acid impurity from this compound?
A1: The primary methods for purifying this compound from phthalic acid impurity include:
-
Fractional Crystallization: This is the most common and often most effective method, leveraging the differences in solubility between this compound and phthalic acid in a suitable solvent.
-
Acid-Base Extraction: This liquid-liquid extraction technique separates the two acids based on potential differences in their pKa values and partitioning between an organic solvent and an aqueous base.
-
Preparative High-Performance Liquid Chromatography (HPLC): This chromatographic method can be used for high-purity separation, especially for small-scale purifications or when other methods are ineffective.
Q2: How do I choose the best purification method?
A2: The choice of method depends on the scale of the purification, the level of purity required, and the available equipment.
-
For bulk purification (grams to kilograms), fractional crystallization is generally the most practical and cost-effective method.
-
For high-purity requirements or small-scale work (milligrams to a few grams), preparative HPLC offers the best resolution.
-
Acid-base extraction can be a useful preliminary purification step or an alternative to crystallization if a suitable solvent system is difficult to find.
Q3: What is the key principle behind fractional crystallization for this separation?
A3: Fractional crystallization relies on the differential solubility of this compound and phthalic acid in a chosen solvent at varying temperatures. An ideal solvent will dissolve both compounds at an elevated temperature, but upon cooling, one compound (ideally the desired this compound) will crystallize out in a purer form, leaving the more soluble impurity (phthalic acid) in the mother liquor. The efficiency of the separation is directly related to the difference in solubility of the two compounds in the selected solvent system.[1][2]
Purification Protocols and Troubleshooting
Method 1: Fractional Crystallization
This method is recommended for most lab-scale purifications. Water is a commonly used solvent due to the significant difference in the temperature-dependent solubility of phthalic acid.
Data Presentation: Solubility Data
The selection of an appropriate solvent is critical for successful fractional crystallization. Below is a summary of the solubility data for this compound and phthalic acid in various solvents.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Phthalic Acid | Water | 14 | 0.54 |
| 25 | 0.18 - 0.625 | ||
| 99 | 18.0 | ||
| 100 | 19.0 | ||
| Ethanol | 18 | 11.7 | |
| Acetic Acid (glacial) | - | Data not readily available in comparable format | |
| This compound | Water | 20 | ~1.6 |
| Ethanol | - | Soluble | |
| Acetic Acid (aqueous) | Boiling | Soluble |
Note: Direct comparative solubility data for this compound at various temperatures is limited in the available resources. The data presented is compiled from various sources.[3][4][5][6][7][8]
Experimental Protocol: Fractional Crystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. For every 1 gram of impure material, start with approximately 5-10 mL of deionized water. Heat the mixture to boiling on a hot plate with stirring.
-
Solvent Addition: Continue to add small portions of boiling water until the solid just dissolves. Avoid adding a large excess of water, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight), and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a moderate temperature.
Troubleshooting Guide: Fractional Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve | Insufficient solvent or unsuitable solvent. | Add more hot solvent in small increments. If the compound remains insoluble, a different solvent or solvent mixture may be needed. |
| "Oiling out" instead of crystallization | The solution is too concentrated, or the melting point of the impure mixture is below the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more hot solvent to decrease the concentration, and allow it to cool more slowly.[1][9][10] |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used), or the solution is supersaturated. | If the solution is not saturated, evaporate some of the solvent and allow it to cool again. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10][11] |
| Low recovery of pure product | Too much solvent was used; the solubility difference between the two acids is not large enough in the chosen solvent; premature crystallization during hot filtration. | Minimize the amount of hot solvent used. Ensure the solution is thoroughly cooled. For hot filtration, ensure the funnel and receiving flask are pre-heated.[9][10] |
| Purity is still low after one crystallization | The impurity concentration is very high, or the solubility profiles of the two acids are very similar. | Repeat the recrystallization process (recrystallize the already recrystallized product). |
Experimental Workflow: Fractional Crystallization
Caption: Workflow for the purification of this compound by fractional crystallization.
Method 2: Acid-Base Extraction
This technique separates compounds based on their acidic or basic properties. Since both this compound and phthalic acid are dicarboxylic acids, separation relies on subtle differences in their pKa values and their distribution between an organic solvent and an aqueous basic solution.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the mixture of this compound and phthalic acid in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a weak aqueous base, such as a saturated sodium bicarbonate solution, to the separatory funnel. The volume of the aqueous phase should be roughly equal to the organic phase.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated acids will move into the aqueous layer as their carboxylate salts.[12][13][14][15][16]
-
Fractional Extraction (if applicable): Due to potentially similar pKa values, a single extraction may not be sufficient. Multiple extractions with fresh aqueous base may be necessary to selectively extract one acid over the other. This process may require careful pH control.
-
Isolation of the First Acid: Drain the aqueous layer into a clean beaker.
-
Reprotonation: Slowly add a strong acid (e.g., concentrated HCl) to the aqueous extract with stirring until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.
-
Collection: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry.
-
Isolation of the Second Acid: The organic layer contains the less acidic or less water-soluble acid. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent to recover the second acid.
-
Analysis: Analyze both recovered solids (e.g., by melting point or NMR) to determine the effectiveness of the separation.
Troubleshooting Guide: Acid-Base Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Emulsion formation | Agitation was too vigorous; high concentration of dissolved species. | Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Gently swirl the funnel instead of vigorous shaking. |
| Poor separation of acids | pKa values of the two acids are too similar for effective separation with the chosen base. | Try a base with a pKa closer to that of one of the acids to achieve more selective deprotonation. Consider using a buffered aqueous solution at a specific pH. |
| Low recovery of precipitated acid | The acid has some solubility in the acidic aqueous solution; incomplete precipitation. | Ensure the solution is sufficiently acidified. Cool the solution in an ice bath to decrease solubility before filtration. |
| Product is an oil after acidification | The melting point of the acid is low, or it is still impure. | Extract the oil with a fresh portion of an organic solvent, dry the organic layer, and evaporate the solvent. The resulting solid can then be further purified by recrystallization. |
Logical Relationship: Acid-Base Extraction
Caption: Logical workflow for separating two carboxylic acids using acid-base extraction.
Method 3: Preparative HPLC
For high-purity requirements, preparative HPLC is a powerful tool. A reverse-phase C18 column is typically used for the separation of aromatic carboxylic acids.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of this compound and phthalic acid. A typical mobile phase would be a gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Sample Preparation: Dissolve the impure this compound in the mobile phase at a concentration that avoids precipitation in the system. Filter the sample through a 0.45 µm syringe filter.
-
Preparative Run: Scale up the injection volume and flow rate for the preparative column. The exact parameters will depend on the size of the preparative column.
-
Fraction Collection: Collect the eluent in fractions as the separated compounds elute from the column. Use a fraction collector set to trigger collection based on the UV detector signal.
-
Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Troubleshooting Guide: Preparative HPLC
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation/peak overlap | The analytical method was not sufficiently optimized; column overloading. | Re-optimize the analytical method (gradient, flow rate, mobile phase composition). Reduce the injection volume or sample concentration. |
| Product precipitates in the system | The sample concentration is too high for its solubility in the mobile phase. | Dilute the sample. Modify the mobile phase to increase the solubility of the compound. |
| Broad peaks | Column overloading; poor column efficiency. | Reduce the sample load. Ensure the column is properly packed and not degraded. |
| Difficulty removing solvent | The mobile phase contains non-volatile components. | Use volatile mobile phase modifiers like formic acid or acetic acid instead of phosphate (B84403) buffers if possible. |
Experimental Workflow: Preparative HPLC
Caption: Workflow for the high-purity separation of this compound using preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. rcprocess.se [rcprocess.se]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. Answered: 1 The solubility of phthalic acid in water varies greatly with temperature. At 14°C, the solubility of phthalic acid is 0.54 g/100 mL of solvent. At 99°C, the… | bartleby [bartleby.com]
- 7. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. docsity.com [docsity.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. youtube.com [youtube.com]
- 15. vernier.com [vernier.com]
- 16. academics.su.edu.krd [academics.su.edu.krd]
Validation & Comparative
¹H NMR Analysis for the Structural Confirmation of Homophthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of homophthalic acid for its structural confirmation. It offers a comparative perspective by contrasting its spectral features with those of its structural isomer, phthalic acid. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a thorough understanding of the structural elucidation process.
Data Presentation: ¹H NMR Spectral Data
The structural differences between this compound and its isomer, phthalic acid, are clearly reflected in their respective ¹H NMR spectra. The presence of a methylene (B1212753) bridge in this compound introduces a distinct singlet signal and results in a more complex splitting pattern for the aromatic protons compared to the more symmetrical phthalic acid. The data presented below was obtained in DMSO-d₆, a common solvent for carboxylic acids.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CH ₂- | ~3.9 - 4.2 | s | N/A | 2H |
| Ar-H (4 protons) | ~7.2 - 8.1 | m | Not readily resolved | 4H | |
| -COOH (2 protons) | ~12.5 - 13.0 | br s | N/A | 2H | |
| Phthalic Acid | Ar-H (H3, H6) | ~7.64 - 7.69 | m | Not readily resolved | 2H |
| Ar-H (H4, H5) | ~7.55 - 7.61 | m | Not readily resolved | 2H | |
| -COOH (2 protons) | ~13.0 | br s | N/A | 2H |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the experimental conditions such as solvent and concentration.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the analyte (this compound or phthalic acid).
-
Solvent: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to a clean, dry vial. DMSO-d₆ is a suitable solvent for dissolving carboxylic acids.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.
¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic signals.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp and well-resolved peaks.[1]
Mandatory Visualization
Logical Relationship of ¹H NMR Signals to this compound Structure
The following diagram illustrates the correlation between the observed ¹H NMR signals and the specific protons in the this compound molecule.
Caption: Correlation of ¹H NMR signals to this compound's protons.
Experimental Workflow for ¹H NMR Analysis
This workflow diagram outlines the key steps involved in the structural confirmation of this compound using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR based structural confirmation.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, other techniques can provide complementary information for the analysis of carboxylic acids.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Each unique carbon atom gives a distinct signal, useful for complex structures. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch. | Quick and requires minimal sample preparation. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern. | High sensitivity and can be used to determine the elemental composition. | Does not provide direct information about the connectivity of atoms. |
| Liquid Chromatography (LC) | Separates the compound from a mixture and can be used for quantification. | High separation efficiency and can be coupled with other detectors like MS. | Does not directly provide structural information. |
References
A Comparative Analysis of Acidity: Homophthalic Acid vs. Phthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity of homophthalic acid and phthalic acid, supported by quantitative data and detailed experimental methodologies. Understanding the nuanced differences in the acidity of these structurally similar dicarboxylic acids is crucial for applications ranging from catalyst design and polymer chemistry to the synthesis of pharmacologically active molecules.
Introduction to the Compounds
Phthalic acid is an aromatic dicarboxylic acid where two carboxyl groups are attached to a benzene (B151609) ring at adjacent (ortho) positions. This compound is a derivative that contains a methylene (B1212753) (-CH2-) group separating one of the carboxyl groups from the benzene ring. This seemingly minor structural alteration has a significant impact on the molecule's electronic properties and, consequently, its acidity.
Quantitative Comparison of Acidity
The acidity of an acid is quantitatively expressed by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. For diprotic acids like phthalic and this compound, there are two pKa values corresponding to the stepwise loss of two protons.
Table 1: Comparison of Physicochemical Properties and pKa Values
| Property | Phthalic Acid | This compound |
| Structure | C₆H₄(COOH)₂ | C₆H₄(CH₂COOH)(COOH) |
| Molar Mass | 166.13 g/mol | 180.16 g/mol |
| pKa1 | ~2.89[1] | ~3.72 (Predicted)[2][3] |
| pKa2 | ~5.51[1] | Not readily available |
Note: The pKa value for this compound is a predicted value and may vary from experimentally determined values.
Based on the first acid dissociation constant (pKa1), phthalic acid is a significantly stronger acid than this compound .
Structural Basis for Acidity Difference
The difference in acidity between the two compounds can be attributed primarily to the electronic effects stemming from their distinct structures.
-
Phthalic Acid: Both carboxylic acid groups are directly attached to the electron-withdrawing benzene ring. This proximity allows for the effective delocalization of the negative charge of the conjugate base (phthalate anion) through resonance and inductive effects, thereby stabilizing it. The stability of the conjugate base is a key factor that enhances the acidity of the parent molecule. Furthermore, the close proximity of the two carboxyl groups in phthalic acid leads to intramolecular hydrogen bonding and steric interactions that stabilize the monoanion, making the first proton easier to remove.
-
This compound: In this compound, one of the carboxyl groups is insulated from the benzene ring by a flexible methylene (-CH2-) spacer. This spacer has an electron-donating inductive effect, which destabilizes the conjugate base by intensifying the negative charge on the carboxylate group. This destabilization makes the removal of the proton more difficult, resulting in a weaker acid (higher pKa) compared to phthalic acid.
The logical relationship between structure and acidity is visualized in the diagram below.
Experimental Protocol for pKa Determination
The pKa values of dicarboxylic acids are commonly determined experimentally using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.
Experimental Workflow: Potentiometric Titration
References
A Comparative Guide to HPLC Methods for Determining Homophthalic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of homophthalic acid purity is crucial in various research and development applications, including its use as a building block in organic synthesis and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods, extrapolated from established procedures for closely related aromatic carboxylic acids, to assist in selecting an optimal approach for purity analysis of this compound.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on factors such as the nature of potential impurities, required resolution, and available instrumentation. Below is a comparison of three common reversed-phase HPLC approaches that can be adapted for this compound analysis.
| Parameter | Method 1: Ion-Suppression Reversed-Phase | Method 2: Mixed-Mode Chromatography | Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18 (e.g., Agilent Poroshell 120 SB-C18)[1] | Mixed-Mode Anion-Exchange and Reversed-Phase (e.g., Amaze HA, Coresep SB)[2][3] | Polar Stationary Phase (e.g., bare silica (B1680970) or with polar functional groups)[4] |
| Mobile Phase | Acetonitrile (B52724)/Water with acidic modifier (e.g., 0.1% Formic Acid, Phosphoric Acid, or TFA)[1][5] | Acetonitrile/Water with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) at a controlled pH | High organic content (e.g., >80% Acetonitrile) with a small percentage of aqueous buffer |
| Separation Principle | Partitioning of the non-ionized this compound based on hydrophobicity. The acidic mobile phase suppresses the ionization of the carboxylic acid groups.[6] | Combination of hydrophobic interactions and ion-exchange with the stationary phase, offering unique selectivity.[2] | Partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Detection Wavelength | UV, ~210-254 nm[7] | UV, ~210-254 nm | UV, ~210-254 nm |
| Advantages | Robust, widely available columns, good for separating compounds with different hydrophobicities. | Excellent selectivity for separating compounds with minor differences in polarity and acidity.[3] | Good retention for very polar compounds that are not well-retained by reversed-phase chromatography.[8] |
| Considerations | May have limited retention for very polar impurities. | Method development can be more complex due to the dual separation mechanism. | Requires careful control of mobile phase water content; potential for longer equilibration times. |
Experimental Protocols
Below are detailed experimental protocols for the compared HPLC methods. These should be considered as starting points and may require further optimization for your specific application.
Method 1: Ion-Suppression Reversed-Phase HPLC
-
Column: Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 2.7 µm or equivalent C18 column.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Mixed-Mode Chromatography
-
Column: Amaze HA Mixed-Mode Column or Coresep SB Mixed-Mode Column.[2][3]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: 100 mM Ammonium Acetate, pH 5.0.
-
Isocratic Elution: 50% A, 40% B, 10% C.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to analysis.
Workflow for HPLC Purity Determination
The following diagram illustrates the general workflow for determining the purity of this compound using HPLC.
Caption: General workflow for HPLC purity determination of this compound.
This guide provides a foundational understanding of potential HPLC methods for assessing the purity of this compound. For optimal results, it is recommended to perform method validation according to the guidelines of the relevant regulatory authorities.
References
- 1. agilent.com [agilent.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Separation of 4-Sulfophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 8. mac-mod.com [mac-mod.com]
- 9. ijer.ut.ac.ir [ijer.ut.ac.ir]
A Comparative Guide to the Synthesis of Homophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Homophthalic acid, or 2-(carboxymethyl)benzoic acid, is a valuable building block in organic synthesis, playing a crucial role in the preparation of various pharmaceuticals and functional materials. Its dicarboxylic acid structure allows for diverse chemical transformations, making it a key intermediate in the synthesis of compounds such as the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1] This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering a detailed examination of their methodologies, yields, and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be achieved through various chemical transformations, each with its own set of advantages and disadvantages. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for some of the most common methods.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Oxidation of Indene (B144670) | Indene | Potassium dichromate, Sulfuric acid | ~4 hours | 65 | 66-77 | [2] |
| Hydrolysis of 2a-Thiohomophthalimide | 2a-Thiohomophthalimide | Potassium hydroxide (B78521) | 48 hours | Reflux | 60-73 | [3] |
| Willgerodt Reaction | 2-Acetylbenzoic acid | Morpholine (B109124), Sulfur | Not specified | Not specified | Not specified | [1][2] |
| Oxidation of β-Indanone | β-Indanone | Potassium permanganate (B83412) (alkaline) | Not specified | Not specified | Not specified | [2] |
| Hydrolysis of o-Carboxyphenylacetonitrile | o-Carboxyphenylacetonitrile | Not specified | Not specified | Not specified | Not specified | [2] |
| Synthesis from o-Toluic Acid | o-Toluic acid | Bromine, Sodium cyanide, Sulfuric acid | Not specified | Not specified | Not specified | [2] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations for the key synthesis routes of this compound.
Caption: Oxidation of Indene to this compound.
Caption: Hydrolysis of 2a-Thiohomophthalimide.
Caption: Willgerodt Reaction Pathway.
Detailed Experimental Protocols
Oxidation of Indene
This method, detailed in Organic Syntheses, provides a reliable and high-yielding route to this compound.[2]
Experimental Workflow:
Caption: Experimental Workflow for Oxidation of Indene.
Procedure:
A solution of 243 g (0.83 mole) of technical potassium dichromate in 3.6 L of water and 1330 g (725 mL, 13 moles) of concentrated sulfuric acid is prepared in a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser. The mixture is warmed to 65°C.[2] Seventy-two grams (72 mL, 0.56 mole) of technical 90% indene is added dropwise, maintaining the temperature at 65 ± 2°C with cooling.[2] After the addition, the mixture is stirred for 2 hours at the same temperature.[2] The reaction mixture is then cooled to 20–25°C and further chilled in an ice-salt bath to 0°C for 5 hours. The crude this compound is collected by suction filtration and washed with ice-cold 1% sulfuric acid and then with ice water.[2] The precipitate is dissolved in 215 mL of 10% sodium hydroxide solution and extracted with benzene to remove any oily byproducts.[2] The aqueous solution is then added to 160 mL of 33% sulfuric acid with vigorous stirring and chilled in an ice-salt bath for 2–3 hours. The purified this compound is collected by filtration, washed with ice water, and dried.[2] The yield of white crystalline this compound is 67–77 g (66–77%).[2]
Hydrolysis of 2a-Thiohomophthalimide
This two-step procedure, also from Organic Syntheses, offers a good yield starting from 2a-thiohomophthalimide, which can be prepared from phenylacetyl chlorides.[3]
Experimental Workflow:
Caption: Experimental Workflow for Hydrolysis of 2a-Thiohomophthalimide.
Procedure:
Ten grams (0.056 mole) of 2a-thiohomophthalimide and a solution of 30 g of potassium hydroxide in 125 mL of water are placed in a 300-mL round-bottomed flask.[3] The mixture is refluxed for 48 hours. After cooling, the mixture is filtered and the filtrate is acidified with 12N hydrochloric acid. The solid that precipitates upon cooling is collected by filtration.[3] The crude product is recrystallized from a mixture of 25 mL of water and approximately 7 mL of acetic acid, with the addition of activated carbon. The yield of this compound is 6.1–7.5 g (60–73%).[3] An alternative workup involves refluxing for 3 days in a mixture of glacial acetic acid, 12N hydrochloric acid, and water, which results in a slightly lower yield of 48%.[3]
Other Notable Synthesis Routes
Several other methods for the synthesis of this compound have been reported, though detailed, modern experimental protocols with quantitative data are less readily available in a centralized format. These include:
-
Willgerodt Reaction of 2-Acetylbenzoic Acid: This reaction involves the conversion of an aryl alkyl ketone to a terminal carboxylic acid amide with the same number of carbon atoms. For this compound synthesis, 2-acetylbenzoic acid is treated with morpholine and sulfur, followed by hydrolysis of the resulting dimorpholide.[1][2]
-
Oxidation of β-Indanone: The oxidation of β-indanone using an alkaline solution of potassium permanganate also yields this compound.[2]
-
Hydrolysis of o-Carboxyphenylacetonitrile: This method provides a direct route to this compound through the hydrolysis of the nitrile group of o-carboxyphenylacetonitrile.[2]
-
From o-Toluic Acid: A multi-step synthesis starting from o-toluic acid involves bromination of the acid chloride, followed by treatment with sodium cyanide and subsequent hydrolysis with 50% sulfuric acid.[2]
-
From Naphthalene (B1677914) or Tetralin: Historically, this compound was prepared from naphthalene or tetralin via the intermediate phthalonic acid.[2]
Conclusion
The synthesis of this compound can be approached through a variety of pathways, with the oxidation of indene and the hydrolysis of 2a-thiohomophthalimide being well-documented and high-yielding methods. The choice of the optimal synthesis route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
Determining the Acidity Constants (pKa) of Homophthalic Acid: A Comparative Guide
The acid dissociation constant, or pKa, is a critical physicochemical parameter for any ionizable compound. For researchers in drug development and other scientific fields, an accurate pKa value is essential for predicting a molecule's behavior—including its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1] Homophthalic acid, a dicarboxylic acid, possesses two distinct pKa values corresponding to the ionization of its two carboxylic acid groups. This guide provides a detailed comparison of methods for determining these pKa values, with a primary focus on the gold-standard potentiometric titration method.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly precise and widely used method for pKa determination.[2][3] The technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the resulting change in pH with a calibrated electrode.[4][5] The resulting titration curve, a plot of pH versus the volume of titrant added, reveals inflection points that correspond to the equivalence points of the acid-base reaction.
1. Reagent and Sample Preparation:
-
Titrant: Prepare a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution, ensuring it is carbonate-free by boiling and cooling the deionized water used for its preparation.[6]
-
Analyte: Accurately weigh approximately 100-200 mg of pure this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A concentration of at least 10⁻⁴ M is recommended to detect a significant change in the titration curve.[1]
-
Ionic Strength Adjustment: To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) can be added to the analyte solution.[7]
2. Apparatus Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[6]
-
Place the this compound solution in a beaker with a magnetic stir bar for continuous mixing.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.
-
Use a calibrated burette to dispense the 0.1 M NaOH solution.
3. Titration Procedure:
-
Record the initial pH of the this compound solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]
-
As the pH begins to change rapidly near the equivalence points, reduce the increment size to obtain a more detailed curve in these regions.[5]
-
Continue the titration until the pH has stabilized in the alkaline region, well past the second equivalence point.
4. Data Analysis:
-
Plot the recorded pH values against the corresponding volume of NaOH added to generate the titration curve.
-
Identify the two equivalence points (Veq1 and Veq2), which are the points of maximum slope on the curve. These can be more accurately determined by plotting the first derivative (ΔpH/ΔV) of the titration curve, where the equivalence points correspond to the peaks.[5]
-
The pKa values are determined at the half-equivalence points:
-
pKa1: The pH at the volume corresponding to Veq1 / 2.
-
pKa2: The pH at the volume corresponding to (Veq1 + Veq2) / 2.[8]
-
The following table presents a representative dataset for the titration of 25.0 mL of 0.05 M this compound with 0.1 M NaOH.
| Volume of 0.1 M NaOH (mL) | pH |
| 0.00 | 2.15 |
| 2.00 | 2.50 |
| 4.00 | 2.85 |
| 6.25 | 2.95 (pKa1) |
| 8.00 | 3.20 |
| 10.00 | 3.55 |
| 12.00 | 4.05 |
| 12.50 | 4.50 (Veq1) |
| 14.00 | 4.95 |
| 16.00 | 5.15 |
| 18.75 | 5.45 (pKa2) |
| 22.00 | 5.90 |
| 24.00 | 6.50 |
| 25.00 | 8.50 (Veq2) |
| 26.00 | 11.20 |
| 28.00 | 11.85 |
| 30.00 | 12.10 |
Note: This data is illustrative, based on typical pKa values for aromatic dicarboxylic acids, to demonstrate the principles of data analysis.
Comparison with Alternative Methods
While potentiometric titration is a benchmark, other methods offer advantages in specific scenarios, such as high-throughput screening or when dealing with very small sample quantities or low solubility.
-
UV-Visible Spectrophotometry: This method is applicable if the compound possesses a chromophore near the site of ionization, causing the UV-Vis absorption spectrum to change with pH.[7][9] By measuring the absorbance at a specific wavelength across a range of pH-buffered solutions, a sigmoid curve is generated from which the pKa can be determined.[10] It is highly sensitive, requiring much less sample than titration.[9]
-
Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. As the pH of the background electrolyte changes, the ionization state and thus the mobility of the analyte change. By measuring the mobility across a range of pH values, a pKa can be determined.[11] This technique is extremely fast, requires minimal sample volume, and can be used for impure samples.[12][13]
Performance Comparison of pKa Determination Methods
| Feature | Potentiometric Titration | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Measures pH change during titration with an acid or base.[4] | Measures change in light absorbance at different pH values.[7] | Measures change in electrophoretic mobility at different pH values.[11] |
| Sample Requirement | High (milligram quantities, concentration >10⁻⁴ M).[1] | Low (microgram quantities).[9] | Very Low (nanogram quantities, ~30µL of solution).[12] |
| Throughput | Low to Medium | High (amenable to 96-well plate format).[9] | High (multiplexed systems available).[12] |
| Accuracy | High (often considered the "gold standard").[2] | High | High |
| Limitations | Requires soluble and pure compounds; slower process.[1] | Requires a chromophore near the ionization site.[9] | Can be complex for molecules with very similar mobilities. |
| Best Suited For | Precise determination for pure, soluble compounds. | High-throughput screening of chromophoric compounds. | Rapid analysis of very small or impure samples.[12] |
Workflow for pKa Determination via Potentiometric Titration
The logical flow of an experiment to determine the pKa of this compound using potentiometric titration is outlined below.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review of various pKa determination techniques [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.fsu.edu [chem.fsu.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analiza.com [analiza.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Homophthalic Acid Reaction Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Mass Spectrometric Analysis of Homophthalic Acid Derivatives.
This guide provides a comparative analysis of the mass spectrometry data for various reaction products of this compound. This compound is a versatile starting material in organic synthesis, leading to a range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Understanding the mass spectral fragmentation patterns of these products is crucial for their unambiguous identification and characterization. This document presents quantitative data in tabular format, detailed experimental protocols, and visual diagrams of reaction pathways and analytical workflows to aid researchers in their studies.
I. Comparison of Mass Spectrometry Data
The following tables summarize the key mass spectrometry data obtained for various reaction products of this compound under different ionization techniques.
Table 1: Electron Ionization (EI) Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Major Fragment Ions (m/z) and their Relative Intensities |
| Homophthalic Anhydride (B1165640) | C₉H₆O₃ | 162.14 | 162 | 118 (100%), 90 (50%), 63 (25%), 134 (20%), 89 (18%) |
| 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one | C₁₁H₁₂O₄ | 208.21 | 208 | 164, 165 |
Table 2: Electrospray Ionization (ESI) Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Adduct Ion (m/z) |
| Homophthalic Anhydride | C₉H₆O₃ | 162.14 | Positive | [M+H]⁺: 163.03898, [M+Na]⁺: 185.02092, [M+NH₄]⁺: 180.06552 |
| Negative | [M-H]⁻: 161.02442 | |||
| Tetrahydroisoquinolone Carboxylic Acid Derivative 1 | C₂₉H₂₂Cl₂N₂O₃ | 533.41 | Positive (HRMS) | [M+H]⁺: 532.0978 |
| Tetrahydroisoquinolone Carboxylic Acid Derivative 2 | C₂₉H₂₃ClN₂O₃ | 498.96 | Positive (HRMS) | [M+H]⁺: 497.1368 |
II. Experimental Protocols
A. Synthesis of Homophthalic Anhydride from this compound
Procedure:
-
This compound is heated with a dehydrating agent, such as acetic anhydride or by heating alone.
-
The reaction mixture is refluxed until the formation of the anhydride is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon cooling, the homophthalic anhydride crystallizes out.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ether), and dried.
B. Synthesis of Tetrahydroisoquinolone Carboxylic Acids from Homophthalic Anhydrides
This synthesis involves the Castagnoli–Cushman reaction.
Procedure:
-
Aryl-substituted homophthalic acids are first converted to their respective anhydrides via cyclodehydration, for example, by using dicyclohexylcarbodiimide (B1669883) (DCC) in DMF.
-
The resulting homophthalic anhydride is then reacted with a pre-formed imine in a suitable solvent like acetonitrile (B52724) or DMF at room temperature.
-
The reaction proceeds with high diastereoselectivity to yield the corresponding 4-aryl-substituted tetrahydroisoquinolonic acids.
-
The product can often be isolated by precipitation and filtration, yielding a product of high purity without the need for chromatographic purification.[1]
C. GC-MS Analysis of Dicarboxylic Acids (General Protocol)
This protocol is applicable to the analysis of this compound and its acidic derivatives after appropriate derivatization.
1. Sample Preparation:
- Protein Precipitation (for biological samples): To 1 volume of the sample, add 5 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge to pellet the precipitated proteins. Collect the supernatant.
- Liquid-Liquid Extraction (LLE): Acidify the supernatant with an appropriate acid (e.g., HCl). Extract the analytes into an organic solvent like ethyl acetate (B1210297) or diethyl ether. Separate the organic layer.
2. Derivatization (Silylation):
- Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.
- Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
3. GC-MS Conditions:
- Gas Chromatograph (GC):
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.
- Carrier Gas: Helium at a constant flow rate.
- Injector: Splitless injection mode is often preferred for trace analysis.
- Temperature Program: An initial oven temperature of around 60-80°C, held for a few minutes, followed by a ramp to a final temperature of 280-300°C.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: A mass range of m/z 40-600 is generally sufficient.
D. ESI-MS Analysis
1. Sample Preparation:
- Dissolve the sample in a suitable solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia/ammonium acetate (for negative ion mode) to enhance ionization.
2. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI).
- Ionization Mode: Positive or negative, depending on the analyte's properties.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Analysis Mode: Full scan mode to detect all ions within a specified mass range, or product ion scan (tandem MS) to obtain fragmentation information.
III. Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and analytical workflows described in this guide.
Caption: Synthesis of Homophthalic Anhydride.
Caption: Castagnoli–Cushman Reaction Pathway.
Caption: GC-MS Analytical Workflow.
References
A Comparative Analysis of the Thermal Stability of Homophthalic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of homophthalic acid and its structural isomers, phthalic acid and isophthalic acid. Understanding the thermal properties of these aromatic dicarboxylic acids is crucial for their application in various fields, including polymer chemistry, materials science, and pharmaceutical development, where thermal stress is a significant factor during processing and storage. This document summarizes key thermal analysis data, outlines experimental methodologies, and presents logical decomposition pathways.
Comparative Thermal Analysis Data
The thermal stability of this compound and its isomers varies significantly due to the different substitution patterns of the carboxylic acid groups on the benzene (B151609) ring. The following table summarizes the key thermal events for each compound based on available experimental data.
| Compound | Structure | Melting Point (°C) | Decomposition Onset (°C) | Decomposition Products | Analytical Method |
| This compound | 2-(carboxymethyl)benzoic acid | 178-182[1] | ~110 (darkens) | Likely decarboxylation and/or anhydride (B1165640) formation | Melting Point Apparatus |
| Phthalic Acid | Benzene-1,2-dicarboxylic acid | 210-211 (decomposes)[2] | ~210 | Phthalic Anhydride, Water | DSC/TGA[2] |
| Isophthalic Acid | Benzene-1,3-dicarboxylic acid | 345-348 | >300 (sublimes before significant decomposition) | Benzoic Acid (via decarboxylation at higher temperatures) | DSC/TGA[3][4] |
Key Observations:
-
Isophthalic acid exhibits the highest thermal stability, with a melting point well above 300°C and a tendency to sublime before significant decomposition.[3][4]
-
Phthalic acid shows intermediate thermal stability, melting with decomposition around 210-211°C to form its anhydride.[2]
-
This compound displays the lowest thermal stability, with a significantly lower melting point and signs of degradation at temperatures as low as 110°C.
Experimental Protocols
The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.
Typical TGA Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 3-5 mg of the finely ground acid is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and other thermal transitions.
Typical DSC Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 1-3 mg of the finely ground acid is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: A constant flow of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10°C/min) over a range that encompasses the expected thermal events.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks related to decomposition or crystallization. The onset temperature of the melting peak is taken as the melting point.
Thermal Decomposition Pathways
The structural differences between this compound and its isomers lead to distinct thermal decomposition pathways.
This compound Decomposition
Due to the presence of a methylene (B1212753) bridge between one carboxylic acid group and the benzene ring, this compound is susceptible to decarboxylation at a lower temperature. The proximity of the two carboxylic acid groups also allows for the potential formation of a seven-membered ring anhydride, although this is less favorable than the five-membered ring formed by phthalic acid.
References
Phthalic acid vs isophthalic acid vs terephthalic acid acidity.
A Comparative Guide to the Acidity of Phthalic Acid Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic molecules is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a molecule's solubility, absorption, and interaction with biological targets. This guide provides an objective comparison of the acidity of three benzenedicarboxylic acid isomers: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-), supported by experimental data and methodologies.
Acidity Comparison of Phthalic Acid Isomers
The acidity of the phthalic acid isomers is determined by the position of the two carboxylic acid groups on the benzene (B151609) ring, which influences their electronic and steric interactions. The acid dissociation constant, pKa, is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. As dibasic acids, each isomer has two pKa values, corresponding to the dissociation of the first (pKa1) and second (pKa2) protons.
Quantitative Data on Acid Dissociation Constants
The experimentally determined pKa values for the three isomers at 25°C are summarized in the table below.
| Isomer | Structure | pKa1 | pKa2 |
| Phthalic Acid (Benzene-1,2-dicarboxylic acid) | ortho | 2.89[1][2] | 5.51[1][2] |
| Isophthalic Acid (Benzene-1,3-dicarboxylic acid) | meta | 3.46[3] | 4.46[3] |
| Terephthalic Acid (Benzene-1,4-dicarboxylic acid) | para | 3.54[4][5] | 4.46[4][5] |
Based on the first dissociation constant (pKa1), the order of acidity is:
Phthalic Acid > Isophthalic Acid ≈ Terephthalic Acid
Analysis of Acidity Differences
The observed order of acidity can be explained by a combination of factors including intramolecular hydrogen bonding, steric effects, and electronic effects (inductive and resonance).
-
Phthalic Acid (ortho-isomer): The significantly lower pKa1 of phthalic acid is a classic example of the "ortho effect." The proximity of the two carboxylic acid groups allows for the stabilization of the monoanion through intramolecular hydrogen bonding between the carboxylate and the remaining carboxylic acid group.[6] This interaction facilitates the release of the first proton.[6] However, this same hydrogen bond makes the removal of the second proton more difficult, resulting in a much higher pKa2 value compared to the other isomers.[6][7][8]
-
Isophthalic Acid (meta-isomer) and Terephthalic Acid (para-isomer): The acidity of isophthalic and terephthalic acids is quite similar, with isophthalic acid being marginally stronger.[6] In the case of terephthalic acid, the two carboxylic acid groups are positioned opposite to each other, minimizing steric and electrostatic interactions. While the second carboxylic acid group acts as an electron-withdrawing group, influencing the acidity, the effect is transmitted over a longer distance compared to the ortho and meta positions. For isophthalic acid, the inductive effect of one carboxyl group on the other is more pronounced than in terephthalic acid, contributing to its slightly lower pKa1.[6] The subtle differences in their acidity are also influenced by solvation effects.[6]
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in chemical analysis. Potentiometric titration is a widely used and accurate method.
Potentiometric Titration
Objective: To determine the pKa values of a weak acid by monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of Solutions: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. A solution of the acid under investigation (e.g., 0.01 M phthalic acid isomer) is also prepared in deionized water. To maintain a constant ionic strength, a background electrolyte such as KCl (0.15 M) can be used.[9]
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Titration: A known volume of the acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The titrant (NaOH solution) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium. The titration is continued past the equivalence points.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two half-equivalence points will be observed. The equivalence points can be accurately determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[10]
Other Experimental and Computational Methods
While potentiometric titration is a staple, other techniques are also employed for pKa determination:
-
UV-Vis Spectrophotometry: This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.[11]
-
Capillary Electrophoresis: This technique can be used to determine pKa values based on the mobility of the analyte as a function of pH.
-
Computational Methods: Ab initio molecular dynamics simulations and other quantum chemical calculations can provide reasonable estimates of successive pKa values for polyprotic acids, including the phthalic acid isomers.[12][13][14][15] These methods are particularly useful for predicting the pKa of novel compounds or for understanding the underlying factors influencing acidity.
Visualization of Acidity Relationship
The following diagram illustrates the structural differences between the phthalic acid isomers and the key interaction influencing the enhanced acidity of phthalic acid.
Caption: Factors influencing the first acid dissociation constant (pKa1) of phthalic acid isomers.
References
- 1. Phthalic acid - Wikipedia [en.wikipedia.org]
- 2. Phthalic acid | 88-99-3 [chemicalbook.com]
- 3. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 4. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Answered: OH но. HO phthalic acid isophthalic acid pKa1 = 2.9 pK22 = 5.4 pKa1 = 3.7 pKa2 = 4.6 | bartleby [bartleby.com]
- 8. chegg.com [chegg.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. [PDF] Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. | Semantic Scholar [semanticscholar.org]
- 13. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
Navigating the Catalytic Landscape for Homophthalic Acid Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of homophthalic acid, a key building block in the preparation of various pharmaceuticals, is of paramount importance. This guide provides a comparative analysis of the efficacy of different catalytic systems employed in the synthesis of this compound, supported by experimental data to facilitate informed catalyst selection.
The synthesis of this compound is primarily achieved through two principal routes: the oxidation of indene (B144670) and the hydrolysis of o-carboxyphenylacetonitrile. The choice of catalyst in these reactions significantly influences yield, reaction time, and overall process efficiency. This guide delves into the catalytic performance in these pathways, presenting quantitative data and detailed experimental protocols.
Comparative Analysis of Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of this compound via the oxidation of indene.
| Catalyst | Precursor | Catalyst Loading | Temperature (°C) | Reaction Time (min) | Indene Conversion (%) | This compound Yield (%) | Reference |
| PPOA-0.25 | Indene | 10 mg | N/A | 60 | 92.3 | N/A | [1] |
| PPOA-0 | Indene | 10 mg | N/A | 60 | < 92.3 | N/A | [1] |
| Chromic Acid | Indene | N/A | 65 | 120 | N/A | Leads to a purer product | |
| Alkaline Permanganate | Indene | N/A | N/A | N/A | N/A | Produces phthalic acid as a byproduct |
N/A: Not available in the cited sources.
Recent studies have explored the use of metal-organic frameworks (MOFs) as effective catalysts in the oxidation of indene. For instance, a study on hierarchical MIL-101(Cr) demonstrated that a phenylphosphonic acid (PPOA) modified catalyst, PPOA-0.25, exhibited significantly higher catalytic activity in indene oxidation compared to its unmodified counterpart, PPOA-0.[1] After 60 minutes of reaction, the conversion of indene using 10 mg of PPOA-0.25 reached 92.3%.[1] While this study highlights the catalyst's efficiency in converting the starting material, it does not provide the final yield of this compound.
Traditional methods for indene oxidation include the use of chromic acid, which is noted to produce a purer form of this compound compared to oxidation with alkaline permanganate, which can lead to the formation of phthalic acid as a byproduct.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
Synthesis of this compound via Oxidation of Indene with Chromic Acid
This procedure is adapted from established literature.
Materials:
-
Technical grade indene (90%)
-
Sulfuric acid
-
Sodium hydroxide (B78521)
-
Benzene
-
Ice
Procedure:
-
A mixture is prepared and warmed to 65°C.
-
72 g (72 ml, 0.56 mole) of technical 90% indene is added dropwise, maintaining the temperature at 65 ± 2°C. Cooling with a water bath is necessary.
-
After the addition is complete, the mixture is stirred for 2 hours at the same temperature.
-
The mixture is then cooled with stirring to 20–25°C and further cooled in an ice-salt bath to 0°C for 5 hours.
-
The separated this compound is collected by suction filtration and washed with two 75-ml portions of ice-cold 1% sulfuric acid and once with 75 ml of ice water.
-
The precipitate is dissolved in 215 ml of 10% sodium hydroxide solution and extracted with two 50-ml portions of benzene.
-
The aqueous solution is then added to 160 ml of 33% sulfuric acid with vigorous stirring and chilled in an ice-salt bath for 2–3 hours.
-
The resulting this compound is collected by suction filtration, washed with three 25-ml portions of ice water, and dried.
Synthesis of this compound via Hydrolysis of o-Carboxyphenylacetonitrile
This method involves the hydrolysis of o-carboxyphenylacetonitrile, which can be catalyzed by either an acid or a base. The specific conditions and catalyst choice will influence the reaction rate and yield.
Logical Workflow for Catalyst Selection
The selection of an appropriate catalyst for this compound synthesis is a critical step that depends on various factors including desired purity, yield, reaction time, and cost. The following diagram illustrates a logical workflow for this decision-making process.
Experimental Workflow for Catalyst Comparison
To systematically evaluate and compare the efficacy of different catalysts for this compound synthesis, a standardized experimental workflow is essential. The following diagram outlines the key steps in such a comparative study.
References
A Comparative Guide to Polymers Derived from Homophthalic Acid and Its Isomers
A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
The landscape of high-performance polymers is continually evolving, with researchers seeking novel monomers to impart unique properties for advanced applications, including drug delivery systems. Aromatic dicarboxylic acids are a cornerstone in the synthesis of robust polymers such as polyamides and polyesters. While terephthalic and isophthalic acids are widely utilized and well-characterized, their isomer, homophthalic acid, remains a less explored building block. This guide provides a comparative overview of the predicted characteristics of polymers derived from this compound against their well-established counterparts synthesized from terephthalic and isophthalic acids.
Due to a lack of extensive experimental data in the public domain for this compound-based polymers, this guide leverages established structure-property relationships in polymer science to forecast their thermal and mechanical performance. This predictive analysis aims to provide a valuable resource for researchers interested in exploring the potential of this compound in novel polymer design.
Structural Isomerism: The Foundation of Divergent Properties
The arrangement of carboxylic acid groups on the benzene (B151609) ring is the primary determinant of the resulting polymer's architecture and macroscopic properties.
-
Terephthalic Acid (para-isomer): The linear and symmetrical structure of terephthalic acid leads to highly ordered and tightly packed polymer chains. This linearity promotes strong intermolecular forces, resulting in polymers with high melting points, excellent thermal stability, and high tensile strength.[1][2]
-
Isophthalic Acid (meta-isomer): The kinked or bent structure of isophthalic acid disrupts the linear packing of polymer chains.[1] This leads to more amorphous polymers with lower melting points, reduced crystallinity, and often improved solubility compared to their terephthalic acid-based counterparts.[3]
-
This compound (ortho-substituted with a methylene (B1212753) spacer): this compound introduces a unique structural feature: one carboxylic acid group is directly attached to the aromatic ring, while the other is separated by a flexible methylene (-CH2-) group. This inherent asymmetry and flexibility are expected to significantly hinder chain packing and crystallinity, leading to amorphous polymers with distinct thermal and mechanical profiles.
Predicted Performance: A Comparative Overview
The following tables present a predictive comparison of the key thermal and mechanical properties of polyamides and polyesters derived from this compound versus those from terephthalic and isophthalic acids. The values for this compound-based polymers are estimations based on theoretical principles and should be validated experimentally.
Table 1: Comparative Thermal Properties of Aromatic Polyamides
| Property | Polyamide from Terephthalic Acid (e.g., Poly(p-phenylene terephthalamide)) | Polyamide from Isophthalic Acid (e.g., Poly(m-phenylene isophthalamide)) | Predicted Properties of Polyamide from this compound |
| Glass Transition Temperature (Tg) | > 350 °C | ~275 °C | Lower than Isophthalamide-based; Predicted: 200-250 °C |
| Melting Temperature (Tm) | > 500 °C (decomposes) | ~420 °C | Amorphous, likely no sharp Tm |
| Decomposition Temperature (Td) | > 500 °C | ~450 °C | Lower than Isophthalamide-based; Predicted: 380-430 °C |
| Crystallinity | High | Low to Amorphous | Amorphous |
| Solubility | Insoluble in most organic solvents | Soluble in polar aprotic solvents | Predicted to have good solubility in a wider range of solvents |
Table 2: Comparative Mechanical Properties of Aromatic Polyamides
| Property | Polyamide from Terephthalic Acid (e.g., Poly(p-phenylene terephthalamide)) | Polyamide from Isophthalic Acid (e.g., Poly(m-phenylene isophthalamide)) | Predicted Properties of Polyamide from this compound |
| Tensile Strength | Very High (~3.6 GPa for fibers) | High (~85 MPa for films) | Moderate; Predicted: 40-70 MPa |
| Tensile Modulus | Very High (~130 GPa for fibers) | High (~2.7 GPa for films) | Lower; Predicted: 1.5-2.5 GPa |
| Elongation at Break | Low (~2.8% for fibers) | Moderate (~30% for films) | Higher; Predicted to be more flexible |
Table 3: Comparative Thermal Properties of Aromatic Polyesters
| Property | Polyester from Terephthalic Acid (e.g., Poly(ethylene terephthalate) - PET) | Polyester from Isophthalic Acid (as a comonomer in PET) | Predicted Properties of Polyester from this compound |
| Glass Transition Temperature (Tg) | ~75 °C | Lowers PET's Tg | Lower than PET; Predicted: 50-65 °C |
| Melting Temperature (Tm) | ~260 °C | Lowers PET's Tm and crystallinity | Amorphous, likely no sharp Tm |
| Decomposition Temperature (Td) | ~400 °C | Similar to PET | Lower than PET; Predicted: 350-390 °C |
| Crystallinity | Semi-crystalline | Reduces crystallinity | Amorphous |
| Solubility | Limited | Improved | Good solubility predicted |
Table 4: Comparative Mechanical Properties of Aromatic Polyesters
| Property | Polyester from Terephthalic Acid (e.g., Poly(ethylene terephthalate) - PET) | Polyester from Isophthalic Acid (as a comonomer in PET) | Predicted Properties of Polyester from this compound |
| Tensile Strength | ~55 MPa | Generally maintained | Moderate; Predicted: 30-50 MPa |
| Tensile Modulus | ~2 GPa | Slightly reduced | Lower; Predicted: 1.0-1.8 GPa |
| Elongation at Break | ~50% | Can be increased | Higher; Predicted to be more flexible |
Experimental Protocols for Polymer Characterization
To validate the predicted properties of this compound-derived polymers, the following standard characterization techniques are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Methodology: A small sample of the polymer (5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a significant weight loss occurs is recorded as the decomposition temperature.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Methodology: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample and a reference pan are heated at a controlled rate (e.g., 10 °C/min). The difference in heat flow required to raise the temperature of the sample and the reference is measured. The Tg is observed as a step change in the heat flow, and the Tm is observed as an endothermic peak.
Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties of the polymer, including the storage modulus (a measure of stiffness) and the glass transition temperature.
-
Methodology: A rectangular film or bar of the polymer is subjected to a sinusoidal stress. The resulting strain and the phase lag between the stress and strain are measured as a function of temperature. The storage modulus, loss modulus, and tan delta are calculated. The peak of the tan delta curve is often used to determine the Tg.
Tensile Testing
-
Objective: To determine the mechanical properties of the polymer, including tensile strength, tensile modulus, and elongation at break.
-
Methodology: A dog-bone shaped specimen of the polymer is clamped into a universal testing machine. The specimen is pulled at a constant rate of extension until it fractures. The force required to pull the specimen and the corresponding elongation are recorded. From the stress-strain curve, the tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break (ductility) are calculated.
Visualizing Synthesis and Workflow
The following diagrams illustrate the general synthesis pathways for polyamides and polyesters and a typical experimental workflow for their characterization.
Caption: General synthesis routes for polyamides and polyesters.
Caption: Experimental workflow for polymer characterization.
Conclusion and Future Outlook
This guide provides a predictive framework for understanding the properties of polymers derived from this compound. The unique structure of this monomer, with its combination of direct aromatic attachment and a flexible methylene spacer for the carboxylic acid groups, is anticipated to yield amorphous polymers with enhanced solubility and flexibility compared to their more rigid counterparts derived from terephthalic and isophthalic acids. These predicted properties could be highly advantageous in applications requiring solution processability and tailored mechanical responses, such as in the formulation of drug delivery matrices.
It is imperative that these predictions are substantiated through rigorous experimental investigation. The synthesis and thorough characterization of this compound-based polyamides, polyesters, and other polymer families will undoubtedly enrich the field of polymer science and may unlock new materials with valuable performance characteristics for the pharmaceutical and drug development industries.
References
A Comparative Guide to Validated Analytical Methods for Homophthalic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of homophthalic acid, a key chemical intermediate, is crucial for ensuring product quality and process consistency. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance parameters for the three techniques.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile (or derivatized) compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. |
| Typical Use | Routine quality control, purity assessment, and quantification in reaction mixtures and final products. | Purity assessment and quantification, especially for volatile impurities or when derivatization is feasible. | Trace level quantification in complex biological matrices, metabolite studies, and when high sensitivity and specificity are required. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~20 ng/mL (after derivatization)[1] | ~1 ng/mL[2] |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~50 - 100 ng/mL (after derivatization) | ~5 - 25 ng/mL[2] |
| Precision (%RSD) | < 2%[3] | < 10% | < 15%[2] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 85 - 115%[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar aromatic acids and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).[3]
-
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol (B129727)/water mixture).
-
Filter the solution through a 0.22 µm PTFE membrane before injection.[3]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the non-volatile this compound suitable for GC analysis.
-
Instrumentation: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Derivatization:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat to 60°C for 30 minutes to form the trimethylsilyl (B98337) ester.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.
-
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.[1]
-
Evaporate the organic layer to dryness before derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for quantifying this compound, especially in complex biological matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized.
-
-
Sample Preparation (for biological matrices):
-
To a plasma or urine sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation with a solvent like methanol or acetonitrile.
-
Centrifuge the sample and inject the supernatant into the LC-MS/MS system.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for sample preparation and analysis.
Workflow for HPLC-UV Analysis of this compound.
Workflow for GC-MS Analysis of this compound.
Workflow for LC-MS/MS Analysis of this compound.
References
A Comparative Guide to the Synthesis of Homophthalic Acid: Established Methods and Emerging Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Homophthalic acid, a versatile building block in the synthesis of various pharmaceuticals and functional materials, can be prepared through several established routes. This guide provides a comprehensive comparison of the most common methods for synthesizing this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired scale, reaction time, and overall yield. Below is a summary of key performance indicators for established synthesis methods.
| Synthesis Method | Starting Material | Reagents | Reaction Time | Yield (%) | Purity/Notes |
| Oxidation of Indene (B144670) | Indene | Potassium dichromate, Sulfuric acid | ~7 hours | 66-77% | Yields a purer product compared to permanganate (B83412) oxidation.[1] |
| Hydrolysis of 2α-Thiohomophthalimide | 2α-Thiohomophthalimide | Potassium hydroxide (B78521) | 48 hours (reflux) | 60-73% | A convenient method if the starting thiohomophthalimide is readily available.[2] |
| From o-Toluic Acid | o-Toluic acid | Thionyl chloride, Bromine, Sodium cyanide, Sulfuric acid | Multi-step | Not reported as a complete modern protocol | A classical multi-step approach; overall yield depends on the efficiency of each step. |
| Oxidation of Naphthalene | Naphthalene | Potassium permanganate | Multi-day | ~40% (for intermediate) | A lengthy, classical method with moderate yield for the intermediate phthalaldehydic acid.[3] |
Visualizing the Synthetic Pathways
To better understand the workflow of this compound synthesis, the following diagrams illustrate a generalized pathway and a comparison of the key transformations involved in the different methods.
Detailed Experimental Protocols
For a practical understanding of these methods, detailed experimental protocols for the two higher-yielding methods are provided below.
Method 1: Oxidation of Indene[1]
This procedure describes the synthesis of this compound from the oxidation of indene using potassium dichromate in sulfuric acid.
Materials:
-
Indene (technical grade, ~90%)
-
Potassium dichromate
-
Concentrated sulfuric acid
-
Sodium hydroxide
Procedure:
-
In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a solution of 243 g (0.83 mole) of technical potassium dichromate in 3.6 liters of water and 1330 g (725 ml, 13 moles) of concentrated sulfuric acid is prepared.
-
The mixture is warmed to 65°C, and 72 g (0.56 mole) of technical 90% indene is added dropwise from the dropping funnel while maintaining the temperature at 65 ± 2°C. Cooling with a water bath may be necessary.
-
After the addition is complete, the mixture is stirred for 2 hours at 65 ± 2°C.
-
The mixture is then cooled with stirring to 20-25°C and then further cooled in an ice-salt bath to 0°C for 5 hours.
-
The precipitated crude this compound is collected by suction filtration and washed successively with two 75-ml portions of ice-cold 1% sulfuric acid and one 75-ml portion of ice water.
-
The crude product is dissolved in 215 ml of 10% sodium hydroxide solution, and the resulting solution is extracted with two 50-ml portions of benzene to remove any oily impurities.
-
The aqueous solution is then added with vigorous stirring to 160 ml of 33% sulfuric acid and chilled in an ice-salt bath for 2-3 hours to precipitate the this compound.
-
The purified this compound is collected by suction filtration, washed with three 25-ml portions of ice water, and pressed as dry as possible.
-
For further drying, the acid is transferred to a 500-ml distilling flask with 300 ml of benzene, and about 250 ml of the benzene-water azeotrope is distilled off. The remaining slurry is filtered, and the solid is air-dried to give 67-77 g (66-77%) of white crystalline this compound.
Method 2: Hydrolysis of 2α-Thiohomophthalimide[2]
This method involves the alkaline hydrolysis of 2α-thiohomophthalimide to yield this compound.
Materials:
-
2α-Thiohomophthalimide
-
Potassium hydroxide
-
12N Hydrochloric acid
-
Acetic acid
-
Activated carbon
Procedure:
-
A mixture of 10 g (0.056 mole) of 2α-thiohomophthalimide and a solution of 30 g of potassium hydroxide in 125 ml of water is placed in a 300-ml round-bottomed flask.
-
The mixture is refluxed for 48 hours.
-
After cooling, the reaction mixture is filtered.
-
The filtrate is acidified with 12N hydrochloric acid, which causes the this compound to precipitate.
-
The solid is collected by filtration and recrystallized from a mixture of 25 ml of water and about 7 ml of acetic acid, with the addition of a small amount of activated carbon.
-
The yield of purified this compound is 6.1–7.5 g (60–73%).
Selecting the Optimal Synthesis Method
The choice of the most suitable method for the synthesis of this compound depends on several factors. The following decision-making diagram can help guide the selection process.
Conclusion
While several methods for the synthesis of this compound have been established, the oxidation of indene and the hydrolysis of 2α-thiohomophthalimide currently offer the most well-documented and highest-yielding procedures. The choice between them will largely depend on the accessibility and cost of the respective starting materials. The classical routes from o-toluic acid and naphthalene, while historically significant, are generally more laborious and may result in lower overall yields. As research continues, the development of new catalytic and more environmentally friendly methods may offer more efficient and sustainable alternatives in the future.
References
- 1. One‐Pot Synthesis of cis‐Isoquinolonic Acid Derivatives via Three‐Component Reaction of Homophthalic Anhydride with Aldehydes and Amines using Ytterbium(III) Triflate as Catalyst | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3578705A - Process for the preparation of this compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Homophthalic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of homophthalic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5] Therefore, it must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][6]
Key Safety and Handling Information
Before handling this compound, it is essential to be familiar with its properties and the necessary safety precautions.
| Property | Information | Reference |
| Molecular Formula | C9H8O4 | [1][4] |
| Appearance | Off-white to almost white powder/solid | [1][7] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1][2][3][4][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Collection and Containment:
-
Solid Waste: Carefully sweep up solid this compound, avoiding dust formation, and place it into a designated hazardous waste container.[1][2]
-
Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (PPE), weighing boats, or spill cleanup materials, must also be disposed of as hazardous waste.
-
Container Selection: Use a container that is chemically compatible with this compound and can be securely sealed.[8][9] The original container may be used if it is in good condition.[8] Do not use food containers.[8]
2. Labeling of Hazardous Waste:
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents as "this compound Waste." If it is a mixture, list all components and their approximate percentages.[8]
-
Include the date when the first piece of waste was added to the container.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]
-
The SAA must be under the control of laboratory personnel.[9]
-
Ensure that incompatible wastes are segregated.[8] For example, store this compound waste away from strong bases.
-
Keep the waste container closed at all times, except when adding waste.[8][10]
4. Arranging for Disposal:
-
Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]
-
Do not transport hazardous waste across public hallways or areas not controlled by the laboratory.[11]
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Figure 1. Workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a this compound spill:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material.[1][2] Avoid creating dust.
-
Collect the spilled material and any contaminated absorbent materials in a suitable container for disposal as hazardous waste.[1][2]
-
Wash the spill area with soap and water.
For any exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash off immediately with plenty of water for at least 15 minutes.[1][2] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[1][2]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.fr [fishersci.fr]
- 5. This compound | C9H8O4 | CID 66643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. This compound | 89-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling Homophthalic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Homophthalic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][3][4] | P280, P302 + P352, P332 + P313, P362 + P364 |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3][4] | P280, P305 + P351 + P338, P337 + P313 |
| Specific target organ toxicity — (single exposure) (Category 3) | May cause respiratory irritation.[1][3][4] | P261, P304 + P340, P312 |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] | European Standard EN 166 or OSHA 29 CFR 1910.133.[1][3] |
| Skin Protection | Protective gloves (e.g., nitrile or butyl rubber).[1][5][6] | Inspect gloves for integrity before use.[2][4] |
| Lab coat or long-sleeved clothing.[1][4] | Impervious aprons are recommended for transferring larger quantities.[7] | |
| Respiratory Protection | NIOSH/MSHA approved air-purifying dust or mist respirator.[1][4] | Use in well-ventilated areas or with local exhaust ventilation.[5] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from preparation to use.
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.[5]
-
Confirm that a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary PPE and handling equipment before starting.
-
Have spill control materials, such as a neutralizing agent and absorbent pads, available.[7]
-
-
Handling and Use :
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust when handling the solid powder.[1][3]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1][3]
-
When preparing solutions, always add the acid to the water, not the other way around, to prevent a violent reaction.[7]
-
-
Storage :
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, seek medical advice.[1][3] |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[1][3] Do not induce vomiting. Seek medical attention if symptoms occur.[1][3] |
Accidental Release Measures (Spills)
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Use personal protective equipment.[1][2] Avoid dust formation.[1][2]
-
Clean-up : Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[1][3]
-
Decontaminate : Clean the spill area thoroughly with water.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste : Dispose of this compound and any contaminated materials at an approved waste disposal plant.[3][4] The material may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[5]
-
Contaminated Packaging : Dispose of the container at a hazardous or special waste collection point.[1][4] Containers can be triple-rinsed and offered for recycling or reconditioning.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C9H8O4[1][4] |
| Molecular Weight | 180.16 g/mol [4] |
| Melting Point | 178 - 182 °C[4][8] |
| Autoignition Temperature | 505 °C / 941 °F[3] |
| Water Solubility | 12 g/L (at 20 °C)[8] |
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. fishersci.fr [fishersci.fr]
- 5. tcichemicals.com [tcichemicals.com]
- 6. leelinework.com [leelinework.com]
- 7. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 8. This compound | 89-51-0 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
